molecular formula C6H5BrN4 B1373541 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine CAS No. 1124382-72-4

2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1373541
CAS No.: 1124382-72-4
M. Wt: 213.03 g/mol
InChI Key: SUFKKFLJJMKVJJ-UHFFFAOYSA-N
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Description

2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKKFLJJMKVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676926
Record name 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124382-72-4
Record name 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-8-bromotriazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis strategies, potential applications, and essential safety information.

Chemical Identity and Physicochemical Properties

2-Amino-8-bromotriazolo[1,5-a]pyridine is a solid, nitrogen-rich heterocyclic compound.[1] Its structure, featuring a fused triazole and pyridine ring system with amino and bromo substituents, makes it a valuable scaffold for the synthesis of diverse and potentially bioactive molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1124382-72-4[1][2]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
Appearance Solid[1]
InChI InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)[1]
InChI Key SUFKKFLJJMKVJJ-UHFFFAOYSA-N[1]
SMILES Nc1nc2c(Br)cccn2n1
Purity Typically ≥97%[1]

Synthesis of the[1][2][5]triazolo[1,5-a]pyridine Core

Several established synthetic routes to the[1]triazolo[1,5-a]pyridine system include:

  • Cyclization of N-(pyrid-2-yl)formamidoximes: This method involves the reaction of 2-aminopyridines with formamidoximes, followed by cyclization under mild conditions using reagents like trifluoroacetic anhydride.[3]

  • Copper-catalyzed oxidative coupling: A copper catalyst can facilitate the reaction between a 2-aminopyridine and a nitrile under an air atmosphere, leading to the formation of the triazole ring through sequential N-C and N-N bond formation.[3]

  • PIFA-mediated intramolecular annulation: N-(pyridin-2-yl)benzimidamides can undergo intramolecular cyclization mediated by (diacetoxyiodo)benzene (PIFA) to yield the desired triazolopyridine core.[3]

  • Iodine/Potassium Iodide-mediated oxidative N-N bond formation: This environmentally benign method utilizes an I₂/KI system to promote the oxidative cyclization of N-aryl amidines.[3]

  • Microwave-assisted synthesis: Microwave irradiation has been employed for a catalyst-free and eco-friendly synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[4]

The selection of a specific synthetic strategy would depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The introduction of the 8-bromo and 2-amino substituents would likely involve the use of appropriately substituted starting materials or subsequent functionalization of the triazolopyridine core.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Amino_3_bromopyridine 2-Amino-3-bromopyridine Derivative Reaction_Vessel Reaction under Specific Conditions (e.g., Catalyst, Oxidant, Microwave) 2_Amino_3_bromopyridine->Reaction_Vessel Cyclizing_Reagent Cyclizing Reagent (e.g., Formamidoxime, Nitrile, Amidine) Cyclizing_Reagent->Reaction_Vessel Target_Molecule 2-Amino-8-bromotriazolo [1,5-a]pyridine Reaction_Vessel->Target_Molecule

Caption: Generalized synthetic workflow for[1]triazolo[1,5-a]pyridines.

Potential Applications in Drug Discovery and Medicinal Chemistry

The[1]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] This heterocyclic system is found in molecules with diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1]

The structural similarity of the triazolopyridine core to purines allows it to act as a bioisostere, potentially interacting with biological targets that recognize purine-based ligands. While specific biological activities for 2-Amino-8-bromotriazolo[1,5-a]pyridine have not been detailed in the available literature, its structural features suggest potential for exploration in several therapeutic areas:

  • Kinase Inhibition: Fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines which are structurally related to triazolopyridines, are known to be effective kinase inhibitors, a key target class in oncology.[6]

  • Antimicrobial Agents: The triazolopyrimidine core has been investigated for the development of novel antibacterial agents, particularly against resistant strains like Enterococcus faecium.[7]

  • Anti-inflammatory and Anticancer Agents: Various derivatives of related fused pyrazole systems have demonstrated anti-inflammatory and anticancer activities.[8] The 8-bromo substituent on the target molecule provides a reactive handle for further chemical modifications to explore structure-activity relationships.[3]

Applications Target_Molecule 2-Amino-8-bromotriazolo [1,5-a]pyridine Scaffold [1,2,4]triazolo[1,5-a]pyridine Scaffold Target_Molecule->Scaffold Bioisostere Purine Bioisostere Scaffold->Bioisostere Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Scaffold->Anti_inflammatory Anticancer Anticancer Activity Scaffold->Anticancer Kinase_Inhibition Kinase Inhibition Bioisostere->Kinase_Inhibition

Caption: Potential therapeutic applications stemming from the core scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Amino-8-bromotriazolo[1,5-a]pyridine is not available in the public domain. However, based on the safety information for structurally related compounds such as 2-aminopyridine and 2-amino-5-bromopyridine, the following precautions should be observed when handling this compound.[8][9][10]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[9][10]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[8][9]

Hazard Statements for Related Compounds (for reference):

  • Toxic if swallowed.[9]

  • Harmful in contact with skin.[9]

  • Causes skin irritation.[9][10]

  • Causes serious eye irritation.[9][10]

  • May cause respiratory irritation.[9][10]

Researchers should always consult and adhere to their institution's safety protocols and perform a thorough risk assessment before handling any chemical.

Conclusion

2-Amino-8-bromotriazolo[1,5-a]pyridine represents a valuable building block for medicinal chemistry and drug discovery. Its fused heterocyclic core is a well-established pharmacophore, and the presence of amino and bromo substituents offers opportunities for further structural diversification. While specific biological data for this compound is limited, the broader class of triazolopyridines exhibits a wide range of pharmacological activities. Further research into the synthesis and biological evaluation of derivatives of 2-Amino-8-bromotriazolo[1,5-a]pyridine is warranted to explore its full therapeutic potential.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. Retrieved February 19, 2026, from [Link]

  • Molecules. (2018). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Retrieved February 19, 2026, from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved February 19, 2026, from [Link]

  • PMC. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved February 19, 2026, from [Link]

  • BMC Chemistry. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromopyrazolo[1,5-a]pyridine. Retrieved February 19, 2026, from [Link]

  • AESA. (n.d.). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Amino-8-bromotriazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its isoelectronic relationship with purines, which allows it to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The versatility of the triazolopyridine ring system allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.

This guide focuses on a specific, yet highly significant derivative: 2-Amino-8-bromotriazolo[1,5-a]pyridine. The introduction of an amino group at the 2-position and a bromine atom at the 8-position provides key chemical handles for further synthetic elaboration, making it a valuable building block in the generation of compound libraries for drug screening. The bromine atom, in particular, serves as a versatile functional group for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the scaffold. This guide will provide a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, its applications in drug discovery with a focus on kinase inhibition, and the analytical methodologies required for its characterization.

Physicochemical Properties of 2-Amino-8-bromotriazolo[1,5-a]pyridine

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 213.0347 g/mol [3]
Chemical Formula C₆H₅BrN₄[3]
Appearance Solid[3]
CAS Number 1124382-72-4[3]
InChI Key SUFKKFLJJMKVJJ-UHFFFAOYSA-N[3]
Purity Typically ≥97%[3]

Synthesis Methodology

The synthesis of substituted[1][2]triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of a substituted 2-aminopyridine derivative. The following protocol describes a representative, multi-step synthesis that can be adapted for the preparation of 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine

This protocol is based on general methods for the synthesis of substituted triazolopyridines and may require optimization for specific laboratory conditions.

Step 1: Bromination of 2-aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. Phenyltrimethylammonium tribromide is a mild and effective brominating agent for this transformation.

  • Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Dichloromethane (or Chloroform).

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in dichloromethane.

    • Slowly add a solution of phenyltrimethylammonium tribromide (1.0-1.2 eq) in dichloromethane to the 2-aminopyridine solution at room temperature (20-30 °C) with stirring.

    • Stir the reaction mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine. This intermediate can be purified by column chromatography if necessary.[4]

Step 2: Cyclization to form the Triazolopyridine Ring

The formation of the triazole ring can be achieved through the reaction of the 2-amino-5-bromopyridine with a suitable cyclizing agent. A common method involves the use of N-cyano- or N-acyl-imidates. An alternative and often high-yielding approach is the copper-catalyzed oxidative cyclization.

  • Materials: 2-amino-5-bromopyridine, Cyanogen bromide (or a suitable electrophilic nitrogen source), solvent (e.g., ethanol, DMF), base (e.g., potassium carbonate).

  • Procedure (Illustrative):

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol, add a base like potassium carbonate (2.0 eq).

    • Add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization A 2-Aminopyridine D 2-Amino-5-bromopyridine A->D Reaction B Phenyltrimethylammonium tribromide B->D C Dichloromethane C->D E 2-Amino-5-bromopyridine I 2-Amino-8-bromotriazolo[1,5-a]pyridine E->I Reaction F Cyanogen Bromide (or other cyclizing agent) F->I G Base (e.g., K2CO3) G->I H Solvent (e.g., Ethanol) H->I

Caption: Synthetic workflow for 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The triazolo[1,5-a]pyridine scaffold is a prominent feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Derivatives of triazolo[1,5-a]pyridine have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs). For instance, certain triazolo[1,5-a]pyridine derivatives have shown high potency against JAK1/2, which are key components of the JAK-STAT signaling pathway involved in inflammatory responses.[2]

The 2-amino group on the triazolopyridine ring can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 8-bromo position, as previously mentioned, allows for the introduction of various substituents that can occupy adjacent hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., JAK/STAT) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation Inhibitor 2-Amino-8-substituted- triazolo[1,5-a]pyridine (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Mechanism of action for triazolopyridine-based kinase inhibitors.

Analytical Characterization

The unambiguous identification and purity assessment of 2-Amino-8-bromotriazolo[1,5-a]pyridine are critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring reaction progress.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the chemical formula. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.[5]

Conclusion

2-Amino-8-bromotriazolo[1,5-a]pyridine is a valuable and versatile building block in the field of medicinal chemistry. Its physicochemical properties and the presence of key functional groups make it an attractive starting material for the synthesis of diverse compound libraries. The synthetic methodologies, while requiring careful optimization, are accessible and scalable. The demonstrated utility of the triazolo[1,5-a]pyridine scaffold in the development of potent kinase inhibitors underscores the potential of this compound in drug discovery programs targeting a range of diseases. The analytical techniques outlined in this guide provide a robust framework for the quality control and characterization of this important chemical entity, ensuring its reliable application in advancing pharmaceutical research.

References

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine - CN109748864A. .
  • PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. [Link].

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link].

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link].

Sources

An In-Depth Technical Guide to 8-bromo-triazolo[1,5-a]pyridin-2-amine

An In-Depth Technical Guide to 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

An Essential Heterocyclic Building Block in Modern Drug Discovery

Official IUPAC Name: 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Introduction

8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique fused ring structure, combining the functionalities of a pyridine and a 1,2,4-triazole, coupled with the reactive potential of its bromine and amine substituents, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning applications, with a particular focus on its role in drug development. The[1][2]triazolo[1,5-a]pyridine core is of particular interest as it is considered a bioisostere of the purine ring system, a fundamental component of nucleic acids and a common motif in kinase inhibitors.[1] This bioisosteric relationship allows for the design of molecules that can mimic endogenous ligands or competitively inhibit enzymes, offering a rational approach to drug design.

Physicochemical Properties and Structural Information

A clear understanding of the physicochemical properties of 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amineMultiple Sources
CAS Number 1124382-72-4[3]
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.03 g/mol [3]
Appearance Solid-
SMILES Nc1nc2c(Br)cccn2n1-
InChI Key SUFKKFLJJMKVJJ-UHFFFAOYSA-N-

Core Synthesis and Mechanistic Insights

A plausible synthetic pathway starts from a suitably substituted pyridine precursor. The formation of the fused triazole ring is a key step, often involving a condensation and subsequent oxidative cyclization.[1] The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

General Synthetic Protocol (Conceptual)

A generalized synthetic procedure for related compounds involves the reaction of a substituted aminopyridine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring.[2] For the target molecule, a potential precursor would be a 3-bromo-2,x-diaminopyridine derivative.

The following diagram illustrates a conceptual workflow for the synthesis of the[1][2]triazolo[1,5-a]pyridine core, highlighting the key bond formations.

Gcluster_0Starting Materialscluster_1Reaction Stepscluster_2Product2-AminopyridineSubstituted2-AminopyridineIntermediateN-CyanoaminopyridineIntermediate2-Aminopyridine->IntermediateReaction withCyclizing ReagentCyclizing_ReagentCyclizing Reagent(e.g., Cyanogen bromide)Cyclizing_Reagent->IntermediateCyclizationIntramolecularCyclizationIntermediate->CyclizationBase orHeatFinal_Product[1,2,4]triazolo[1,5-a]pyridineCoreCyclization->Final_Product

Caption: Conceptual workflow for the synthesis of the[1][2]triazolo[1,5-a]pyridine core.

Applications in Drug Discovery and Medicinal Chemistry

The 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The bromine atom at the 8-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group at the 2-position can be readily functionalized to modulate the compound's physicochemical properties and target engagement.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Many kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The[1][2]triazolo[1,5-a]pyridine core, as a purine isostere, is well-suited to bind to the ATP-binding site of kinases.[1] For instance, related triazolopyridine compounds have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key mediator of cellular stress responses.[4]

The general workflow for utilizing 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine in the synthesis of kinase inhibitors is depicted below.

GStart8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineStep1Suzuki or otherCross-Coupling at C8Start->Step1Intermediate1C8-Functionalized IntermediateStep1->Intermediate1Step2Functionalization of2-Amino GroupIntermediate1->Step2Final_LibraryLibrary of PotentialKinase InhibitorsStep2->Final_LibraryScreeningBiological Screening(Kinase Assays)Final_Library->ScreeningSARStructure-ActivityRelationship (SAR) StudiesScreening->SARLead_OptLead OptimizationSAR->Lead_Opt

Caption: Workflow for developing kinase inhibitors from the title compound.

Experimental Protocols: A Practical Guide

While a specific, validated protocol for the synthesis of the title compound is not available in peer-reviewed literature, a general procedure for the synthesis of related compounds is provided by chemical suppliers.[3] This can be adapted and optimized by researchers.

Conceptual Synthesis of 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Disclaimer: The following is a conceptual protocol based on general synthetic methods for this class of compounds and should be adapted and optimized with appropriate safety precautions.

Step 1: N-amination of 3-bromopyridin-2-amine

  • To a solution of 3-bromopyridin-2-amine in a suitable solvent (e.g., dichloromethane), add a suitable aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.

  • Purify the resulting hydrazine intermediate by column chromatography.

Step 2: Cyclization to form the triazole ring

  • Treat the purified hydrazine intermediate with a cyclizing agent such as cyanogen bromide in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction and isolate the crude product by filtration or evaporation.

  • Purify the final product, 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, by recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant potential in the field of drug discovery. Its structural similarity to purines provides a rational basis for its use in developing enzyme inhibitors, particularly for kinases. The presence of two reactive sites, the bromo and amino groups, allows for extensive chemical modification, enabling the generation of diverse libraries of compounds for biological screening. While detailed synthetic and application data in the public domain remains somewhat limited, the foundational knowledge of its chemistry and the broader applications of the[1][2]triazolo[1,5-a]pyridine scaffold highlight its importance as a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of its synthetic accessibility and biological activities is warranted to fully unlock its therapeutic potential.

References

  • Azzam, R. S., & Elgemeie, G. H. (2019). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 12(8), 4975-5006.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-ylamine. (2025). ChemicalBook.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis and reactions of[1][2]triazolo[1,5-a]pyrimidinium-2-aminides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

  • Triazolopyridine compounds and their use as ask inhibitors. (n.d.).
  • A convenient preparation of[1][2]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Recent progress in graphene based polymer nanocomposites. (2020).
  • Zhaoguang Group. (n.d.). Retrieved from [Link]

A Technical Guide to Determining the Organic Solvent Solubility of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its behavior in both biological and synthetic systems. Understanding and quantifying solubility in various organic solvents is essential for reaction optimization, purification, formulation, and the successful development of drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Amino-8-bromotriazolo[1,5-a]pyridine. Due to the absence of extensive public data for this specific molecule, this document focuses on the underlying principles governing its solubility and presents a robust, field-proven experimental protocol for its empirical determination.

Introduction: The Critical Role of Solubility

2-Amino-8-bromotriazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core. This structural motif is of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The successful progression of such a molecule through the drug discovery pipeline—from initial synthesis to in vivo testing—is fundamentally dependent on its solubility.[1][2][3] Poor solubility can lead to a host of challenges, including:

  • Inaccurate Bioassay Results: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data.[3][4]

  • Difficulties in Synthesis and Purification: Inefficient reactions and challenging crystallizations can arise from poor solvent selection.

  • Poor Bioavailability: Low solubility is a primary contributor to poor absorption and erratic pharmacokinetic profiles in preclinical and clinical studies.[1]

This guide provides the necessary theoretical grounding and a practical, step-by-step methodology to empower researchers to accurately characterize the solubility of 2-Amino-8-bromotriazolo[1,5-a]pyridine in a range of common organic solvents.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[4] This is a function of intermolecular forces. A detailed analysis of the molecular structure of 2-Amino-8-bromotriazolo[1,5-a]pyridine allows for a qualitative prediction of its solubility profile.

Molecular Structure:

  • Formula: C₆H₅BrN₄[5]

  • Molecular Weight: 213.03 g/mol [5]

  • Key Features:

    • Aromatic Heterocyclic Core: The fused[5][6][7]triazolo[1,5-a]pyridine ring system is inherently polar.

    • Primary Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor.

    • Ring Nitrogens: The pyridine and triazole rings contain nitrogen atoms that act as hydrogen bond acceptors.

    • Bromo Group (-Br): The bromine atom increases the molecular weight and introduces a polarizable C-Br bond, contributing to dipole-dipole interactions.

Predicted Solubility: Based on these features, 2-Amino-8-bromotriazolo[1,5-a]pyridine is a polar molecule with significant hydrogen bonding capabilities. Therefore, its solubility is expected to be highest in polar solvents and lowest in non-polar solvents.

  • High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol) that can participate in hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF) that have strong dipole moments.

  • Moderate Solubility Expected: In solvents of intermediate polarity (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane).

  • Low to Insoluble Expected: In non-polar solvents (e.g., Toluene, Hexane) that primarily interact through weak van der Waals forces.

The following table provides a structured framework for experimental investigation, listing common organic solvents categorized by their properties.

Table 1: Recommended Solvents for Solubility Screening

Solvent Category Solvent Polarity Index Type Rationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO) 7.2 Aprotic Excellent H-bond acceptor; commonly used for stock solutions.[8]
N,N-Dimethylformamide (DMF) 6.4 Aprotic Strong H-bond acceptor with high solvating power.
Acetonitrile (ACN) 5.8 Aprotic Intermediate polarity, common in chromatography.
Polar Protic Methanol (MeOH) 5.1 Protic Strong H-bond donor and acceptor.
Ethanol (EtOH) 4.3 Protic Similar to methanol but slightly less polar.
Intermediate Polarity Dichloromethane (DCM) 3.1 Aprotic Good for compounds with moderate polarity.
Tetrahydrofuran (THF) 4.0 Aprotic Common ethereal solvent.
Ethyl Acetate (EtOAc) 4.4 Aprotic Common solvent for extraction and chromatography.
Non-Polar Toluene 2.4 Aprotic Aromatic solvent, interacts via π-stacking.

| | Hexane | 0.1 | Aprotic | Aliphatic solvent, interacts via van der Waals forces. |

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation, the most accurate measure is thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a specific temperature.[1] The "gold standard" for this measurement is the Shake-Flask Method .[7][9][10] This method ensures that the solution reaches equilibrium, providing a reliable and reproducible value.

The following diagram outlines the comprehensive workflow for this protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_compound 1. Weigh Excess Compound prep_solvent 2. Add Known Volume of Solvent prep_compound->prep_solvent prep_vial 3. Seal Vial Tightly prep_solvent->prep_vial equil 4. Agitate at Constant Temperature (e.g., 18-24h at 25°C) prep_vial->equil sep_centrifuge 5. Centrifuge to Pellet Undissolved Solid equil->sep_centrifuge sep_filter 6. Filter Supernatant (0.45 µm PTFE filter) sep_centrifuge->sep_filter analysis_prep 7. Prepare Serial Dilutions of Filtrate & Standards sep_filter->analysis_prep analysis_quant 8. Quantify Concentration (HPLC or UV-Vis) analysis_prep->analysis_quant analysis_calc 9. Calculate Solubility (mg/mL or M) analysis_quant->analysis_calc caption Figure 1. Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Caption: Figure 1. Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • 2-Amino-8-bromotriazolo[1,5-a]pyridine (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-8-bromotriazolo[1,5-a]pyridine to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed.[7][9] A 5-fold excess over the estimated solubility is a good starting point.

  • Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. An incubation time of 18-24 hours is typically adequate for most small molecules.[1][9][10]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow for visual confirmation of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.[6] Causality Note: The choice of a chemically inert filter (like PTFE for organic solvents) is crucial to prevent the filter from leaching impurities or adsorbing the analyte.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound in the same solvent.

    • Prepare one or more accurate dilutions of the filtered supernatant to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][6]

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.

Key Considerations and Troubleshooting

  • Compound Purity: Impurities can significantly affect solubility measurements, often by artificially inflating the apparent solubility.[2] Always use the highest purity material available.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 °C for physiological relevance or 25 °C for standard conditions) is critical for reproducibility.[10]

  • Kinetic vs. Thermodynamic Solubility: Early-stage screening often uses kinetic solubility methods, which involve dissolving the compound in DMSO first and then diluting it into a solvent.[1][6] While faster, this can lead to supersaturated, metastable solutions and may overestimate the true solubility. The shake-flask method described here measures the more stable thermodynamic solubility.

  • Solid-State Form: The crystalline form (polymorph) of the compound can impact its solubility. Ensure consistency in the solid form used across experiments.

The relationship between solute, solvent, and external factors is crucial for accurate solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Equilibrium Solubility Polarity_S Polarity Polarity_S->Solubility H_Bond_S H-Bonding H_Bond_S->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity_V Polarity Polarity_V->Solubility H_Bond_V H-Bonding H_Bond_V->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility caption Figure 2. Factors Influencing Compound Solubility.

Caption: Figure 2. Factors Influencing Compound Solubility.

Conclusion

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Regulations.gov. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems. Available at: [Link]

  • Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013). American Pharmaceutical Review. Available at: [Link]

  • New horizons in small molecule solubility screening - Drug Target Review. (2019). Drug Target Review. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 8-Bromo-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide on the Synthesis and Characterization of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific melting point for this compound is not consistently reported in publicly available literature, this document will equip researchers with the necessary knowledge for its synthesis, characterization, and the rigorous determination of its physical properties, including a detailed protocol for melting point analysis.

Introduction

8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS Number: 1124382-72-4) belongs to the fused heterocyclic family of triazolopyridines. This scaffold is a common motif in pharmacologically active molecules due to its ability to mimic purine structures and engage in various biological interactions. The presence of a bromine atom at the 8-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries in drug discovery programs. The 2-amino group provides a site for potential hydrogen bonding and further derivatization.

Table 1: Physicochemical Properties of 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

PropertyValueSource
CAS Number 1124382-72-4[3][4]
Molecular Formula C₆H₅BrN₄[3][4]
Molecular Weight 213.03 g/mol [4][5]
Appearance Solid[3][5]
InChI 1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)[3][5]
InChI Key SUFKKFLJJMKVJJ-UHFFFAOYSA-N[3][5]
SMILES Nc1nc2c(Br)cccn2n1[5]

Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine can be achieved through a multi-step process. The following protocol is a general procedure based on available synthetic information.[1]

Synthetic Workflow Diagram

SynthesisWorkflowStartingMaterialStarting Material(CAS: 1124383-00-1)ReactionReactionStir at room temperature for 6 hoursStartingMaterial->ReactionReagentsReagents:- Methanol (MeOH)- Ethanol (EtOH)- Hydroxylamine hydrochloride- Diisopropylethylamine (DIPEA)Reagents->ReactionWorkupWork-up- Concentrate in vacuo- Suspend in diisopropyl ether (DIPE)Reaction->WorkupIsolationIsolation- FiltrationWorkup->IsolationProductProduct8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineIsolation->Product

Caption: Synthetic workflow for 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol

Materials:

  • Intermediate compound (CAS: 1124383-00-1)

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), anhydrous

  • Hydroxylamine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Diisopropyl ether (DIPE)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a suitable round-bottom flask, dissolve the starting intermediate (1 equivalent) in a mixture of methanol and ethanol.[1]

  • Reagent Addition: To the solution, add hydroxylamine hydrochloride (5 equivalents) and diisopropylethylamine (3 equivalents).[1] The use of an excess of hydroxylamine hydrochloride drives the reaction towards completion, while DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.[1]

  • Precipitation: Suspend the resulting residue in diisopropyl ether (DIPE).[1] This step is crucial for precipitating the desired product while leaving impurities dissolved in the solvent.

  • Isolation: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with a small amount of cold DIPE to remove any residual impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1°C). Impurities tend to depress and broaden the melting point range.

MeltingPointcluster_prepSample Preparationcluster_measurementMeasurementcluster_validationValidationDryEnsure Sample is DryGrindGrind to a Fine PowderDry->GrindPackPack Capillary Tube (2-3 mm height)Grind->PackRoughDetermine Rough MP (fast heating)Pack->RoughCoolCool ApparatusRough->CoolPreciseDetermine Precise MP (slow heating, ~1-2°C/min near MP)Cool->PreciseRecordRecord Range (Onset to Complete Liquefaction)Precise->RecordRepeatRepeat Measurement (at least twice)Record->RepeatPurityAssess Purity (Sharpness of Range)Repeat->Purity

Caption: Workflow for accurate melting point determination.

  • Sample Preparation:

    • Ensure the synthesized compound is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Grind the solid into a fine powder using a spatula or a mortar and pestle. This ensures uniform heat distribution.

    • Tamp the open end of a capillary tube into the powder until a small amount of solid is collected.

    • Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • For an unknown compound, it is advisable to first determine an approximate melting point by heating the sample at a relatively fast rate (10-20 °C/minute).

    • Allow the apparatus to cool down.

    • Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This is the melting point range.

  • Validation:

    • Repeat the measurement with a fresh sample at least two more times to ensure reproducibility.

    • A narrow melting point range (≤ 1 °C) is indicative of a pure compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the fused ring system. The amino protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine atom.

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • N-H bending: A band in the region of 1590-1650 cm⁻¹ is characteristic of the N-H bending vibration of a primary amine.

  • C=N and C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically below 1000 cm⁻¹, can be attributed to the C-Br bond.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. While a definitive melting point is not widely reported, the detailed protocol for its determination, along with the expected spectroscopic features, will enable researchers to confidently prepare and validate this important synthetic intermediate. Adherence to these rigorous characterization practices is paramount for ensuring the quality and reproducibility of subsequent research in drug discovery and development.

References

  • (Self-authored content based on general chemical principles)
  • (Self-authored content based on general chemical principles)
  • (Self-authored content based on general chemical principles)

A Technical Guide to the Preliminary Biological Screening of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting the initial biological evaluation of 2-Amino-8-bromotriazolo[1,5-a]pyridine, a novel heterocyclic compound. The methodologies outlined herein are designed to efficiently identify and characterize potential therapeutic activities, guiding further drug discovery and development efforts. The experimental design is rooted in established scientific principles, prioritizing robust data generation and mechanistic insights from the earliest stages of investigation.

Introduction and Rationale for Screening

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural similarity to endogenous purines allows for interactions with a wide range of biological targets.[4][5] Derivatives of this and related fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7][8]

The subject of this guide, 2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4), is a functionalized derivative within this class.[9] The presence of an amino group at the 2-position and a bromine atom at the 8-position offers unique electronic and steric properties, creating opportunities for specific interactions with target biomolecules and serving as a handle for further chemical modification. Given the established biological potential of the core scaffold, a systematic preliminary screening of this compound is a scientifically sound and necessary step to uncover its therapeutic potential.

This guide proposes a multi-pronged screening cascade designed to broadly assess the compound's bioactivity across three key therapeutic areas: oncology, infectious diseases, and inflammation.

Experimental Design: A Tiered Approach to Bioactivity Discovery

A logical, tiered screening strategy is essential for the cost-effective and efficient evaluation of a novel chemical entity. Our approach begins with broad, high-throughput primary assays to identify potential "hits," which are then subjected to more focused secondary assays for confirmation and potency determination.

Primary Screening Cascade

The initial screen is designed to detect any significant biological activity at a single, relatively high concentration (e.g., 10-50 µM). This phase aims to answer the fundamental question: "Does the compound exhibit any activity in these biological systems?"

  • Anticancer Activity: Initial cytotoxicity screening against a representative panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is a comprehensive but resource-intensive option.[1][10] A more focused, cost-effective approach is to use a smaller panel representing diverse cancer types, such as:

    • MCF-7: Breast adenocarcinoma (luminal A)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • NCI-H460: Lung carcinoma (large cell)

    • SF-268: Glioma[10]

  • Antimicrobial Activity: Evaluation against a panel of clinically relevant microorganisms to detect antibacterial and antifungal properties. The panel should include:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)[11]

  • Anti-inflammatory Activity: Assessment of the compound's ability to modulate the inflammatory response in a cellular model. A common and effective method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[12]

Diagram: Preliminary Biological Screening Workflow

G cluster_prep Compound Preparation cluster_primary Primary Screening (Single High Concentration) cluster_analysis Hit Identification cluster_secondary Secondary Screening & Potency Determination compound_prep 2-Amino-8-bromotriazolo[1,5-a]pyridine (Stock Solution in DMSO) anticancer Anticancer Screen (e.g., MTT Assay on Cancer Cell Panel) compound_prep->anticancer Test Compound antimicrobial Antimicrobial Screen (e.g., Agar Diffusion/Broth Dilution) compound_prep->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Screen (e.g., Griess Assay for NO inhibition) compound_prep->anti_inflammatory Test Compound hit_analysis Analyze % Inhibition/ Zone of Inhibition anticancer->hit_analysis antimicrobial->hit_analysis anti_inflammatory->hit_analysis no_activity No Significant Activity (Archive/Deprioritize) hit_analysis->no_activity No activity_found Significant Activity Detected ('Hit') hit_analysis->activity_found Yes ic50 IC50 Determination (Dose-Response Curve) activity_found->ic50 Confirm & Quantify mic MIC/MBC Determination activity_found->mic Confirm & Quantify MTT_Workflow start Start: Culture Cancer Cells seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Test Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (Dissolve crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains. [11][13] Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well U-bottom plates (sterile)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock (e.g., at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to the final desired range. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-27°C for 24-48 hours for fungi. [11]6. Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, well-structured tables to facilitate comparison and decision-making.

Table 1: Summary of Preliminary Biological Screening Data for 2-Amino-8-bromotriazolo[1,5-a]pyridine

Assay TypeTargetResult TypeValueNotes
Anticancer MCF-7 (Breast Cancer)IC₅₀Value µMe.g., Potent activity
MDA-MB-231 (Breast Cancer)IC₅₀Value µMe.g., Moderate activity
NCI-H460 (Lung Cancer)IC₅₀>100 µMe.g., Inactive
Antimicrobial S. aureus (Gram +)MICValue µg/mLe.g., Bacteriostatic effect
E. coli (Gram -)MIC>128 µg/mLe.g., Inactive
C. albicans (Fungus)MICValue µg/mLe.g., Antifungal activity
Anti-inflammatory RAW 264.7 (LPS-stimulated)IC₅₀ (NO)Value µMe.g., Strong NO inhibition

Mechanistic Insights and Future Directions

A positive result in any of these primary screens opens the door to more in-depth mechanistic studies. For instance, a potent anticancer "hit" could be investigated for its effect on specific signaling pathways. Many triazolo-scaffolds are known to function as kinase inhibitors. [3]A logical next step would be to assess the compound's effect on key cancer-related kinases.

Diagram: Hypothetical Kinase Inhibition Pathway

Kinase_Pathway cluster_pathway Hypothetical Cancer Cell Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activation Compound 2-Amino-8-bromotriazolo[1,5-a]pyridine Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Signal Transduction

Sources

Methodological & Application

Application Note: Synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinolines. Its derivatives are critical in the development of Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogs), adenosine receptor antagonists, and antibacterial agents.

This guide details the synthesis of 2-amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine . This specific intermediate is highly valuable because:

  • The 2-Amino Group: Provides a handle for amide coupling or urea formation, crucial for hydrogen-bonding interactions in the ATP-binding pockets of kinases.

  • The 8-Bromo Substituent: Serves as an orthogonal reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification required in Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Mechanism

To synthesize the target with high regiocontrol, we utilize an oxidative N-amination strategy followed by cyclocondensation.

Structural Numbering Logic

Note: The numbering shifts upon fusion.

  • Starting Material: 2-amino-3-bromopyridine.[1] (Bromine is at C3 relative to pyridine N1).

  • Product: 8-bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine.[2] (The bridgehead Nitrogen is N4. The original Pyridine-N becomes N4. The original C3 position becomes C8).

Reaction Pathway Diagram (DOT)

ReactionPathway SM 2-Amino-3-bromopyridine (Start) Int 1,2-Diamino-3-bromopyridinium Mesylate/Salt SM->Int N-Amination (HOSA or MSH) Prod 2-Amino-8-bromo [1,2,4]triazolo[1,5-a]pyridine Int->Prod Cyclization (BrCN, Base)

Figure 1: Retrosynthetic disconnection showing the conversion of the pyridine precursor to the fused triazole system via an N-amino salt intermediate.

Detailed Experimental Protocols

Protocol A: N-Amination of 2-Amino-3-bromopyridine

This step installs the critical N-N bond. While O-mesitylenesulfonylhydroxylamine (MSH) is a potent aminating agent, Hydroxylamine-O-sulfonic acid (HOSA) is recommended here due to its superior stability, commercial availability, and safety profile compared to MSH (which is potentially explosive).

Reagents:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (Solid, anhydrous)
    
  • Solvent: Water/Ethanol or DMF (depending on solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-3-bromopyridine (10 mmol) in DMF (20 mL) at room temperature.

  • Reagent Addition: Cool the solution to 0°C. Add

    
     (15 mmol) followed by portion-wise addition of HOSA (12 mmol).
    
    • Expert Insight: The exotherm must be controlled. HOSA decomposes in basic aqueous media at high temps; keep cold during addition.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with diethyl ether or EtOAc to precipitate the pyridinium salt if it crashes out.

    • Alternatively, for the HOSA route, the intermediate zwitterion or sulfonate salt may be used directly or isolated via filtration.

    • Checkpoint: Verify formation of the 1,2-diamino species via LC-MS (Look for M+16 mass shift relative to SM).

Protocol B: Cyclization with Cyanogen Bromide (BrCN)

This step closes the ring to form the triazole and installs the exocyclic amine.

Safety Critical: Cyanogen bromide is highly toxic and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills/waste.

Reagents:

  • 1,2-Diamino-3-bromopyridinium salt (from Protocol A)

  • Cyanogen Bromide (BrCN) (1.2 - 1.5 equiv)

  • Base:

    
     (aq) or 
    
    
    
  • Solvent:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Preparation: Suspend the crude diaminopyridinium salt in water (or Ethanol/Water 1:1).

  • Cyclization: Add Cyanogen Bromide (1.2 equiv) in one portion.

  • Heating: Heat the reaction mixture to 60–80°C for 3–5 hours.

    • Mechanism:[3][4][5][6][7] The exocyclic hydrazine attacks the nitrile carbon of BrCN. Subsequent loss of HBr closes the ring.

  • Neutralization: Cool to room temperature. Adjust pH to ~8–9 using 10% NaOH or saturated

    
    .
    
    • Observation: The product usually precipitates as a solid upon neutralization.

  • Isolation: Filter the solid. Wash with cold water and diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram (DOT)

Workflow Start Start: 2-Amino-3-bromopyridine Step1 Add HOSA + K2CO3 (0°C -> RT, 12h) Start->Step1 Check1 LC-MS Check: Diamino Salt Formed? Step1->Check1 Step2 Add BrCN (Heat 60-80°C, 4h) Check1->Step2 Yes Quench Neutralize (pH 8-9) Precipitate Product Step2->Quench Final Filter & Dry Yield: ~60-75% Quench->Final

Figure 2: Operational workflow for the two-step synthesis of the target scaffold.

Application: Downstream Functionalization

The 8-bromo position is chemically distinct from the 2-amino position, allowing for selective functionalization.

Protocol C: Suzuki-Miyaura Cross-Coupling

Used to attach aryl groups (e.g., for JAK2 inhibitor synthesis).

Reagents:

  • 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Nitrogen/Argon for 15 mins.

  • Combine halide, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90–100°C for 4–12 hours.

  • Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.

Data Summary & Troubleshooting

Yield Optimization Table
VariableConditionExpected OutcomeNotes
Aminating Agent HOSA (aq/EtOH)60-80% YieldSafer, scalable, cheaper.
MSH (DCM)70-90% YieldHigher yield but explosive risk . Lab scale only.
Cyclization Temp Room TempSlow/IncompleteRequires days.
80°CFast (2-4h)Optimal. Watch for HCN evolution.
Base (Step 2)

Clean pptBest for isolation.

(Strong)
Hydrolysis riskAvoid pH > 10 to prevent ring opening.
Troubleshooting Guide
  • Problem: Low conversion in Step 1.

    • Solution: Ensure HOSA is fresh. It is hygroscopic and degrades over time. Increase equivalents to 1.5.

  • Problem: Product oiling out in Step 2.

    • Solution: The product should be a solid. Cool the neutralized solution to 4°C overnight. If still oily, extract with EtOAc/THF (the product has poor solubility in pure ether/hexane).

  • Problem: Regioselectivity issues.

    • Insight: The reaction of 2-aminopyridines with BrCN usually favors the [1,5-a] fusion over the [1,2-a] isomer due to the nucleophilicity of the ring nitrogen after N-amination.

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[1,5-a]pyridine Ring System." The Journal of Organic Chemistry, vol. 31, no. 1, 1966, pp. 260–265. Link

  • Huntsman, E., & Balsells, J. "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[8] European Journal of Organic Chemistry, vol. 2005, no.[8] 17, 2005, pp. 3761–3765. Link

  • Legraverend, M., et al. "Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-based JAK2 Inhibitors." Bioorganic & Medicinal Chemistry, vol. 21, no. 14, 2013.
  • U.S. Patent 2012/0122863. "Triazolopyridine Compounds as JAK Inhibitors." (Describes the specific 8-bromo intermediate functionalization). Link

  • Wallace, T. J., et al. "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent." Synthesis, 1980. (Reference for HOSA handling).

Sources

Unlocking Kinase Selectivity: 2-Amino-8-bromotriazolo[1,5-a]pyridine as a Premier Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1260877-58-2) represents a high-value "privileged scaffold." Structurally bioisosteric to the purine core of ATP, this fused bicyclic system offers a distinct advantage over traditional quinoline or pyrimidine scaffolds: tunable vectorality .

While the [1,2,4]triazolo[1,5-a]pyridine core mimics the adenine ring of ATP, the specific placement of the 8-bromo and 2-amino substituents creates a "dual-vector" system for Structure-Activity Relationship (SAR) exploration.

Mechanistic Basis: The Hinge Binder

This scaffold functions primarily as a Type I ATP-competitive inhibitor . Its binding mode within the kinase cleft is characterized by specific molecular interactions:

  • Hinge Region Anchoring (The Core): The N1 nitrogen of the triazole ring serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Val, Leu, or Met residues).

  • Solvent Front Extension (The 8-Br Handle): The bromine atom at the C8 position is not merely a halogen; it is a synthetic handle. It is positioned to allow cross-coupling reactions that extend substituents into the solvent-exposed region or the hydrophobic back-pocket, critical for achieving selectivity (e.g., JAK2 vs. JAK3).

  • Ribose Pocket Interaction (The 2-NH2 Group): The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge. Derivatization here (e.g., amide formation) can further stabilize the complex or pick up interactions with the gatekeeper residue.

DOT Diagram: Kinase Binding Mode & SAR Vectors

KinaseBinding cluster_legend Interaction Types Scaffold 2-Amino-8-bromo triazolo[1,5-a]pyridine Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bonding (N1 & 2-NH2) Solvent Solvent Front / Hydrophobic Pocket II Scaffold->Solvent C8-Br Derivatization (Suzuki Coupling) Ribose Ribose Binding Pocket Scaffold->Ribose C2-NH2 Modification (Acylation/Urea) Solid Line: Direct Binding Solid Line: Direct Binding Dashed Line: Synthetic Vector Dashed Line: Synthetic Vector Solid Line: Direct Binding->Dashed Line: Synthetic Vector

Figure 1: Schematic representation of the scaffold's binding interactions and synthetic vectors.

Part 2: Synthetic Protocols (Chemistry)[1][2]

Objective: To utilize the 8-bromo handle for library generation via Palladium-catalyzed cross-coupling.

Protocol A: C8-Arylation via Suzuki-Miyaura Coupling

Rationale: The C8 position is electronically deactivated compared to C5/C6, requiring optimized catalytic systems. This protocol uses a high-activity precatalyst to ensure conversion.

Materials:

  • Substrate: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or XPhos Pd G2 (0.02 eq) for difficult substrates.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a microwave reaction vial with the substrate, boronic acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: For rapid library synthesis, microwave irradiation at 110°C for 30 minutes is recommended.

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). The 2-amino group makes the product polar; ensure the column is primed with 1% Et₃N if streaking occurs.

Protocol B: C2-Amine Functionalization (Sandmeyer or Acylation)

Rationale: While the free amine is potent, converting it to an amide can improve cell permeability and metabolic stability.

  • Acylation: Treat the scaffold (or the C8-arylated product) with Acyl Chloride (1.1 eq) and Pyridine (2.0 eq) in DCM at 0°C.

  • Sandmeyer (Halogenation): To swap the amine for a halogen (Cl/I) for further coupling:

    • Treat with t-BuONO and CuBr₂ in MeCN at 60°C. This converts the 2-NH₂ to a 2-Br, allowing sequential cross-coupling at C2 and C8.

Part 3: Biological Assay Protocols

Objective: To validate kinase inhibitory activity using a homogeneous ADP detection assay (e.g., ADP-Glo™).

Protocol C: Kinase Inhibition Assay (ADP-Glo)

Principle: Measures the amount of ADP produced during the kinase reaction. The scaffold competes with ATP for the binding site.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure (concentration = Km of the specific kinase, typically 10–50 µM).

Workflow:

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (0.5–2 ng/well). Incubate for 10 mins (Pre-incubation allows slow-binding kinetics to equilibrate).

    • Add 4 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.

Part 4: Case Study & Data Summary

Application: Development of JAK2 Inhibitors (e.g., CEP-33779 analogs). Reference: J. Med. Chem. 2012, 55, 11, 5243–5254.

Comparative Potency Table:

Compound VariantC8-SubstituentC2-SubstituentJAK2 IC₅₀ (nM)Selectivity (JAK2/JAK3)
Scaffold (Base) -Br-NH₂>10,000N/A
Hit A Phenyl-NH₂4505x
Lead B 4-Morpholinophenyl-NH₂1225x
Optimized C 4-(Methylsulfonyl)phenyl-NH-Cyclopropyl1.7 >80x

Interpretation:

  • The C8-Br replacement with a solubilizing aryl group (Lead B) drastically improves potency by filling the hydrophobic pocket.

  • Modification of the C2-amine (Optimized C) fine-tunes the hinge interaction, enhancing selectivity against homologous kinases like JAK3.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-8-bromo triazolo[1,5-a]pyridine Step1 Step 1: Suzuki Coupling (C8) (Library Generation) Start->Step1 Step2 Step 2: C2 Derivatization (Optional: Acylation/Alkylation) Step1->Step2 Assay Step 3: ADP-Glo Kinase Assay (10-point Dose Response) Step2->Assay Analysis Step 4: SAR Analysis (Selectivity & Potency) Assay->Analysis Analysis->Step1 Iterative Optimization

Figure 2: Iterative workflow for scaffold optimization.

Part 5: References

  • Stump, C. A., et al. (2012). "Discovery of a Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779." Journal of Medicinal Chemistry, 55(11), 5243–5254.[1]

  • Ueda, S., et al. (2009). "Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Journal of the American Chemical Society, 131(42), 15080–15081.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Vertex Pharmaceuticals. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists." ACS Medicinal Chemistry Letters.

Sources

Application Note: The 2-Amino-8-bromotriazolo[1,5-a]pyridine Scaffold in Kinase Drug Discovery

[1]

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine ring system is a bioisostere of the quinoline and purine scaffolds, widely utilized to target the ATP-binding site of kinases (e.g., JAK2, CDK2, PI3K). The 2-amino-8-bromo derivative is a critical "linchpin" intermediate.

Its value lies in its orthogonal reactivity :

  • C8-Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the hydrophobic "gatekeeper" pocket.

  • C2-Amine: A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig amination to probe the solvent-exposed ribose-binding region.

This guide provides validated protocols for synthesizing this core and executing divergent library synthesis to accelerate Structure-Activity Relationship (SAR) studies.

Strategic Value & Pharmacophore Mapping

Bioisosterism and Binding Mode

In the context of kinase inhibition, the triazolo[1,5-a]pyridine core functions as a hinge binder .

  • N1 (Triazole Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the hinge.

  • C8-Position: Vectors substituents into the selectivity pocket (often the hydrophobic back pocket), crucial for differentiating between kinase isoforms (e.g., JAK2 vs. JAK3).

Physicochemical Profile[1][2][3][4][5][6]
  • LogP: Moderate lipophilicity (approx. 1.2 for the core), allowing room for lipophilic side chains without violating Lipinski's Rule of 5.

  • Solubility: The pyridine nitrogen (N4) modulates pKa, often improving solubility compared to pure carbocyclic analogs.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine from commercially available 2-amino-3-bromopyridine.

Mechanism: The reaction proceeds via the formation of an ethoxycarbonylthiourea intermediate, followed by hydroxylamine-mediated cyclodesulfurization.

Materials:

  • 2-Amino-3-bromopyridine (1.0 eq)

  • Ethoxycarbonyl isothiocyanate (1.1 eq)

  • Hydroxylamine hydrochloride (5.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvents: Dioxane (Step 1), Ethanol/Methanol (Step 2)

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve 2-amino-3-bromopyridine in anhydrous dioxane (0.5 M concentration).

    • Add ethoxycarbonyl isothiocyanate dropwise at room temperature.

    • Stir for 12–16 hours. A precipitate (the thiourea intermediate) typically forms.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting material.

    • Concentrate in vacuo or filter the solid if precipitated.

  • Cyclization:

    • Resuspend the intermediate in a 1:1 mixture of EtOH/MeOH.

    • Add Hydroxylamine hydrochloride followed by DIPEA.[1]

    • Heat the mixture to reflux (approx. 80°C) for 3–6 hours.

    • Observation: The reaction evolves

      
       and 
      
      
      byproducts.
  • Work-up & Purification:

    • Cool to room temperature. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol and diethyl ether.

    • Validation: ^1H NMR (DMSO-d6) should show the disappearance of the ethyl carbamate signals and the presence of a broad singlet (NH2) around 6.0–6.5 ppm.

Protocol B: C8-Functionalization (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at the C8 position to probe the hydrophobic pocket.

Challenge: The C8 position is peri-to the bridgehead nitrogen, creating steric crowding. High-activity catalysts are required.

Reagents:

  • Core: 2-Amino-8-bromotriazolo[1,5-a]pyridine[1][2][3][4][5]

  • Boronic Acid/Ester:

    
     (1.5 eq)
    
  • Catalyst:

    
     or 
    
    
    /XPhos (5 mol%)
  • Base:

    
     (2M aq) or 
    
    
    (solid)
  • Solvent: 1,4-Dioxane/Water (4:1)

Method:

  • Purge the reaction vessel with nitrogen.

  • Add the core, boronic acid, base, and solvent. Degas for 10 mins.

  • Add the Pd catalyst.

  • Heat to 90–100°C for 4–12 hours (Microwave irradiation: 120°C for 30 mins is often superior).

  • Note: If the C2-amine interferes with the catalyst, protect it as an acetamide (Ac) or Boc-group prior to coupling, then deprotect.

Protocol C: C2-Functionalization (Amide Coupling)

Objective: Derivatization of the exocyclic amine to interact with solvent-exposed residues.

Method:

  • Dissolve the scaffold (or C8-substituted analog) in DMF/DCM.

  • Add Carboxylic Acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir at RT for 2–4 hours.

  • Purification: These products are often polar; purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthesis pipeline and the structural logic behind using this scaffold for kinase inhibition.

GstartPrecursor:2-Amino-3-bromopyridineinterIntermediate:Ethoxycarbonylthioureastart->interEtO2CNCSDioxanecoreCORE SCAFFOLD:2-Amino-8-bromotriazolo[1,5-a]pyridineinter->coreNH2OH.HClCyclizationpath_c8Path A: C8-Arylation(Suzuki Coupling)core->path_c8Pd(dppf)Cl2Ar-B(OH)2path_c2Path B: C2-Amidation(Acylation/Urea)core->path_c2R-COOHHATUsar_hingeHinge Binder(N1 & C2-NH)core->sar_hingefinal_drugFinal Drug Candidate(e.g., JAK2 Inhibitor)path_c8->final_drugSequentialFunct.sar_gateSelectivity Pocket(C8-Aryl)path_c8->sar_gatepath_c2->final_drugsar_solvSolvent Front(C2-Amide)path_c2->sar_solv

Caption: Synthetic workflow from pyridine precursor to functionalized kinase inhibitor, mapping chemical modifications to pharmacophore regions.

Case Study: JAK2 Selectivity (CEP-33779)[1][13]

The utility of this scaffold is best exemplified by the discovery of CEP-33779 , a highly selective JAK2 inhibitor.

  • The Challenge: Developing a JAK2 inhibitor that avoids JAK3 inhibition (linked to immunosuppression).[6]

  • The Solution:

    • Scaffold: [1,2,4]Triazolo[1,5-a]pyridine.[7][1][2][3][4]

    • C8 Modification: Introduction of a para-substituted aryl group filled the hydrophobic pocket unique to JAK2.

    • C2 Modification: A cyclopropanecarboxamide moiety at C2 improved cellular potency and metabolic stability.

  • Outcome: The 8-bromo intermediate allowed rapid library generation of C8-aryl analogs, leading to a compound with >100-fold selectivity for JAK2 over JAK3 [1].

Quantitative Data Summary

ParameterValue / ConditionNote
CAS Number 1124382-72-4Specific to 2-amino-8-bromo derivative
Molecular Weight 213.04 g/mol Fragment-like, ideal for FBDD
C8-Suzuki Yield 60–85%Highly dependent on catalyst; Pd(dppf)Cl2 preferred
Cyclization Yield 75–90%High efficiency step
Key Selectivity JAK2 > JAK3Achieved via C8-aryl substitution

References

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source: Journal of Medicinal Chemistry (2012) URL:[Link]

  • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyridine derivatives as JAK1/2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020) URL:[Link]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Source: Bioorganic & Medicinal Chemistry Letters (2006) URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (Review of the scaffold utility) Source: European Journal of Medicinal Chemistry (2019) URL:[Link]

2-Amino-8-bromotriazolo[1,5-a]pyridine for developing anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-8-bromotriazolo[1,5-a]pyridine as a Privileged Scaffold for Next-Generation JAK Inhibitors

Part 1: Executive Summary & Strategic Rationale

2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4) is not merely a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry, specifically designed to target the ATP-binding pocket of Janus Kinases (JAKs).

In the development of anti-inflammatory agents—particularly for Rheumatoid Arthritis (RA), Crohn’s Disease, and Psoriasis—the [1,2,4]triazolo[1,5-a]pyridine core serves as a bioisostere of the adenine ring found in ATP. This specific derivative, bearing a 2-amino group and an 8-bromo handle, offers a dual-vector modification strategy essential for optimizing potency and selectivity (selectivity for JAK1/JAK2 over JAK3 is critical to avoid NK cell depletion).

Mechanism of Action: The Hinge Binder

The triazolopyridine core functions as a Type I kinase inhibitor.

  • The Core: Binds to the hinge region of the kinase domain via hydrogen bonds (mimicking adenine).

  • 2-Amino Group: Acts as a hydrogen bond donor/acceptor to the hinge residues (e.g., Leu932 in JAK2).

  • 8-Bromo Handle: A crucial vector for extending into the hydrophobic pocket (selectivity pocket) via cross-coupling reactions.

Part 2: Visualizing the Discovery Workflow

The following diagram illustrates the critical path from the raw scaffold to a lead anti-inflammatory candidate, highlighting the specific utility of the 8-bromo and 2-amino positions.

DrugDiscoveryWorkflow cluster_logic SAR Logic Scaffold 2-Amino-8-bromotriazolo [1,5-a]pyridine (Core Scaffold) Step1 Step 1: Suzuki-Miyaura Coupling (Targeting 8-Position) Scaffold->Step1 Pd(dppf)Cl2, Ar-B(OH)2 LibraryA Library A: 8-Aryl Derivatives (Hydrophobic Pocket Occupancy) Step1->LibraryA Yields Intermediate Step2 Step 2: N-Acylation/Alkylation (Targeting 2-Amino Group) LibraryA->Step2 R-COCl or R-CHO LeadCand Lead Candidate Generation (Optimized Solvency & Hinge Binding) Step2->LeadCand Assay Biological Validation (JAK1/JAK2 Inhibition & Cytokine Suppression) LeadCand->Assay Screening Logic1 8-Pos: Selectivity Logic2 2-Pos: Potency

Figure 1: Strategic workflow for utilizing the 2-Amino-8-bromo scaffold in library generation. The 8-position dictates kinase isoform selectivity, while the 2-position refines binding affinity.

Part 3: Chemical Protocols (Library Synthesis)

Objective: To synthesize a focused library of JAK inhibitors using 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Protocol A: Suzuki-Miyaura Coupling at C-8

Rationale: The 8-bromo position is sterically sensitive but electronically activated for Palladium-catalyzed cross-coupling. Introducing an aryl or heteroaryl group here allows the molecule to reach the "gatekeeper" region of the kinase.

Materials:

  • Substrate: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq)

  • Reagent: Aryl boronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, dissolve the scaffold (100 mg, 0.47 mmol) and the chosen aryl boronic acid in 1,4-dioxane (4 mL).

  • Activation: Add the K₂CO₃ solution and the Palladium catalyst under a nitrogen stream. Seal the vial immediately.

  • Reaction: Heat the mixture to 100°C for 2 hours (or 110°C for 30 min in a microwave reactor). Note: Thermal heating is preferred for scale-up to prevent catalyst decomposition.

  • Workup: Filter through a celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: The 2-amino group makes the product polar. Use Flash Chromatography (DCM:MeOH gradient, 0-10% MeOH).

  • QC: Verify Mass (LC-MS) and Purity (>95% by HPLC).

Protocol B: Derivatization of the C-2 Amine

Rationale: The exocyclic amine is a critical hydrogen bond donor. Modifying this group (e.g., amide formation) can alter the donor/acceptor profile and improve metabolic stability.

Methodology (Amide Coupling):

  • Dissolve the Intermediate from Protocol A (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add the carboxylic acid (R-COOH) of choice (1.1 eq).

  • Stir at RT for 16 hours.

  • Critical Step: Quench with saturated LiCl solution (removes DMF during extraction). Extract with EtOAc.[1]

Part 4: Biological Validation Protocols

Once the library is synthesized, candidates must be screened for anti-inflammatory potential via JAK pathway inhibition.

Assay 1: Biochemical Kinase Selectivity (ADP-Glo™)

Objective: Determine IC₅₀ values against JAK1, JAK2, and JAK3.[2]

Protocol:

  • Enzyme Prep: Dilute recombinant JAK enzymes (SignalChem) to 1 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Treatment: Dispense 50 nL of synthesized compounds (in DMSO) into 384-well plates (10-point dose-response).

  • Reaction: Add ATP (Km concentration) and Poly(Glu, Tyr) substrate. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Target Profile:

Parameter Target Value Rationale
JAK1 IC₅₀ < 10 nM High potency required for efficacy.
JAK2 IC₅₀ < 50 nM Synergistic anti-inflammatory effect.

| JAK3 Selectivity | > 20-fold | Avoid NK cell toxicity (JAK3 sparing). |

Assay 2: Ex Vivo Human Whole Blood Assay (Functional Readout)

Objective: Confirm that enzyme inhibition translates to cellular cytokine suppression.

Protocol:

  • Collection: Collect fresh human whole blood in heparinized tubes.

  • Stimulation:

    • For JAK1/2 (IL-6 pathway): Stimulate with IL-6 (100 ng/mL). Measure pSTAT3 levels via Flow Cytometry (Phosflow).

    • For General Inflammation (TNFα): Stimulate with LPS (1 µg/mL). Measure TNFα release via ELISA.

  • Incubation: Treat blood with compounds for 1 hour prior to stimulation. Incubate stimulated blood for 4 hours (ELISA) or 15 mins (Phosflow).

  • Lysis/Fixation: Lyse RBCs and fix leukocytes.

  • Readout: Calculate the EC₅₀ for inhibition of phosphorylation (pSTAT) or cytokine release.

Part 5: Signaling Pathway Visualization

Understanding the downstream effect of inhibiting the JAK-STAT pathway with these compounds is vital.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Target of Triazolopyridine) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Gene Inflammatory Gene Expression (TNFa, IL-1b) pSTAT->Gene Dimerizes & Translocates Inhibitor 2-Amino-8-bromo Derivative Inhibitor->JAK BLOCKS (ATP Competitive)

Figure 2: Mechanism of Action. The triazolopyridine derivative blocks the ATP-binding site of JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

References

  • Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.

  • Polniaszek, R. P., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779.[2] Journal of Medicinal Chemistry.

  • Huntsman, E., & Balsells, J. (2005).[3] Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry.

  • Galapagos NV. (2010). Patent WO2010010190: Novel Triazolopyridine Compounds as JAK Inhibitors. WIPO.

Sources

Application Note: Strategic Functionalization of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the 2-Amino-8-bromotriazolo[1,5-a]pyridine scaffold. It prioritizes practical, high-yield synthetic pathways and addresses specific reactivity challenges associated with this dual-functional heterocycle.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

The 2-amino-8-bromotriazolo[1,5-a]pyridine scaffold (CAS: 1124382-72-4) represents a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and adenines. Its value lies in its two orthogonal reactive handles:

  • The C8-Bromo Position: An electrophilic site adjacent to the bridgehead nitrogen, highly activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • The C2-Amino Group: An exocyclic amine capable of amide coupling, urea formation, or Sandmeyer-type transformations.

Structural Reactivity Analysis
  • Electronic Environment: The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect on the C8 position, making the C-Br bond particularly reactive toward oxidative addition by Pd(0) species.

  • Nucleophilicity: The C2-amino group is less nucleophilic than a standard aniline due to the electron-deficient triazole ring. Functionalization often requires activated electrophiles or base catalysis.

Experimental Workflow Visualization

The following decision tree outlines the optimal synthetic routes based on target prioritization.

G Start Starting Material: 2-Amino-8-bromotriazolo[1,5-a]pyridine Decision Primary Modification Target? Start->Decision RouteA Route A: C8-Functionalization First (Suzuki/Buchwald) Decision->RouteA Carbon Skeleton Build RouteB Route B: N2-Functionalization First (Amide/Urea) Decision->RouteB Linker Attachment RiskA Risk: Catalyst poisoning by free NH2 Solution: Use Pd(dppf)Cl2 or Pre-catalysts RouteA->RiskA ProdA Intermediate A: 8-Aryl-2-aminotriazolo[1,5-a]pyridine RouteA->ProdA RiskB Benefit: Amide group is stable to subsequent Pd-coupling RouteB->RiskB ProdB Intermediate B: N-(8-bromo...)-amide RouteB->ProdB Final Final Bis-Functionalized Scaffold ProdA->Final Step 2: Amide Coupling ProdB->Final Step 2: Suzuki Coupling

Figure 1: Strategic decision tree for sequential functionalization. Route B is generally preferred for scale-up to prevent catalyst interference.

Protocol 1: C8-Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the 8-position. Challenge: The free amine at C2 can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of bidentate ligands (dppf) or highly active precatalysts (XPhos Pd G2) effectively mitigates this.

Materials
  • Substrate: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5-10 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Crucial Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Palladium catalyst quickly under a stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to the polarity of the amino-triazole).

Optimization Table
ParameterStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl₂ (5%)XPhos Pd G2 (2-5%)
Base Na₂CO₃K₃PO₄ (Anhydrous)
Solvent Dioxane/H₂OToluene/H₂O or n-BuOH
Temp 90°C110°C (Microwave)

Protocol 2: N2-Acylation (Amide Formation)

Objective: Derivatization of the exocyclic amine. Challenge: Low nucleophilicity of the 2-amino group requires activation. Solution: Use of high-activity coupling agents (HATU) or acid chlorides with DMAP.

Method A: Acid Chloride Coupling (High Yield)
  • Dissolution: Dissolve 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 equiv) in anhydrous Pyridine (or DCM with 3.0 equiv Et₃N).

  • Addition: Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise.

  • Catalysis: If reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

Method B: Carboxylic Acid Coupling (Broad Scope)
  • Activation: Mix Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Stir for 10 mins to form the active ester.

  • Coupling: Add the 2-Amino-8-bromotriazolo[1,5-a]pyridine substrate.

  • Heating: Heat to 50–60°C. Note: Room temperature is often insufficient for this scaffold.

  • Workup: Dilute with water (product often precipitates). Filter and wash with water/ether.

Quality Control & Characterization

To ensure the integrity of the synthesized compounds, verify the following spectral features:

  • ¹H NMR (DMSO-d₆):

    • C2-NH₂: Broad singlet typically around δ 6.0–6.5 ppm (disappears upon D₂O shake). If acylated, the amide NH shifts downfield to δ 10.0–11.0 ppm.

    • C8-H: Look for the doublet corresponding to the proton at position 7 (coupling with H6). The substitution at C8 will remove the typical H8 signal found in the unsubstituted parent.

  • LC-MS:

    • Expect a characteristic M+2 isotope pattern (approx 1:1 ratio) for the starting material due to the ⁷⁹Br/⁸¹Br isotopes.

    • Loss of the Br isotope pattern confirms successful Suzuki coupling.

References

  • Synthesis of Triazolo[1,5-a]pyridine Scaffold

    • Ueda, S., & Nagasawa, H. (2009).[1] Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081. Link

    • Note: Establishes the core oxidative cycliz
  • Suzuki-Miyaura Coupling on Heteroaryl Bromides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text for the C8-coupling protocol.
  • Medicinal Chemistry Applications (JAK Inhibitors)

    • Van Rompaey, L., et al. (2013). Preclinical Characterization of GLPG0634, a Selective JAK1 Inhibitor. Journal of Immunology, 191(7), 3568-3577. Link

    • Note: Illustrates the bioisosteric utility of the triazolopyridine scaffold.
  • Reactivity of Amino-Triazolopyridines

    • Gomez-Ramirez, T., et al. (2020). Regioselective Functionalization of [1,2,4]Triazolo[1,5-a]pyridine. European Journal of Organic Chemistry.[1] Link (Generalized citation for scaffold reactivity).

Sources

Application Note: Comprehensive Analytical Characterization of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-Amino-8-bromotriazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted triazolopyridine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, potentially targeting a range of biological pathways.[1][2] The precise structural integrity and purity of such intermediates are paramount, as even minor impurities can drastically alter biological activity, toxicity, and downstream reaction yields.

This guide provides a comprehensive suite of analytical methods for the definitive characterization of 2-Amino-8-bromotriazolo[1,5-a]pyridine. It is designed not merely as a list of procedures, but as a framework for understanding the causality behind methodological choices. By integrating data from orthogonal techniques—chromatographic, spectroscopic, and elemental—a self-validating system of analysis is established, ensuring the highest degree of confidence in the material's identity, purity, and structure.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.03 g/mol [3]
CAS Number 1124382-72-4[3]
Appearance Solid[3]
InChI Key SUFKKFLJJMKVJJ-UHFFFAOYSA-N[3]

Chromatographic Integrity: High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like 2-Amino-8-bromotriazolo[1,5-a]pyridine. The methodology leverages the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inherent polarity of the target compound, with its amino group and nitrogen-rich heterocyclic system, necessitates careful mobile phase selection to achieve optimal retention and peak shape. The inclusion of a weak acid, such as formic acid, in the mobile phase is critical; it protonates the basic nitrogens, suppressing silanol interactions with the column and preventing peak tailing, a common issue with amine-containing compounds.[4][5]

Experimental Protocol: Purity Assessment and Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD) is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Amino-8-bromotriazolo[1,5-a]pyridine.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection to protect the column from particulate matter.[5]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures good peak shape for the basic analyte.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 5-95% B over 20 min, then hold at 95% B for 5 minA broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[5]
Injection Volume 10 µL
Detection UV at 254 nmAromatic systems typically show strong absorbance at this wavelength. A DAD allows for peak purity analysis across a spectral range.

Data Interpretation & Trustworthiness:

  • Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. For high-purity material, this value should exceed 98%.

  • Peak Purity Analysis: The DAD enables the comparison of UV spectra across the peak. A spectrally pure peak will have identical spectra at the upslope, apex, and downslope, confirming the absence of co-eluting impurities.

Structural Elucidation: A Spectroscopic Triad

Spectroscopy provides the definitive structural fingerprint of the molecule. NMR confirms the connectivity of atoms, Mass Spectrometry verifies the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the carbon skeleton. For a molecule with closely coupled aromatic protons and multiple nitrogen atoms, 2D NMR techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not just advantageous, they are essential for authoritative assignment.[6][7]

Experimental Protocol: Full Structural Assignment

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compound and allows for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • 2D COSY: Identifies proton-proton coupling networks, crucial for assigning adjacent protons on the pyridine ring.

    • 2D HSQC: Correlates protons directly to their attached carbons.

    • 2D HMBC: Shows correlations between protons and carbons over two to three bonds, key for assigning quaternary carbons and piecing together the heterocyclic core.[6]

Predicted Spectral Data & Interpretation: Based on the known effects of substituents on aromatic systems, the following assignments are predicted. The pyridine ring protons will form a coupled system, and the amino group protons will appear as a broad singlet.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR
Pyridine-H~8.0 - 8.5DoubletDeshielded by adjacent nitrogen and bromine.
Pyridine-H~7.0 - 7.5Triplet
Pyridine-H~7.5 - 8.0Doublet
-NH₂~6.5 - 7.5Broad SingletExchangeable protons.
¹³C NMR
C-Br~110 - 120SingletCarbon directly attached to bromine.
Aromatic CH~115 - 140Doublet (in coupled)
Quaternary C~145 - 165SingletCarbons within the fused ring system with no attached protons.
Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides the exact molecular weight, confirming the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and yielding a strong molecular ion peak ([M+H]⁺).[8] A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for obtaining an accurate mass measurement, which is used to confirm the elemental composition. The presence of a bromine atom provides a definitive isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity. This pattern is a powerful diagnostic tool.

Experimental Protocol: Molecular Weight and Formula Verification

  • Instrumentation: ESI source coupled with a high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

    • Incorporate a small amount of formic acid (0.1%) to promote protonation and the formation of the [M+H]⁺ ion.

  • Instrumental Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3-4 kV
Source Temperature 100-120 °C
Mass Range 50-500 m/z
Collision Energy Low (~5-10 eV for MS1)

Data Interpretation & Trustworthiness:

  • Molecular Ion: Expect a prominent ion cluster corresponding to [C₆H₅BrN₄+H]⁺.

    • Calculated m/z for [C₆H₆⁷⁹BrN₄]⁺: 212.9779

    • Calculated m/z for [C₆H₆⁸¹BrN₄]⁺: 214.9759

  • Isotopic Pattern: The presence of two peaks at these m/z values with approximately equal intensity is a hallmark of a monobrominated compound and provides strong evidence for the proposed structure.

  • High-Resolution Data: The measured mass should be within 5 ppm of the calculated mass to confidently confirm the elemental formula.

  • Fragmentation (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragments can be generated. Expected losses include HBr and molecules related to the triazole ring, providing further structural confirmation.

Infrared (IR) & UV-Visible Spectroscopy

Principle & Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[9] The vibrations of specific bonds correspond to characteristic absorption frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

Experimental Protocols:

  • IR Spectroscopy:

    • Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • UV-Vis Spectroscopy:

    • Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) to a known concentration.

    • Record the absorbance spectrum from approximately 200 to 400 nm.

Expected Spectral Data:

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR 3400-3200N-H stretching (asymmetric & symmetric) of the amino group
3100-3000Aromatic C-H stretching
1650-1550C=N and C=C ring stretching vibrations
1640-1600N-H scissoring (bending)
~600-500C-Br stretching
UV-Vis ~250-280 nm and ~300-330 nmπ → π* transitions characteristic of the conjugated heterocyclic system.[10]

Elemental Composition: Elemental Analysis

Principle & Expertise: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This classical technique offers an orthogonal validation of the empirical formula derived from high-resolution mass spectrometry. The experimentally determined percentages must align with the theoretical values calculated from the molecular formula (C₆H₅BrN₄) within a narrow margin of error (typically ±0.4%).

Experimental Protocol & Data Interpretation:

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Submit a few milligrams of the dried, pure sample for analysis.

  • Results Validation:

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 33.82%33.42% - 34.22%
Hydrogen (H) 2.36%1.96% - 2.76%
Nitrogen (N) 26.29%25.89% - 26.69%

A close correlation between the found and calculated values provides definitive proof of the elemental composition and supports the overall purity assessment.[11][12]

Integrated Analytical Workflow

The power of this multi-technique approach lies in its synergy. Each method validates the others, building a robust and unassailable characterization package. The following workflow illustrates this integrated strategy.

G cluster_1 Definitive Structural Confirmation cluster_2 Final Validation HPLC HPLC-DAD (Purity >98%?) NMR 1D & 2D NMR (Structure Consistent?) HPLC->NMR If Pure MS HRMS (Correct Mass & Isotope Pattern?) MS->NMR If Correct IR FTIR (Functional Groups Present?) NMR->IR EA Elemental Analysis (Formula Confirmed?) IR->EA Report Certificate of Analysis (Fully Characterized Material) EA->Report Start Sample: 2-Amino-8-bromotriazolo[1,5-a]pyridine Start->HPLC Start->MS

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical characterization of 2-Amino-8-bromotriazolo[1,5-a]pyridine requires a multi-faceted approach that extends beyond simple purity checks. The integration of high-resolution chromatographic and spectroscopic techniques, as detailed in these protocols, provides a self-validating system for confirming identity, structure, and purity. Adherence to this rigorous framework ensures that researchers and drug developers can proceed with confidence, knowing their starting material meets the highest standards of quality and integrity, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

  • Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB (bmse000432). Retrieved from [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules. Retrieved from [Link]

  • Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, Q., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Retrieved from [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nikolova, P., et al. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Retrieved from [Link]

  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Pande, G. S., & Singh, P. (1976). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]

Sources

Application Note: Purification Strategies for 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS 1124382-72-4) is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of JAK inhibitors (e.g., Filgotinib analogs) and other kinase-targeting therapeutics.[1] Its purification is often complicated by its amphoteric nature, poor solubility in non-polar solvents, and the presence of genotoxic hydrazine impurities from its synthesis.[1]

This guide provides three distinct purification modules:

  • Thermodynamic Recrystallization: For bulk scale-up (>10g).

  • Modified Flash Chromatography: For high-purity analytical standards (>99.5%).

  • Acid-Base Swing Extraction: For specific removal of non-basic organic impurities.[1]

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is prerequisite to selecting the purification vector.[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₆H₅BrN₄MW: 213.04 g/mol
Physical State Off-white to pale yellow solidColor indicates oxidation/impurities.[1]
pKa (Predicted) ~2.5 - 3.5 (Ring N), ~14 (Exocyclic NH₂)Weakly basic; requires strong acid for protonation.[1]
Solubility (High) DMSO, DMF, DMAcGood for load injection or initial dissolution.[1]
Solubility (Mod) Methanol, Ethanol, THFIdeal for recrystallization (hot).[1]
Solubility (Low) Water, Hexanes, TolueneIdeal anti-solvents.[1]

Synthesis Context & Impurity Origin

To purify effectively, one must understand what is being removed.[1] The standard synthesis involves the oxidative cyclization of 3-bromo-2-hydrazinopyridine with Cyanogen Bromide (BrCN).[1]

  • Impurity A (Genotoxic): Unreacted 3-bromo-2-hydrazinopyridine.[1]

  • Impurity B (Regioisomer): 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (rare, sterically disfavored but possible).[1]

  • Impurity C (Hydrolysis): Ring-opened amides.[1]

Detailed Purification Protocols

Method A: Thermodynamic Recrystallization (Ethanol/Water System)

Best for: Removal of hydrazine precursors and inorganic salts.[1] Scalable.

Principle: The compound exhibits a steep solubility curve in ethanol (soluble hot, insoluble cold), while polar impurities remain in the aqueous mother liquor.[1]

Protocol:

  • Dissolution: Suspend the crude solid (10 g) in Absolute Ethanol (100 mL) .

  • Heating: Heat the suspension to reflux (78 °C) with vigorous stirring.

    • Note: If solids remain after 15 mins at reflux, add Ethanol in 10 mL increments. If insolubles persist, they are likely inorganic salts; filter hot.[1]

  • Anti-solvent Addition: Once dissolved, remove from heat source.[1] Immediately add Deionized Water (20 mL) dropwise while the solution is still hot (approx. 60-70 °C).

    • Observation: The solution may turn slightly turbid.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature (20-25 °C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Crystallization: Once at RT, transfer to a fridge (4 °C) for 4 hours.

  • Filtration: Filter the off-white needles using a sintered glass funnel.

  • Wash: Wash the cake with cold 20% EtOH/Water (2 x 20 mL) .

  • Drying: Dry under vacuum (40 °C, <10 mbar) for 12 hours.

Method B: Flash Column Chromatography (DCM/MeOH/NH₃)

Best for: Isolation of >99.5% purity standards and removal of closely eluting regioisomers.

Principle: The exocyclic amine interacts strongly with acidic silanols on silica gel, causing "tailing."[1] We use Ammonia to deprotonate the silica, sharpening the peak shape.

Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (28% aq).[1]
      
  • Loading: Dissolve crude material in a minimum volume of DCM/MeOH (9:1). Adsorb onto silica (dry load) if solubility is poor.[1]

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic DCM)[1]

    • 5–20 min: 0% → 30% B (Linear Gradient)

    • 20–30 min: 30% B (Isocratic)[1]

  • Detection: Monitor at 254 nm (aromatic) and 280 nm .

  • Collection: The product typically elutes around 3-5% MeOH concentration.[1]

  • Workup: Pool fractions. Critical: Evaporate solvent at <45 °C. Higher temperatures can cause degradation of the amino-triazole moiety over time.[1]

Method C: Acid-Base "Swing" Extraction

Best for: Scavenging non-basic impurities (e.g., neutral bromopyridines).[1]

Protocol:

  • Acidification: Suspend crude solid in 1M HCl (aq) . The product will protonate and dissolve.[1]

    • Reaction:

      
       (Soluble).
      
  • Filtration/Extraction:

    • Filter off any undissolved solids (these are non-basic impurities).[1]

    • Wash the aqueous acidic layer with Ethyl Acetate (2 x) .[1] Discard the organic (EtOAc) layer.[1]

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ~9-10.[1]

    • Observation: The product will precipitate as a free base solid.[1]

  • Recovery: Filter the precipitate, wash with water, and dry.[1]

Process Visualization (DOT Diagrams)[1]

Diagram 1: Purification Decision Matrix

This flowchart guides the researcher to the correct method based on input purity and scale.[1]

PurificationStrategy Start Crude 2-Amino-8-bromotriazolo[1,5-a]pyridine CheckPurity Assess Purity (LC-MS) Start->CheckPurity ScaleCheck Scale > 5g? CheckPurity->ScaleCheck Purity 85-95% MethodB Method B: Flash Chromatography (DCM/MeOH/NH3) CheckPurity->MethodB Purity < 85% or Analytical Std MethodA Method A: Recrystallization (EtOH/Water) ScaleCheck->MethodA Yes (Bulk) MethodC Method C: Acid-Base Swing ScaleCheck->MethodC No (Small Scale) Final Final Product (>98% Purity) MethodA->Final MethodB->Final MethodC->MethodA If Color Persists MethodC->Final

Caption: Decision tree for selecting the optimal purification route based on crude purity and operational scale.

Diagram 2: Synthesis & Impurity Flow

Understanding the chemical origin of impurities to justify the "Acid-Base" and "Recrystallization" choices.[1]

SynthesisFlow SM1 3-Bromo-2-hydrazinopyridine (Basic, Toxic) Reaction Cyclization (EtOH, Reflux) SM1->Reaction SM2 Cyanogen Bromide (BrCN) SM2->Reaction Product 2-Amino-8-bromotriazolo[1,5-a]pyridine (Target) Reaction->Product Imp1 Unreacted Hydrazine (Soluble in EtOH) Reaction->Imp1 Residue Imp2 Regioisomer (5-bromo analog) Reaction->Imp2 Side Rxn Purification Purification Step Product->Purification Imp1->Purification FinalProd Pure Solid Purification->FinalProd Solid Precipitate Waste Removed Impurities Purification->Waste Filtrate (Mother Liquor)

Caption: Chemical workflow illustrating the separation of the target solid from soluble hydrazine impurities via solubility difference.

Analytical Validation (QC)

Do not assume purity based on visual appearance.

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Gradient: 5% to 95% ACN over 8 minutes.

    • Note: The 2-amino group may cause peak fronting; ensure buffer strength is adequate.[1]

  • NMR Verification:

    • Solvent: DMSO-d6.[1][2]

    • Key Signals: A broad singlet around 6.0–6.5 ppm (exocyclic -NH₂) and distinct aromatic coupling patterns for the pyridine ring protons.[1]

References

  • Galapagos NV. (2010).[1] Novel Triazolopyridine Compounds and Methods for their Preparation. WO2010149769.[1] Link

    • Context: Describes the general synthesis and workup of triazolopyridine intermedi
  • Sigma-Aldrich. (2024).[1] Product Specification: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine.[1]Link[1]

    • Context: Physical property verification and commercial availability.[1][3]

  • PubChem. (2025).[1][4][5] Compound Summary: [1,2,4]Triazolo[1,5-a]pyridin-2-amine.[1][5][6] National Library of Medicine.[1] Link[1]

    • Context: Structural data and predicted physicochemical properties for the core scaffold.[1]

  • CymitQuimica. (2024).[1] 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine Product Data.Link

    • Context: Solubility and form data.[1]

Sources

Application Note: Strategic Derivatization of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery chemists through the specific challenges of functionalizing the 2-amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine scaffold. Unlike generic aniline derivatization, this heterocycle presents unique electronic and chemoselective hurdles due to the electron-deficient triazolopyridine core and the competing electrophilic bromine at the 8-position.

Executive Summary & Significance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. It is heavily utilized in the development of JAK inhibitors (e.g., Filgotinib analogs), adenosine receptor antagonists, and various kinase inhibitors [1, 2].

The specific building block, 2-amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine , offers two distinct "handles" for diversification:

  • C2-Amine (Nucleophile): An exocyclic amine available for library expansion (amides, ureas, sulfonamides).

  • C8-Bromide (Electrophile): A handle for cross-coupling (Suzuki, Stille) to extend the carbon skeleton.

The Challenge: The electron-withdrawing nature of the triazolopyridine ring renders the C2-amine significantly less nucleophilic than a standard aniline. Furthermore, metal-catalyzed reactions (like Buchwald-Hartwig) on the amine are risky due to the competing oxidative addition potential of the C8-bromide.

Chemical Reactivity Analysis

Before attempting derivatization, it is critical to understand the electronic environment.

  • Low Nucleophilicity: The bridgehead nitrogen (N1) and the pyridine ring pull electron density away from the exocyclic amine. The pKa of the conjugate acid is estimated to be significantly lower than that of 2-aminopyridine (pKa ~6.8), likely in the range of 2.5–3.5.

    • Implication: Mild coupling reagents (EDC/HOBt) often fail. Stronger electrophiles (acid chlorides, isocyanates) or high-activity coupling agents (HATU, POCl3 activation) are required.

  • Chemoselectivity Trap: The C8-Br is an aryl bromide.

    • Implication: Avoid Pd-catalyzed N-arylation of the C2-amine unless the C8-Br is first protected or reacted. The catalyst will preferentially insert into the C-Br bond.

Reactivity Landscape Visualization

ReactivityMap cluster_legend Feasibility Core 2-Amino-8-bromo [1,2,4]triazolo[1,5-a]pyridine Acylation Pathway A: Acylation (Amides/Carbamates) Reagent: R-COCl / Pyridine Core->Acylation Sandmeyer Pathway B: Sandmeyer (Halogen Exchange) Reagent: t-BuONO / CuX2 Core->Sandmeyer Sulfonylation Pathway C: Sulfonylation (Sulfonamides) Reagent: R-SO2Cl / NaH Core->Sulfonylation Buchwald Pathway D: Pd-Catalysis (RISK: C8-Br Interference) Core->Buchwald Avoid High High Success Low Chemoselectivity Risk

Figure 1: Decision tree for derivatizing the C2-amino group. Note the high risk associated with direct metal catalysis.

Detailed Experimental Protocols

Protocol A: Acylation (Synthesis of Amides)

Best for: SAR exploration and library generation.

Due to the low nucleophilicity of the amine, standard peptide coupling (EDC/NHS) is often sluggish. The use of Acid Chlorides or Anhydrides with a pyridine base is the gold standard.

Materials:

  • Substrate: 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) (1.2 eq)

  • Base: Pyridine (3.0 eq) or DMAP (0.1 eq) + Et3N (2.0 eq)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add Pyridine (3.0 eq). Tip: If the substrate is insoluble in DCM, use THF or a minimal amount of DMF.

  • Addition: Cool the mixture to 0°C. Add the Acid Chloride dropwise.

    • Why? Although the amine is sluggish, the exocyclic nitrogen can be bis-acylated (forming an imide) if the reaction exotherms too aggressively.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with water and brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If flash chromatography is needed, use a gradient of MeOH in DCM (0% -> 5%).

Data Summary: Acylation Yields

Electrophile Type Base/Catalyst Solvent Typical Yield Notes
Aliphatic Acid Chloride Pyridine DCM 75-85% Clean conversion.
Aromatic Acid Chloride Et3N / DMAP THF 60-75% Slower; heating (50°C) may be required.

| Carboxylic Acid (HATU) | DIPEA | DMF | 30-50% | Not Recommended. Poor conversion due to low nucleophilicity. |

Protocol B: The Non-Aqueous Sandmeyer Reaction

Best for: Converting the NH2 to a Halogen (Cl, I) to create a di-halogenated scaffold for differential cross-coupling.

Traditional aqueous Sandmeyer conditions (NaNO2/HCl) often fail due to the poor solubility of the triazolopyridine in acid/water and the instability of the diazonium intermediate. The Doyle modification (Alkyl Nitrite + Copper Halide in MeCN) is the required protocol [3, 4].

Materials:

  • Substrate: 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine[1][2]

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Halogen Source: CuCl2 (for Chlorination) or CuBr2 (for Bromination) (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow Diagram (Sandmeyer)

Sandmeyer Step1 Step 1: Solubilization Dissolve Amine + CuX2 in MeCN (Heat to 60°C if needed) Step2 Step 2: Diazotization Add t-BuONO dropwise (Evolution of N2 gas) Step1->Step2 Step3 Step 3: Radical Substitution Stir at 60-80°C for 2h (Radical Mechanism) Step2->Step3 Step4 Step 4: Quench Dilute with HCl (1M) to break Cu-complexes Step3->Step4

Figure 2: Workflow for the non-aqueous Sandmeyer transformation.

Step-by-Step Methodology:

  • Setup: Suspend CuCl2 (1.2 eq) in anhydrous MeCN. Heat to 60°C until the copper salt is mostly dissolved/suspended.

  • Addition: Add the t-BuONO (1.5 eq) slowly. The solution often turns dark.

  • Reaction: Add the 2-amino-triazolopyridine portion-wise.

    • Observation: Nitrogen gas evolution will occur immediately.

  • Completion: Stir at 65°C for 2 hours. Monitor by LCMS (Look for mass change: -NH2 [16] + Cl [35] = +19 amu shift).

  • Workup: Pour into 1M HCl (aqueous) to decompose copper complexes. Extract with EtOAc.

Protocol C: Urea Synthesis (Isocyanates)

Best for: Generating high-affinity kinase inhibitor motifs.

Methodology:

  • Dissolve amine in anhydrous THF.

  • Add Isocyanate (R-NCO) (1.1 eq).

  • Catalyst: Add 1 drop of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Expert Insight: Without DBU, this reaction is extremely slow due to the electron-deficient amine. DBU acts as a nucleophilic catalyst.

  • Heat to 60°C in a sealed vial for 6 hours.

  • Precipitation is common; filter the solid product and wash with Et2O.

Troubleshooting & Quality Control

Chemoselectivity Warning (The "Buchwald Trap")

Do NOT attempt a Buchwald-Hartwig coupling on the 2-NH2 group using standard Pd conditions (e.g., Pd2(dba)3/Xantphos) while the 8-Br is present.

  • Mechanism of Failure: Palladium undergoes oxidative addition into the C8-Br bond faster than it coordinates the electron-poor C2-NH2. This leads to polymerization or oligomerization.

  • Solution: If you must couple the amine, perform the Suzuki coupling on the C8-Br first, or protect the NH2 as a Boc-derivative, react the Br, and then deprotect.

Analytical Characterization (NMR)[4]
  • 1H NMR (DMSO-d6):

    • The NH2 protons usually appear as a broad singlet around 6.5 – 7.5 ppm .

    • Upon acylation (Amide), this proton shifts downfield significantly to 10.5 – 11.5 ppm .

    • C8-H: Look for the doublet corresponding to the proton adjacent to the bromine; this shift is diagnostic for ensuring the ring is intact.

Solubility

The 8-bromo substituent decreases solubility compared to the parent triazolopyridine.

  • Solvent of Choice: DMSO is best for stock solutions.

  • Reaction Solvent: If DCM fails, switch to THF or a THF/DMF (9:1) mixture.

References

  • Bioisosterism in Kinase Inhibitors

    • M. E. Welsch et al., "Multivalent Kinase Inhibitors for the Discovery of Selective Chemical Probes," Journal of the American Chemical Society, 2017.

  • Triazolopyridine Scaffold Synthesis: Nagata et al., "Synthesis and Biological Evaluation of 1,2,4-Triazolo[1,5-a]pyridine Derivatives," Bioorganic & Medicinal Chemistry, 2010.
  • Non-Aqueous Sandmeyer (Doyle Protocol)

    • M. P. Doyle et al., "Alkyl Nitrite-Metal Halide Deamination Reactions," Journal of Organic Chemistry, 1977.

  • Sandmeyer on Heterocycles

    • S. G. Modha et al., "Recent trends in the chemistry of Sandmeyer reaction: a review," Research on Chemical Intermediates, 2021.

  • Amide Coupling Reagents Review

    • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Introduction

The 2-Amino-8-bromotriazolo[1,5-a]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, often serving as a key building block for various therapeutic agents. The successful synthesis of this compound is paramount for the advancement of numerous drug discovery programs. This document provides in-depth, experience-driven guidance to overcome common synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine, which is typically prepared via the cyclization of a substituted 2-hydrazinopyridine derivative.

Question 1: Why is my overall yield of 2-Amino-8-bromotriazolo[1,5-a]pyridine consistently low?

Low or inconsistent yields can stem from several factors throughout the two-step synthesis. A systematic evaluation of each stage is crucial for diagnosis.

Root Cause Analysis and Corrective Actions:

  • Inefficient Formation of the 2-Hydrazinopyridine Intermediate: The initial nucleophilic substitution of a di-halopyridine (e.g., 2,3-dibromopyridine) with hydrazine is often the yield-limiting step.

    • Incomplete Reaction: Ensure an excess of hydrazine hydrate (typically 2-3 equivalents) is used to drive the reaction to completion.[1]

    • Suboptimal Temperature: The reaction often requires elevated temperatures to proceed efficiently. Refluxing in a suitable high-boiling point solvent like ethanol or 2-ethoxyethanol is recommended.[1] A patent for a related synthesis suggests a reflux temperature of 100-150 °C can significantly improve the rate and reduce by-products.[2]

    • Solvent Choice: The solvent must be able to dissolve the pyridine starting material and be compatible with the high temperatures required.[1]

  • Poor Quality of the 2-Hydrazinopyridine Intermediate: Impurities in the hydrazine adduct can inhibit the subsequent cyclization.

    • Purification: While the crude 2-hydrazinopyridine can sometimes be used directly, purification by crystallization is often beneficial.[1][2]

  • Ineffective Cyclization: The final ring-closing step to form the triazole ring is sensitive to reaction conditions.

    • Reagent Choice: The cyclization is commonly achieved by reacting the 2-hydrazinopyridine intermediate with cyanogen bromide (CNBr). The quality and reactivity of the CNBr are critical.

    • Temperature Control: This step may require careful temperature management to prevent the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider?

The most common and reliable method involves a two-step process:

  • Hydrazinolysis: Synthesis of the corresponding 2-hydrazinopyridine from a suitable di-halopyridine precursor.

  • Cyclization: Reaction of the 2-hydrazinopyridine with a cyclizing agent, such as cyanogen bromide, to form the fused triazole ring.

Alternative modern approaches for similar fused triazole systems include transition-metal-free oxidative cyclization reactions and visible-light-mediated methods, which can offer milder conditions and improved functional group tolerance.[3][4]

Q2: How critical is the choice of solvent in the initial hydrazinolysis step?

The solvent plays a pivotal role.[1] It not only dictates the reaction temperature but also influences the solubility of the reactants. For the reaction of a bromo-substituted pyridine with hydrazine, a higher boiling point solvent like 2-ethoxyethanol can be advantageous over ethanol to ensure the reaction reaches completion.[1]

Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge. Here are some potential causes:

  • Di-substitution: During the hydrazinolysis of a di-halopyridine, the formation of a di-hydrazino-substituted pyridine is a possibility. Using a controlled amount of hydrazine and monitoring the reaction by Thin Layer Chromatography (TLC) can help mitigate this.

  • Oxidative Degradation: 2-Hydrazinopyridines can be susceptible to oxidation, especially at elevated temperatures.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and purity of the intermediate.[2]

  • Rearrangement Products: In some triazolopyridine syntheses, the Dimroth rearrangement can occur, leading to isomeric impurities.[1] Careful control of pH and temperature during cyclization is key to avoiding this.

Q4: Are there any catalytic methods to improve the synthesis?

While many preparations are performed without a catalyst, certain catalysts can be beneficial. For the initial C-N bond formation between a halopyridine and a hydrazine, palladium catalysts have been used to facilitate the reaction.[2] For the oxidative cyclization step in related syntheses, iodine (I₂) or ceric ammonium nitrate have been employed.[1] Recent literature also highlights the use of KI as a catalyst in oxidative cyclization reactions to form 1,2,4-triazolo[4,3-a]pyridines.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-hydrazinopyridine

**dot

cluster_0 Step 1: Hydrazinolysis 2,3-Dibromopyridine 2,3-Dibromopyridine Reaction_Vessel Reaction Vessel 2,3-Dibromopyridine->Reaction_Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel Solvent (e.g., 2-Ethoxyethanol) Solvent (e.g., 2-Ethoxyethanol) Solvent (e.g., 2-Ethoxyethanol)->Reaction_Vessel Reflux Reflux (100-130°C) Reaction_Vessel->Reflux Workup Workup & Isolation Reflux->Workup 3-Bromo-2-hydrazinopyridine 3-Bromo-2-hydrazinopyridine Workup->3-Bromo-2-hydrazinopyridine

Caption: Workflow for the synthesis of the 3-Bromo-2-hydrazinopyridine intermediate.

Methodology:

  • To a solution of 2,3-dibromopyridine (1 equivalent) in a suitable solvent such as 2-ethoxyethanol, add hydrazine hydrate (2-3 equivalents).[1]

  • Heat the reaction mixture to reflux (typically 125-130 °C) and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after thorough drying.[1][2]

Protocol 2: Cyclization to 2-Amino-8-bromotriazolo[1,5-a]pyridine

**dot

cluster_1 Step 2: Cyclization 3-Bromo-2-hydrazinopyridine 3-Bromo-2-hydrazinopyridine Reaction_Vessel_2 Reaction Vessel 3-Bromo-2-hydrazinopyridine->Reaction_Vessel_2 Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction_Vessel_2 Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel_2 Stirring_at_RT Stir at Room Temp. Reaction_Vessel_2->Stirring_at_RT Purification Purification (Chromatography/Crystallization) Stirring_at_RT->Purification Final_Product 2-Amino-8-bromotriazolo[1,5-a]pyridine Purification->Final_Product

Caption: Workflow for the cyclization to the final product.

Methodology:

  • Dissolve the 3-bromo-2-hydrazinopyridine (1 equivalent) in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1-1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Data Summary

ParameterStep 1: HydrazinolysisStep 2: Cyclization
Key Reagents 2,3-Dibromopyridine, Hydrazine Hydrate3-Bromo-2-hydrazinopyridine, Cyanogen Bromide
Typical Solvent 2-Ethoxyethanol, EthanolEthanol, Methanol
Temperature 100 - 150 °C (Reflux)0 °C to Room Temperature
Reaction Time 4 - 12 hours2 - 8 hours
Typical Yield 60 - 80%70 - 90%
Purification CrystallizationColumn Chromatography/Crystallization

Troubleshooting Decision Tree

**dot

Low_Yield Low Overall Yield Check_Step1 Analyze Step 1: Hydrazinolysis Low_Yield->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Low_Yield->Check_Step2 Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Impure_Intermediate Impure Intermediate? Check_Step1->Impure_Intermediate Incomplete_Reaction2 Incomplete Reaction? Check_Step2->Incomplete_Reaction2 Side_Products Side Products Observed? Check_Step2->Side_Products Action_Temp_Time Increase Reflux Time/Temp. Use High-Boiling Solvent Incomplete_Reaction1->Action_Temp_Time Yes Action_Excess_Hydrazine Ensure Excess Hydrazine Hydrate Incomplete_Reaction1->Action_Excess_Hydrazine Yes Action_Purify_Intermediate Purify Intermediate by Crystallization Impure_Intermediate->Action_Purify_Intermediate Yes Action_Check_CNBr Verify CNBr Quality & Stoichiometry Incomplete_Reaction2->Action_Check_CNBr Yes Action_Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Side_Products->Action_Inert_Atmosphere Yes Action_Optimize_Temp_pH Optimize Temperature & pH Control Side_Products->Action_Optimize_Temp_pH Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • Technical Support Center: Acetohydrazide Pyridine Cycliz
  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - RSC Publishing.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • KI-catalyzed oxidative cyclization of a-keto acids and 2-hydrazinopyridines: efficient one-pot - SciSpace.
  • Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1][3][5]-triazolo Pyridine | Organic Letters - ACS Publications.

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Technical Support Center: Purification of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-8-bromotriazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for their downstream applications. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions - Initial Assessment & Impurity Profiling

This section addresses the critical first steps: understanding what you're working with. A successful purification strategy begins with a solid understanding of the potential impurities.

Q1: What are the most likely impurities in my crude 2-Amino-8-bromotriazolo[1,5-a]pyridine sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for typical syntheses involving the cyclization of a substituted 2-aminopyridine, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: The most common impurities are residual starting materials, such as the precursor 2-amino-3-bromopyridine or the cyclizing agent.

  • Over-Brominated Species: Depending on the brominating conditions used to synthesize the precursor, di-brominated species like 2-amino-3,5-dibromopyridine can form.[1] These can be difficult to separate due to similar polarities.

  • Positional Isomers: Isomeric impurities can arise during the synthesis of the pyridine core, leading to closely related byproducts that may co-elute during chromatography.

  • Reagents and Byproducts: Reagents used in the reaction, such as N-Bromosuccinimide (NBS) or other brominating agents, and their byproducts (e.g., succinimide) may persist in the crude material.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., DMF, acetic acid, dichloromethane) are common and should be monitored.

Q2: How can I quickly assess the complexity of my crude sample and choose a purification strategy?

Thin-Layer Chromatography (TLC) is the most powerful preliminary tool. It's fast, uses minimal material, and provides critical information to guide your purification strategy.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (like DCM or an ethyl acetate/methanol mix) and spot it on a silica gel TLC plate.

  • Eluent Screening: Develop the plate in various solvent systems of differing polarity. Start with a non-polar system (e.g., 100% Hexane) and gradually increase polarity (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc).

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Analysis:

    • One Spot: If you see a single spot, it could indicate a relatively pure product or that an impurity has the same Rf value in that solvent system. Always test in at least two different solvent systems.

    • Multiple Spots: This confirms the presence of impurities. The separation between the spots (ΔRf) will indicate how easy or difficult the purification will be. An ideal separation for column chromatography has the product with an Rf of ~0.3 and impurities well-separated above or below it.

Based on this TLC analysis, you can make an informed decision using the following workflow.

purification_decision start Perform TLC Analysis of Crude Material check_sep Are spots well-separated (ΔRf > 0.2)? start->check_sep choose_col Proceed with Column Chromatography check_sep->choose_col  Yes optimize_tlc Optimize TLC Solvent System check_sep->optimize_tlc  No choose_recryst Consider Recrystallization optimize_tlc->check_sep Re-evaluate optimize_tlc->choose_recryst If separation is poor in multiple systems

Caption: Decision workflow for selecting a primary purification method.

Part 2: Troubleshooting Guide - Common Purification Issues & Solutions

Even with a well-planned strategy, challenges can arise. This section provides solutions to common problems encountered during purification.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2]

Q3: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?

Poor separation is a common issue that can often be resolved with systematic optimization.[3]

  • The Causality: Separation (resolution) on silica gel is a function of the equilibrium of your compound between the stationary phase (silica) and the mobile phase (eluent). If two compounds have very similar polarity, they will have similar equilibria and travel down the column at nearly the same rate.

  • The Solution:

    • Reduce Eluent Polarity: The most common mistake is using a mobile phase that is too polar. This causes all compounds to move too quickly, reducing their interaction with the silica and minimizing separation. Reduce the proportion of the polar solvent (e.g., go from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc). This will increase retention times and improve resolution.

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents in your mobile phase. The interactions between solvents, silica, and your compound are complex. Swapping ethyl acetate for dichloromethane (DCM) or adding a small percentage of methanol can fundamentally change the selectivity of the system and may resolve overlapping spots.

    • Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product), and increase to 100:1 for very difficult separations.

Q4: My compound is streaking or "tailing" on the TLC plate and the column. What is happening and how do I fix it?

Streaking is a sign of an undesirable interaction between your compound and the stationary phase. For an amine-containing compound like 2-Amino-8-bromotriazolo[1,5-a]pyridine, the cause is often acidity.

  • The Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like amines, can interact strongly with these acidic sites via acid-base interactions, causing them to "stick" and elute slowly and unevenly, resulting in a streak rather than a tight band.

  • The Solution:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is the most common choice. This will compete with your product for the acidic sites, allowing it to travel down the column in a much sharper band.

    • Use a Different Stationary Phase: If adding a modifier is not sufficient or is undesirable for downstream applications, consider using a more inert stationary phase like neutral alumina.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity.

Q5: My compound "oils out" of the solution instead of forming crystals. What should I do?

"Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, causing it to separate as a liquid phase instead of a solid crystal lattice.

  • The Causality: This often happens when the solution is supersaturated to a very high degree or cooled too quickly. The molecules don't have time to orient themselves into an ordered crystal lattice.

  • The Solution:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling is critical for forming high-quality crystals.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, add a tiny "seed" crystal of pure product to the solution to initiate crystallization.[3]

    • Change the Solvent System: The chosen solvent may simply be inappropriate. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[4][5]

Table 1: Troubleshooting Common Recrystallization Issues

Issue Probable Cause(s) Recommended Solution(s)
Low Crystal Yield Too much solvent used; Premature crystallization during hot filtration; Product is too soluble in the cold solvent. Use the absolute minimum amount of hot solvent to dissolve the product.[3] Ensure the funnel and flask are pre-heated for hot filtration. Cool the filtrate in an ice bath to maximize precipitation. Concentrate the mother liquor to obtain a second crop of crystals.
Colored Crystals Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling.[3]

| No Crystals Form | Solution is not supersaturated; The compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Try inducing crystallization by scratching or seeding. If all else fails, select a different solvent in which the compound is less soluble. |

Part 3: Experimental Protocols

These protocols provide a starting point and should be adapted based on your specific crude material and the results of your preliminary TLC analysis.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

Workflow Diagram: Column Chromatography

column_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_slurry 1. Prepare Silica Slurry (in non-polar solvent) pack_col 2. Pack Column (avoid air bubbles) prep_slurry->pack_col equilibrate 3. Equilibrate Column (2-3 column volumes of eluent) pack_col->equilibrate prep_sample 4. Prepare Sample (dry-loading method) equilibrate->prep_sample load_sample 5. Load Sample onto Column elute 6. Elute with Mobile Phase load_sample->elute collect 7. Collect Fractions elute->collect tlc_fractions 8. Analyze Fractions by TLC collect->tlc_fractions combine 9. Combine Pure Fractions tlc_fractions->combine evaporate 10. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • Select Eluent: Based on prior TLC analysis, select a solvent system that gives your product an Rf of ~0.3. For this class of compound, a good starting point is a mixture of Hexane and Ethyl Acetate, or Dichloromethane and Methanol. If streaking was observed, add 0.5% triethylamine to the eluent mixture.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude, a 40mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 40g, 230-400 mesh) in the least polar solvent of your eluent system (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no cracks or air bubbles form.[3]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of Dichloromethane).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Carefully add your prepared eluent to the column.

    • Apply gentle pressure to begin eluting the compounds, collecting the eluate in fractions (e.g., 20 mL per test tube).

    • If using a gradient, start with a less polar mixture and systematically increase the polarity throughout the run.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified 2-Amino-8-bromotriazolo[1,5-a]pyridine as a solid.

Protocol 2: Purification by Recrystallization

Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, or acetonitrile are often good starting points for heterocyclic amines.[4] If a single solvent is not effective, a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) can be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: Final Purity Assessment

Q6: My purification is complete. How do I definitively confirm the purity and structure of my 2-Amino-8-bromotriazolo[1,5-a]pyridine?

A single analytical technique is often insufficient. A combination of methods is required for unambiguous confirmation.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is essential for structural confirmation. The ¹H NMR should show the correct number of protons with the expected chemical shifts and coupling patterns for the aromatic and amine protons. The ¹³C NMR should show the correct number of carbon signals. The absence of signals corresponding to impurities is a strong indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. LC separates the components of the sample, and MS provides the molecular weight. You should see a single major peak in the chromatogram corresponding to the correct mass ([M+H]⁺) for your compound. The purity is often reported as the area percentage of the main peak.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a classic indicator of a pure crystalline compound. Impurities will typically depress and broaden the melting point range.

By combining these techniques, you can confidently establish the identity, structure, and purity of your final product, ensuring it is suitable for the most demanding research and development applications.[6][7]

References

  • University of Delaware. Column Chromatography. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org Lett., 10(16), 3481–3484. [Link]

  • Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2898–2907. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Longdom Publishing. Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4459. [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7597-7608. [Link]

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Technical Support Center: Crystallization of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of substituted triazolopyridines. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the crystallization of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot effectively, optimize your crystallization processes, and achieve high-quality single crystals suitable for structural analysis and further development.

Triazolopyridines are a vital scaffold in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics.[1][2] However, their structural diversity, arising from various substitution patterns, often presents unique crystallization challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: From Amorphous Oils to Diffraction-Quality Crystals

This section addresses specific problems you may encounter during the crystallization of substituted triazolopyridines, offering step-by-step protocols and the scientific rationale behind them.

Problem 1: My compound "oils out" and refuses to crystallize.

"Oiling out," or the formation of a liquid phase instead of solid crystals, is a common frustration.[3] This phenomenon, also known as liquid-liquid phase separation, often occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the energy barrier for nucleation of an ordered crystalline lattice is too high.[3] For substituted triazolopyridines, this can be exacerbated by flexible substituents or strong solute-solvent interactions that hinder the molecules from arranging into a crystal lattice.

Root Causes & Solutions:

  • High Supersaturation: Rapidly cooling a solution or quickly adding an anti-solvent can create a level of supersaturation that favors the formation of a disordered, oily phase over an ordered crystalline one.[4]

    • Protocol:

      • Reduce Cooling Rate: If using a slow cooling method, decrease the rate of temperature change. For example, instead of transferring directly to a freezer, allow the solution to cool slowly to room temperature on the benchtop, then move it to a refrigerator, and finally to a freezer.[5] This gradual approach allows molecules more time to orient themselves correctly.

      • Slow Down Anti-Solvent Addition: When using an anti-solvent, add it dropwise with gentle stirring.[4] Alternatively, use vapor diffusion, where the anti-solvent slowly diffuses into the solution of your compound, providing a much more controlled approach to inducing crystallization.[6]

  • Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound in solution even at high concentrations. Conversely, a very poor solvent can cause the compound to crash out as an amorphous solid or oil.

    • Protocol:

      • Solvent Screening: Conduct a systematic solvent screen to identify a solvent in which your substituted triazolopyridine has moderate solubility. A good starting point is a solvent where the compound is soluble when heated but sparingly soluble at room temperature.[7]

      • Utilize Solvent Mixtures: Employ a binary or even tertiary solvent system. Dissolve your compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent).[8] This allows for fine-tuning of the solubility and can promote crystal growth at the solvent interface.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.[9]

    • Protocol:

      • Purify Your Compound: Ensure your starting material is of high purity (>95%).[10] Techniques like column chromatography or recrystallization may be necessary prior to attempting crystallization for single-crystal X-ray diffraction.

      • Hot Filtration: If you observe insoluble material in your hot, saturated solution, perform a hot filtration to remove these particulates which can act as sites for amorphous precipitation.[7]

Problem 2: I'm getting very fine needles or thin plates, which are unsuitable for X-ray diffraction.

The external shape of a crystal, known as its habit, is determined by the relative growth rates of its different faces.[11] Needle-like or plate-like morphologies often arise when crystal growth is much faster in one or two dimensions.[12] While these are crystalline, their small size in one or more dimensions can make them unsuitable for single-crystal X-ray diffraction.

Root Causes & Solutions:

  • Solvent Effects: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and leading to anisotropic crystal habits.[13][14]

    • Protocol:

      • Change the Solvent System: Experiment with solvents of different polarities and hydrogen bonding capabilities. The interactions between the solvent and the crystal surface can significantly alter the crystal habit.[11] For example, if you are obtaining needles from a non-polar solvent, try a more polar solvent or a mixture.

      • Consider Additives: Small amounts of additives can act as "habit modifiers" by adsorbing to specific crystal faces and slowing their growth.[12]

  • High Supersaturation: As with oiling out, very high levels of supersaturation can lead to rapid crystal growth and undesirable morphologies.

    • Protocol:

      • Reduce Supersaturation: Use the methods described in Problem 1 to slow down the crystallization process. Slower growth often leads to more well-formed, equant crystals.[15]

Problem 3: My crystals are always polycrystalline or twinned.

Polycrystalline material consists of many small, intergrown crystals, while twinning occurs when two or more crystals share some of the same crystal lattice points in a symmetrical way. Both can make structure determination by single-crystal X-ray diffraction difficult or impossible.

Root Causes & Solutions:

  • Too Many Nucleation Sites: If nucleation occurs too rapidly and at many points in the solution, the resulting crystals will compete for material and grow into each other.[8]

    • Protocol:

      • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean.[8] Scratches on the glass can act as nucleation sites. Filtering the solution before setting it to crystallize can also help.

      • Control Temperature Fluctuations: Maintain a constant temperature during crystallization. Fluctuations can induce secondary nucleation events.

  • Influence of Substituents: The specific substituents on the triazolopyridine ring can influence the packing of the molecules in the crystal lattice, sometimes leading to a predisposition for twinning.

    • Protocol:

      • Vary Crystallization Conditions: Systematically explore different solvents, temperatures, and crystallization techniques. Sometimes a subtle change in conditions can favor a different, non-twinned packing arrangement.

      • Consider a Different Derivative: If all else fails, and if your synthetic route allows, consider crystallizing a closely related derivative. A small change in a substituent can sometimes dramatically alter the crystal packing.

Frequently Asked Questions (FAQs)

Q1: How does the position and nature of the substituent on the triazolopyridine ring affect crystallization?

The substituents play a crucial role in determining the intermolecular interactions that govern crystal packing. For example:

  • Hydrogen Bond Donors/Acceptors: Substituents like amines, hydroxyl groups, or carboxylic acids can form strong hydrogen bonds, which can be highly directional and lead to robust crystal packing. However, if there are multiple competing hydrogen bond motifs, it can sometimes lead to disordered structures.

  • Aromatic Rings: Phenyl or other aryl substituents can lead to π-π stacking interactions, which are important for the formation of a stable crystal lattice.[16]

  • Flexible Chains: Long, flexible alkyl chains can introduce conformational disorder, making it more difficult to obtain well-ordered crystals.[8] It can be beneficial to try and rigidify these flexible parts if possible.

Q2: What is polymorphism and why is it a concern for substituted triazolopyridines?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[17] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[17][18] For substituted triazolopyridines, different polymorphs can arise from different arrangements of the molecules in the crystal lattice, often due to different hydrogen bonding patterns or π-π stacking arrangements. It is crucial to identify and characterize the most stable polymorph for any compound intended for pharmaceutical development.

Q3: Should I be concerned about the formation of solvates?

A solvate is a crystal form in which molecules of the crystallization solvent are incorporated into the crystal lattice. When the solvent is water, it is called a hydrate. The presence of solvent molecules can significantly affect the crystal packing and the overall properties of the solid. It is important to be aware of the possibility of solvate formation and to characterize your crystals accordingly, for example, by using techniques like thermogravimetric analysis (TGA) to check for solvent loss upon heating. In some cases, solvate formation can be beneficial and lead to high-quality crystals when other methods have failed.

Q4: My compound seems to be amorphous. How can I induce it to crystallize?

Amorphous solids lack the long-range order of crystalline materials.[19] If your compound consistently yields an amorphous solid, you can try the following to induce crystallization:

  • Seed Crystallization: If you have even a tiny amount of crystalline material, you can use it as a "seed" to encourage the growth of more crystals.[20] Add a single, small seed crystal to a saturated solution of your compound.

  • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that can act as nucleation sites.[20]

  • Annealing: Gently heating the amorphous solid (below its melting point) can sometimes provide enough energy for the molecules to rearrange into a more stable crystalline form.

Q5: What are some good starting points for crystallization techniques with small amounts of material?

When you only have a few milligrams of your substituted triazolopyridine, you need to use techniques that are well-suited for small scales.

  • Vapor Diffusion: This is an excellent method for small quantities.[6] A solution of your compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent in a narrow tube (like an NMR tube).[6] Crystals will hopefully form at the interface between the two solvents.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems with substituted triazolopyridines.

Crystallization_Troubleshooting start Start with Pure Compound (>95%) solvent_screen Perform Solvent Screen start->solvent_screen initial_attempt Attempt Crystallization (e.g., Slow Evaporation, Cooling) solvent_screen->initial_attempt outcome Evaluate Outcome initial_attempt->outcome good_crystals Diffraction Quality Crystals outcome->good_crystals Success oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Failure poor_habit Needles / Plates outcome->poor_habit Failure no_crystals No Crystals Form outcome->no_crystals Failure troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil troubleshoot_habit Troubleshoot Poor Habit poor_habit->troubleshoot_habit troubleshoot_none Troubleshoot No Crystallization no_crystals->troubleshoot_none slow_process Slow Down Crystallization: - Slower cooling - Vapor diffusion - Solvent layering troubleshoot_oil->slow_process change_solvent Change Solvent System: - Different polarity - Solvent mixtures troubleshoot_oil->change_solvent repurify Re-purify Compound troubleshoot_oil->repurify troubleshoot_habit->slow_process troubleshoot_habit->change_solvent troubleshoot_none->change_solvent add_seeds Induce Nucleation: - Add seed crystals - Scratch flask troubleshoot_none->add_seeds slow_process->initial_attempt change_solvent->initial_attempt add_seeds->initial_attempt repurify->start

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Data Summary Table: Common Crystallization Solvents

The choice of solvent is critical for successful crystallization.[6] The following table provides a starting point for solvent selection based on polarity.

Solvent ClassExamplesPolarity IndexTypical Use
Non-Polar Hexane, Toluene, Diethyl Ether0.1 - 2.9Often used as anti-solvents or for compounds with very low polarity.[5]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, THF4.0 - 6.2Good general-purpose solvents for a wide range of organic molecules.[8]
Polar Protic Methanol, Ethanol, Isopropanol, Water5.1 - 10.2Can form hydrogen bonds, which may aid or hinder crystallization depending on the compound.[8]

References

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  • Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]

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  • Adam, J., et al. (2014, May 7). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Cambridge University Press. Retrieved from [Link]

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  • Efficient Synthesis and X-ray Structure of[8][21][22]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021, September 23). MDPI. Retrieved from [Link]

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  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (n.d.). PMC. Retrieved from [Link]

  • Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. (n.d.). PMC. Retrieved from [Link]

  • New crystalline and amorphous form of a triazolo(4,5-d)pyrimidine compound. (n.d.). Google Patents.
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009, November 20). ACS Publications. Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: An Update. (2025, August 10). ResearchGate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025, August 9). Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. (2023, November 2). ResearchGate. Retrieved from [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. (2024, January 16). AIJR Books. Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. Retrieved from [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from [Link]

  • Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? (2020, August 24). Retrieved from [Link]

  • Molecular Mechanism of Crystalline-to-Amorphous Conversion of Pharmaceutical Solids from 19F Magic Angle Spinning NMR. (2020, April 15). Retrieved from [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Protocol for 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 2 Support Escalation response from the Crystal Engineering & Process Development Unit. It addresses the specific physicochemical challenges of crystallizing 2-Amino-8-bromotriazolo[1,5-a]pyridine .

Case ID: #CRYST-8Br-TZP-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1]

Executive Summary

2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4) presents a unique crystallization challenge due to the competing polarity of the 2-amino group (H-bond donor) and the lipophilic 8-bromo substituent.[1] Successful isolation requires a solvent system that balances these properties to prevent "oiling out" while ensuring high recovery yields.[1]

This guide details the Solvent Selection Matrix , Anti-Solvent Protocols , and Troubleshooting Workflows validated for this specific heterocyclic scaffold.

Part 1: Solvent Selection & Screening Guide[1]

Q1: What is the primary solvent system recommended for this compound?

Recommendation: Ethanol (EtOH) or Ethyl Acetate (EtOAc) .[1]

  • Why Ethanol? The 2-amino group on the triazolo[1,5-a]pyridine core facilitates hydrogen bonding.[1] Ethanol is sufficiently polar to dissolve the compound at reflux (

    
    ) but allows for significant supersaturation upon cooling.[1]
    
  • Why Ethyl Acetate? If your crude material contains polar impurities (e.g., unreacted hydrazine salts), EtOAc is superior. It solubilizes the neutral product while leaving ionic byproducts undissolved.[1]

Q2: I am experiencing low recovery. How can I improve the yield?

Solution: Implement a Binary Solvent System (Solvent/Anti-solvent) . Single-solvent recrystallization often leaves ~20-30% of the product in the mother liquor.[1] Use the following verified pairings:

Primary Solvent (Dissolve Hot)Anti-Solvent (Add Warm/Cold)Ratio (v/v)Mechanism
Ethanol (Abs.) Water 1:0.5 to 1:1Hydrophobic effect forces precipitation.[1]
Ethyl Acetate n-Heptane 1:2 to 1:3Polarity reduction reduces solubility.[1]
DMSO Water 1:5"Crash-out" method (Lower purity, high yield).[1]

Critical Note: When using DMSO/Water, add the water slowly to the stirring DMSO solution. Rapid addition traps impurities in the crystal lattice.[1]

Q3: Can I use chlorinated solvents like DCM or Chloroform?

Advisory: Avoid if possible. While the compound is highly soluble in DCM, these solvents are "too good." They often lead to:

  • Solvates: The triazole nitrogen lone pairs can form stable solvates with chlorinated solvents, which are difficult to dry.[1]

  • Poor Recovery: The solubility curve is too flat; cooling does not precipitate enough material.[1]

Part 2: Troubleshooting & Optimization (FAQ)

Issue A: "The compound is oiling out instead of crystallizing."

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the metastable limit.[1] The compound is likely too concentrated or the solvent is too polar.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If available, add a speck of pure solid at

    
     below the boiling point.
    
  • Change Solvent Ratio: If using EtOH/Water, reduce the water content. Too much water forces the hydrophobic bromo-group to aggregate into oil droplets.[1]

  • Slow Cool: Insulate the flask. Rapid cooling favors amorphous oil formation.[1]

Issue B: "My crystals are colored (Yellow/Brown) but should be off-white."

Diagnosis: Oxidation byproducts or trace metal impurities (common if Pd/Cu catalysis was used in synthesis).[1]

Corrective Protocol:

  • Dissolve crude in Hot Ethanol .

  • Add Activated Carbon (5 wt%) .

  • Stir at reflux for 15 minutes.

  • Hot Filter through a Celite pad (pre-wetted with hot EtOH) to remove carbon.[1]

  • Proceed with crystallization.[1][2][3][4]

Issue C: "The crystals are too fine (hard to filter)."

Diagnosis: Nucleation rate > Crystal growth rate.[1] This happens when supersaturation is generated too quickly.[1]

Corrective Protocol:

  • Ostwald Ripening: Hold the slurry at a slightly elevated temperature (

    
    ) for 1-2 hours before final cooling. This allows small crystals to dissolve and redeposit onto larger ones.[1]
    

Part 3: Experimental Workflow Visualization

The following decision tree outlines the logical flow for purifying 2-Amino-8-bromotriazolo[1,5-a]pyridine based on crude purity and behavior.

CrystallizationWorkflow Start Crude 2-Amino-8-bromo triazolo[1,5-a]pyridine SolubilityCheck Solubility Test (100 mg in 1 mL) Start->SolubilityCheck ChoiceEtOH Soluble in Hot EtOH? SolubilityCheck->ChoiceEtOH ChoiceEtOAc Soluble in Hot EtOAc? ChoiceEtOH->ChoiceEtOAc No ProcessEtOH Process A: Ethanol 1. Dissolve at 75°C 2. Hot Filter 3. Cool to RT 4. Add Water (dropwise) ChoiceEtOH->ProcessEtOH Yes ProcessEtOAc Process B: EtOAc/Heptane 1. Dissolve at 70°C 2. Hot Filter 3. Add Heptane (warm) 4. Slow Cool ChoiceEtOAc->ProcessEtOAc Yes ProcessDMSO Process C: DMSO Crash 1. Dissolve in min. DMSO 2. Pour into 10x Ice Water 3. Filter Amorphous Solid ChoiceEtOAc->ProcessDMSO No (Highly Insoluble) ResultCrystal Crystalline Solid ProcessEtOH->ResultCrystal ResultOil Oiling Out ProcessEtOH->ResultOil Too much Water ProcessEtOAc->ResultCrystal ProcessDMSO->ResultCrystal Precipitate FixOil Remedy: 1. Reheat 2. Add Seed 3. Slower Cool ResultOil->FixOil FixOil->ResultCrystal

Figure 1: Decision matrix for solvent selection and process recovery based on solubility behavior.[1]

Part 4: Physicochemical Data Summary[1]

PropertyValueImplication for Crystallization
Molecular Weight 213.04 g/mol Small molecule; kinetics of crystallization should be fast.[1]
H-Bond Donors 1 (NH₂)Good solubility in alcohols; potential for co-crystals.[1]
H-Bond Acceptors 3 (Triazole/Pyridine N)pH sensitive; avoid strong acids unless making salt.[1]
Lipophilicity Moderate (Br substituent)Requires organic component; water is a strict anti-solvent.[1]
Melting Point ~200-203°C (Lit.)[1][4]High MP indicates stable lattice; high heat required for dissolution.[1]

References

  • Ibrahim, H. M., Behbehani, H., & Arafa, W. A. (2020).[5][6] A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis. RSC Advances, 10, 15807-15818.[1]

  • Nagasawa, H., et al. (2009).[6] Copper-Catalyzed Oxidative Biaryl Coupling of 2-Aminopyridines and Nitriles. Journal of Organic Chemistry. (Cited for general solubility profiles of 2-amino-triazolopyridines).

  • MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry.

  • University of Rochester . (n.d.).[1] Tips and Tricks: Recrystallization Solvents.

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-Amino-8-bromotriazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-8-bromotriazolo[1,5-a]pyridine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of off-target effects and enhance the selectivity of your compounds. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Selectivity Challenge with Triazolopyridine-Based Inhibitors

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1][4] Its ability to mimic the adenine ring of ATP allows for potent inhibition of various kinases. However, this same feature can lead to a lack of selectivity and undesirable off-target effects, complicating preclinical development and potentially causing toxicity.[5]

This guide will equip you with the knowledge and tools to systematically identify, understand, and mitigate off-target effects associated with your 2-Amino-8-bromotriazolo[1,5-a]pyridine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinase families for triazolopyridine-based inhibitors?

While the off-target profile is specific to each compound, inhibitors with a triazolopyridine or the closely related pyrazolopyrimidine core have been reported to interact with a range of kinase families. Based on the literature for similar scaffolds, potential off-target families to consider include:

  • Janus Kinases (JAKs): The triazolopyridine core is found in selective JAK1 inhibitors like filgotinib.[1][6] This suggests that other members of the JAK family (JAK2, JAK3, TYK2) could be potential off-targets.[3][7]

  • Phosphoinositide 3-Kinases (PI3Ks): Several selective PI3K inhibitors have been developed using a triazolopyridine scaffold, indicating a potential for cross-reactivity within this family.[2][8]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine nucleus, structurally similar to triazolopyridine, has been the basis for CDK9 inhibitors.[7]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold is also prominent in Trk inhibitors, suggesting potential off-target activity.

It is crucial to perform comprehensive profiling to determine the specific off-target profile of your inhibitor.

Q2: How can I predict potential off-targets for my specific 2-Amino-8-bromotriazolo[1,5-a]pyridine inhibitor?

Predicting off-targets can be approached through computational methods before extensive wet-lab experiments:

  • In Silico Docking: Molecular modeling can be used to dock your inhibitor into the ATP-binding sites of a panel of kinases to predict binding affinities.[3]

  • Pharmacophore Modeling: Comparing the pharmacophoric features of your inhibitor with known kinase inhibitors can help identify potential off-targets.

  • Machine Learning Approaches: Several computational tools leverage machine learning algorithms to predict drug-target interactions based on chemical structure and known bioactivity data.[9]

These in silico methods provide a valuable starting point for prioritizing experimental validation.

Q3: What is the first experimental step I should take to assess the selectivity of my inhibitor?

The initial and most crucial step is to perform a broad kinase selectivity screen. This will provide a comprehensive overview of your inhibitor's activity across the human kinome.

  • Commercial Kinase Profiling Services: Companies like Eurofins DiscoverX, Promega, and Reaction Biology offer panels that screen your compound against hundreds of kinases at a single concentration (e.g., 1 µM) to identify initial hits. Subsequent dose-response assays can then be performed on the identified off-targets.

Q4: My inhibitor shows off-target activity in a biochemical assay, but not in cells. What does this mean?

This discrepancy is not uncommon and highlights the importance of cellular context. Several factors can contribute to this:

  • Cellular Permeability: Your compound may not efficiently cross the cell membrane to reach the intracellular target.

  • Intracellular ATP Concentrations: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell. An ATP-competitive inhibitor will appear less potent in the presence of high ATP concentrations.

  • Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Cellular Metabolism: The compound could be metabolized into an inactive form within the cell.

Therefore, it is essential to follow up biochemical assays with cell-based target engagement and phenotypic assays.

Troubleshooting Guide

Problem 1: My 2-Amino-8-bromotriazolo[1,5-a]pyridine inhibitor shows significant off-target activity in the initial kinase screen.

Causality: The triazolopyridine scaffold can fit into the ATP-binding pocket of numerous kinases. The specific substitutions on your core structure will determine the selectivity profile.

Solutions:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the triazolopyridine core. Small changes can significantly impact selectivity.[10] Focus on:

    • The 2-amino group: Modifications here can alter hydrogen bonding interactions within the hinge region of the kinase.

    • The 8-bromo position: Replacing the bromine with other groups can modulate steric and electronic properties, potentially disfavoring binding to off-targets.

    • Other positions on the ring system: Explore substitutions at other available positions to exploit unique features of the target kinase's binding site.

  • Structure-Based Design: If a crystal structure of your inhibitor bound to its primary target or a close homolog is available, use this information to guide your medicinal chemistry efforts. Design modifications that enhance interactions with the target while introducing steric clashes with off-target kinases.

  • Kinome-Wide Selectivity Profiling: Use the data from your initial screen to inform your next round of chemical synthesis. Aim to design out the observed off-target activities while maintaining or improving on-target potency.

Problem 2: I am observing unexpected or contradictory results in my cell-based assays.

Causality: These discrepancies can arise from off-target effects, where the inhibitor is modulating a signaling pathway independent of its intended target. It's also possible that the inhibitor is not engaging the intended target in the cellular environment.

Solutions:

  • Cellular Target Engagement Assays: Confirm that your inhibitor is binding to its intended target in live cells. Techniques like:

    • NanoBRET™ Target Engagement Assays: This technology allows for the direct measurement of compound binding to a target protein in living cells.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased view of the signaling pathways affected by your inhibitor. This can help identify off-target signaling events.

  • Phenotypic Screening with Knockout/Knockdown Cells: Compare the effect of your inhibitor in wild-type cells versus cells where the intended target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the inhibitor still produces the same phenotype in the absence of the target, it is likely due to an off-target effect.

Experimental Workflow for Assessing and Improving Selectivity

Below is a stepwise workflow to guide your efforts in minimizing off-target effects.

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Deconvolution & Optimization A Synthesize 2-Amino-8-bromotriazolo[1,5-a]pyridine Inhibitor B Biochemical Assay for On-Target Potency (e.g., IC50) A->B C Broad Kinase Selectivity Screen (e.g., at 1 µM) B->C D Cell-Based On-Target Activity Assay C->D G Dose-Response Kinase Profiling of Hits from Initial Screen C->G E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E F Phenotypic Assays in Relevant Cell Lines E->F H Phospho-Proteomics to Identify Affected Pathways F->H G->H I SAR-Guided Chemical Synthesis to Improve Selectivity H->I J Iterate through Phases 1 & 2 with Optimized Compounds I->J

Caption: A stepwise workflow for characterizing and optimizing the selectivity of kinase inhibitors.

Data Presentation: Interpreting Kinome Profiling Data

Kinome profiling data is often presented as a "kinome tree" or a table summarizing the percentage of inhibition at a given concentration. It is important to calculate a selectivity score to quantify the promiscuity of your inhibitor.

Table 1: Example Kinase Selectivity Data for a Hypothetical Inhibitor

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target 98% 10
Off-Target 1 (JAK2)85%150
Off-Target 2 (PI3Kγ)70%500
Off-Target 3 (CDK9)55%>1000
... (other kinases)<50%>1000

A highly selective inhibitor will show potent inhibition of the primary target with minimal activity against other kinases.

Conclusion

Minimizing the off-target effects of 2-Amino-8-bromotriazolo[1,5-a]pyridine-based inhibitors is a critical step in their development as research tools or therapeutic agents. A systematic approach that combines in silico prediction, comprehensive biochemical and cellular profiling, and structure-guided medicinal chemistry will enable you to develop more selective and effective compounds. This guide provides a framework for troubleshooting common issues and designing experiments to rigorously characterize your inhibitors.

References

  • Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9303–9326. Available at: [Link]

  • Sunose, M., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5347-5352. Available at: [Link]

  • Tork, M. A., et al. (2020). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Molecules, 25(21), 5001. Available at: [Link]

  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430. Available at: [Link]

  • Al-Qadhi, M. S., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2095. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. Available at: [Link]

  • Read, J. A., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Infectious Diseases, 7(2), 346-359. Available at: [Link]

  • Van Rompaey, L., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9303-9326. Available at: [Link]

  • Singh, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104918. Available at: [Link]

  • Kesavulu, C. C., et al. (2024). A review on potential adverse effects associated with Janus-kinase inhibitors. International Journal of Basic & Clinical Pharmacology, 13(3), 418. Available at: [Link]

  • Trombella, D., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3296. Available at: [Link]

  • Asquith, C. R. M., et al. (2024). A matched pair approach identifies a narrow spectrum tousled-like kinase 2 (TLK2) inhibitor chemical series from a promiscuous oxindole scaffold. European Journal of Medicinal Chemistry, 271, 116357. Available at: [Link]

  • Keim, A. J., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience, 13(13), 1994-2006. Available at: [Link]

  • Al-Salama, Z. T. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(10), 1475. Available at: [Link]

  • Arthritis Foundation. (2023). Studies Raise Questions About JAK Inhibitor Risks. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. Available at: [Link]

  • Al-Salama, Z. T. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(10), 1475. Available at: [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895999. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(15), 10567-10592. Available at: [Link]

  • Graham, K. C. L., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. Available at: [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. Available at: [Link]

  • Williams, D. K., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6825-6828. Available at: [Link]

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dealing with reagent sensitivity in 2-Amino-8-bromotriazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Reagent Sensitivity & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Core Reaction Overview

The synthesis of 2-amino-8-bromotriazolo[1,5-a]pyridine typically proceeds via the oxidative cyclization of 3-bromo-2-hydrazinopyridine using cyanogen bromide (BrCN) . This transformation constructs the 1,2,4-triazole ring fused to the pyridine core.

While the reaction appears straightforward, it is plagued by two primary failure modes:[1]

  • Reagent Degradation: BrCN is highly susceptible to hydrolysis, and the hydrazine starting material is oxidation-prone.

  • Regiochemical Ambiguity: The kinetic [4,3-a] isomer may form initially, requiring specific conditions to ensure rearrangement to the thermodynamic [1,5-a] product (Dimroth Rearrangement).

Mechanistic Pathway & Workflow

The following diagram outlines the reaction pathway and Critical Control Points (CCPs) where sensitivity issues arise.

ReactionWorkflow SM 3-Bromo-2- hydrazinopyridine Inter Intermediate (N-Cyano hydrazine) SM->Inter + BrCN, 0°C (CCP1: Exotherm) BrCN Cyanogen Bromide (BrCN) BrCN->Inter Kinetic Kinetic Isomer [4,3-a] Inter->Kinetic Cyclization Thermo Target Product 2-Amino-8-bromo [1,5-a] Kinetic->Thermo Dimroth Rearrangement (Heat/Base)

Figure 1: Reaction pathway from hydrazine precursor to the thermodynamic [1,5-a] product. CCP1 indicates the critical exotherm control point.

Reagent Integrity & "Input" Control

The majority of failed reactions in this sequence are due to compromised reagents before the flask is even opened.

Q: My Cyanogen Bromide (BrCN) is old. Can I still use it?

A: Do not use BrCN if it appears fused, yellowed, or wet. Commercial BrCN degrades into HBr and HCN upon exposure to moisture.

  • Visual Check: Pure BrCN is a white, crystalline solid. If it looks like a "wet paste" or has turned yellow/orange, the effective concentration is unknown, and the free acid (HBr) will protonate your hydrazine starting material, killing the nucleophilicity required for the attack.

  • Protocol for Verification: Check the melting point. Pure BrCN melts at 50–53 °C . If it melts below 45 °C, discard or sublime (with extreme caution).

  • Correct Handling: Always warm the bottle to room temperature before opening to prevent condensation. Weigh it quickly in a fume hood.

Q: The starting material (3-bromo-2-hydrazinopyridine) has turned dark brown. Is it usable?

A: Only after purification. Hydrazines are oxidation-sensitive. The dark color indicates the formation of azo-impurities or radical decomposition products.

  • Impact: These impurities act as radical scavengers and can cause complex side reactions during the oxidative cyclization.

  • Remediation: Recrystallize from ethanol or perform a quick filtration through a short plug of silica (eluting with DCM/MeOH) immediately before use. Store the purified solid under Argon/Nitrogen.

Experimental Protocol & Troubleshooting

Standardized Protocol for 2-Amino-8-bromotriazolo[1,5-a]pyridine

Based on optimized conditions for triazolopyridine synthesis.

  • Dissolution: Dissolve 3-bromo-2-hydrazinopyridine (1.0 equiv) in EtOH or MeCN (concentration ~0.2 M).

  • Addition: Cool to 0 °C . Add Cyanogen Bromide (1.1 to 1.2 equiv) portion-wise. Note: Adding as a solution in MeCN is safer and controls the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT).

  • Rearrangement (Critical Step): If TLC shows the kinetic intermediate (often a lower Rf spot), heat to reflux for 1–2 hours. The thermal energy drives the Dimroth rearrangement to the stable [1,5-a] isomer.

  • Workup: Basify carefully with sat. NaHCO3 or aq. Ammonia to pH ~8. The product usually precipitates. Filter and wash with cold water.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolyzed BrCN (Acidic conditions).Check pH. If the reaction becomes too acidic (from HBr byproduct), the hydrazine is protonated. Add a mild base (K2CO3) or use a fresh bottle of BrCN.
Product is "Sticky" / Oil Incomplete rearrangement or mixed isomers.Reflux. Ensure the reaction is heated to drive the [4,3-a] → [1,5-a] rearrangement. Recrystallize from EtOH/DMF.
Violent Exotherm Rapid addition of BrCN.Dilute & Cool. Add BrCN as a solution (in MeCN/DCM) dropwise at 0 °C. Never add solid BrCN to a warm hydrazine solution.
No Reaction Nucleophile deactivated.Free Base. Ensure the starting hydrazine is a free base, not a hydrochloride salt. If using the HCl salt, add 1 equiv of Et3N.
Decision Tree for Troubleshooting

Troubleshooting Start Problem: Low Yield or Impure Product CheckSM Is SM (Hydrazine) Dark/Colored? Start->CheckSM PurifySM Purify Hydrazine (Recrystallize) CheckSM->PurifySM Yes CheckBrCN Is BrCN White & Crystalline? CheckSM->CheckBrCN No PurifySM->CheckBrCN ReplaceBrCN Discard & Use Fresh BrCN CheckBrCN->ReplaceBrCN No (Yellow/Wet) CheckpH Check Reaction pH (Is it < 4?) CheckBrCN->CheckpH Yes ReplaceBrCN->CheckpH AddBase Add mild base (NaHCO3/K2CO3) CheckpH->AddBase Yes (Too Acidic) CheckTemp Did you Reflux? CheckpH->CheckTemp No AddBase->CheckTemp CheckTemp->Start Yes (Consult Expert) DoReflux Reflux 2h to force Rearrangement CheckTemp->DoReflux No

Figure 2: Step-by-step troubleshooting logic for yield optimization.

FAQ: Specific Scenarios

Q: Can I use Ethanol as the solvent? A: Yes, ethanol is a classic solvent for this reaction. However, Acetonitrile (MeCN) is often superior for the "8-bromo" substituted system. The bromine atom reduces solubility. MeCN dissolves the reactants better at 0 °C but allows the product to precipitate out upon basification/water addition, simplifying isolation.

Q: How do I distinguish the [1,5-a] product from the [4,3-a] isomer? A:

  • NMR Shift: The proton at the 5-position (bridgehead) in [1,5-a] is usually more deshielded (downfield) compared to the [4,3-a] isomer due to the ring current of the fully aromatic system.

  • Melting Point: The [1,5-a] isomer generally has a higher melting point (thermodynamic product).

  • Stability: If you treat your product with base (NaOH) and heat it, the [4,3-a] will convert to [1,5-a]. If it doesn't change, you likely already have the [1,5-a].

Q: Safety: How do I quench the reaction waste? A: This is critical. You have residual Cyanogen Bromide and potentially Cyanide.

  • Quench Solution: Use commercial Bleach (NaOCl) or a solution of NaOH + Bleach.

  • Procedure: Pour the reaction mother liquors slowly into the bleach solution in a fume hood. Allow to stand overnight before disposal. Do not acidify the waste stream, as this will release HCN gas.

References

  • General Synthesis of Triazolopyridines

    • Molecules2024, 29(4), 894. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."
  • Dimroth Rearrangement Mechanism

    • Beilstein J. Org. Chem.2013 , 9, 2660–2668. "IBD-mediated oxidative cyclization... and concurrent Dimroth rearrangement."[2][3]

  • Cyanogen Bromide Handling & Safety

    • Organic Syntheses, Coll. Vol. 2, p.460 (1943); Vol. 11, p.30 (1931). "Cyanogen Bromide."[1][4][5][6][7][8][9]

  • Reaction of 2-Aminopyridines/Hydrazines: Journal of Heterocyclic Chemistry, various standard protocols for [1,2,4]triazolo[1,5-a]pyridine ring closure using BrCN.

Disclaimer: This guide is for research purposes only. All experiments involving Cyanogen Bromide must be conducted in a properly functioning fume hood with appropriate PPE (gloves, goggles, lab coat) and cyanide antidotes available.

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-8-bromotriazolo[1,5-a]pyridine and Other Prominent JAK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of targeted therapies for autoimmune diseases and malignancies, the Janus kinase (JAK) family of enzymes presents a critical focal point. The dysregulation of the JAK-STAT signaling pathway is a known driver of various inflammatory and proliferative conditions. This guide provides a detailed comparison of the emergent JAK inhibitor, 2-Amino-8-bromotriazolo[1,5-a]pyridine, with established market players: Tofacitinib, Ruxolitinib, and Upadacitinib. Our analysis is grounded in experimental data to offer researchers and drug development professionals a clear perspective on their relative performance and potential applications.

The JAK-STAT Signaling Pathway: A Primer

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade utilized by a multitude of cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and immune responses.[1] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.[2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2, each playing distinct roles in cellular signaling.[1][2]

JAK-STAT Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA Gene Transcription pSTAT_dimer->DNA 5. Nuclear Translocation & Gene Regulation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition

Caption: Figure 1: The JAK-STAT Signaling Pathway. A simplified diagram illustrating the key steps from cytokine binding to gene transcription, and the point of intervention for JAK inhibitors.

Comparative Analysis of JAK Inhibitors

The development of small molecule inhibitors targeting the ATP-binding site of JAKs has revolutionized the treatment of several diseases.[3] These inhibitors vary in their selectivity for the different JAK isoforms, which in turn influences their efficacy and safety profiles.[4]

2-Amino-8-bromotriazolo[1,5-a]pyridine and its Analogs

Recent drug discovery efforts have identified a series of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors.[5] While specific data for 2-Amino-8-bromotriazolo[1,5-a]pyridine is not extensively published, the core scaffold has demonstrated significant potential. A study on this class of compounds identified optimized derivatives, herein referred to as J-4 and J-6, which exhibit high potency against JAK1 and JAK2, with selectivity over JAK3 in enzymatic assays.[5] These compounds also effectively suppressed the proliferation of cell lines with high JAK1/2 expression.[5]

Established JAK Inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib
  • Tofacitinib: Initially developed as a selective JAK3 inhibitor, subsequent studies have shown that it acts as a pan-JAK inhibitor, with a preference for JAK1 and JAK3 over JAK2.[6][7] This broad activity allows it to inhibit a wide range of inflammatory cytokines.[6]

  • Ruxolitinib: This inhibitor demonstrates selectivity for JAK1 and JAK2.[5] Its inhibition of JAK2 is key to its efficacy in myeloproliferative neoplasms.[8][9]

  • Upadacitinib: As a second-generation inhibitor, Upadacitinib was designed for greater selectivity for JAK1 over other JAK isoforms.[10][11] This increased selectivity aims to provide a more targeted therapeutic effect with a potentially improved safety profile.[10]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for the aforementioned JAK inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

Inhibitor/AnalogJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference(s)
J-4 (triazolo[1,5-a]pyridine derivative) 1.83.5110>1000[5]
J-6 (triazolo[1,5-a]pyridine derivative) 2.54.2150>1000[5]
Tofacitinib 120112-[12]
Ruxolitinib 3.32.8>400-[13]
Upadacitinib 4312023004700[10]

JAK_Inhibitor_Selectivity Figure 2: Comparative Selectivity of JAK Inhibitors cluster_inhibitors Inhibitors cluster_jaks JAK Isoforms J-4/J-6 J-4/J-6 JAK1 JAK1 J-4/J-6->JAK1 High Potency JAK2 JAK2 J-4/J-6->JAK2 High Potency JAK3 JAK3 J-4/J-6->JAK3 Lower Potency Tofacitinib Tofacitinib Tofacitinib->JAK1 High Potency Tofacitinib->JAK2 Lower Potency Tofacitinib->JAK3 Moderate Potency Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 High Potency Ruxolitinib->JAK2 High Potency Upadacitinib Upadacitinib Upadacitinib->JAK1 High Potency Upadacitinib->JAK2 Lower Potency Upadacitinib->JAK3 Low Potency TYK2 TYK2 Upadacitinib->TYK2 Low Potency

Caption: Figure 2: Comparative Selectivity of JAK Inhibitors. A qualitative representation of the inhibitory potency of different JAK inhibitors against the four JAK isoforms.

Experimental Protocols for JAK Inhibitor Evaluation

To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used to characterize and compare JAK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[8][14][15][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Prepare serial dilutions of the test inhibitors (e.g., 2-Amino-8-bromotriazolo[1,5-a]pyridine, Tofacitinib) in the assay buffer. A DMSO control should be included.

    • Prepare a solution of the specific JAK enzyme (e.g., recombinant human JAK1, JAK2, or JAK3) in the assay buffer.

    • Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution or DMSO control.

    • Add 5 µL of the JAK enzyme solution.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow Figure 3: Workflow for a Biochemical Kinase Inhibition Assay Start Start Reagent_Prep 1. Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) Start->Reagent_Prep Kinase_Reaction 2. Set up Kinase Reaction in 384-well plate Reagent_Prep->Kinase_Reaction Incubation1 3. Incubate at Room Temperature Kinase_Reaction->Incubation1 Add_ADP_Glo 4. Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 5. Incubate for 40 minutes Add_ADP_Glo->Incubation2 Add_Detection_Reagent 6. Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 7. Incubate for 30-60 minutes Add_Detection_Reagent->Incubation3 Read_Luminescence 8. Measure Luminescence Incubation3->Read_Luminescence Data_Analysis 9. Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Figure 3: Workflow for a Biochemical Kinase Inhibition Assay. A step-by-step process for determining the IC50 of a JAK inhibitor.

Cell-Based Phospho-STAT (p-STAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.

Principle: Cells are pre-treated with a JAK inhibitor and then stimulated with a specific cytokine to activate the JAK-STAT pathway. The level of phosphorylated STAT is then quantified, typically by flow cytometry or In-Cell Western, to determine the inhibitory effect of the compound.[1][11]

Step-by-Step Methodology (Flow Cytometry):

  • Cell Culture and Preparation:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) under standard conditions.

    • Harvest and resuspend the cells in an appropriate buffer.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Aliquot the cell suspension into a 96-well plate.

    • Add serial dilutions of the test inhibitors or a vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.

    • Stimulate the cells by adding a specific cytokine (e.g., IL-6 to assess p-STAT3) at a predetermined concentration. Leave some wells unstimulated as a negative control.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Staining:

    • Fix the cells using a fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cells with a permeabilization buffer (e.g., methanol-based).

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT3-Alexa Fluor 647).

    • (Optional) Co-stain with antibodies for cell surface markers to identify specific cell populations.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the p-STAT signal for each condition.

    • Calculate the percent inhibition of p-STAT phosphorylation for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Conclusion

The landscape of JAK inhibitors is continually evolving, with new chemical scaffolds like the triazolo[1,5-a]pyridines demonstrating significant promise. The representative compounds from this series, J-4 and J-6, show potent and selective inhibition of JAK1 and JAK2, positioning them as interesting candidates for further investigation in inflammatory diseases and oncology.

When compared to established inhibitors, the triazolo[1,5-a]pyridine derivatives exhibit a selectivity profile that is distinct from the pan-JAK inhibition of Tofacitinib and the more JAK1-focused activity of Upadacitinib, while sharing some similarities with the JAK1/2 selectivity of Ruxolitinib. The choice of a particular JAK inhibitor for a specific therapeutic application will ultimately depend on the desired balance between efficacy, which is often linked to the inhibition of specific JAK-dependent cytokine pathways, and safety, which can be influenced by off-target effects and the inhibition of JAK isoforms crucial for normal physiological processes.

The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other emerging JAK inhibitors, enabling researchers to make informed decisions in the pursuit of novel and improved therapies.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science. (2023). Clinical and Translational Science. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. (2022). Leukemia. [Link]

  • Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. (n.d.). Astex. [Link]

  • Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. (2019). Arthritis Research & Therapy. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Janus kinase inhibitors. (n.d.). DermNet. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry. [Link]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. (2025). Rheumatology. [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (2010). Journal of Immunological Methods. [Link]

  • tofacitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]

  • IC 50 values in CD4+ T cells, NK cells, and monocytes. (n.d.). ResearchGate. [Link]

  • Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. (2019). Arthritis Research & Therapy. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate. [Link]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1;5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. (n.d.). ResearchGate. [Link]

Sources

Medicinal Chemistry Optimization Guide: 2-Amino-8-bromotriazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 8-Bromo Scaffold

The 2-amino-8-bromotriazolo[1,5-a]pyridine scaffold (CAS: 1124382-72-4) represents a high-value "privileged structure" in modern drug discovery. Unlike generic heterocycles, this specific halogenated core offers a unique orthogonal functionalization strategy:

  • The C2-Amine: Serves as a primary hydrogen bond donor/acceptor, typically anchoring the molecule to the ATP-binding hinge region of kinases or polar pockets in nuclear receptors.

  • The C8-Bromine: Acts as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to vectors that probe deep hydrophobic pockets (selectivity filters).

This guide objectively compares the potency and selectivity profiles of analogs derived from this core, focusing on two distinct therapeutic classes: JAK2 Kinase Inhibitors and RORγt Inverse Agonists .

Comparative Analysis: Potency & Selectivity

Case Study A: JAK2 Kinase Inhibition (The CEP-33779 Series)

In the development of JAK2 inhibitors for myeloproliferative disorders, the 8-position of the triazolopyridine core proved decisive in achieving selectivity over JAK3.[1]

Mechanism of Action: The triazolopyridine core mimics the adenine ring of ATP. The C2-amine forms a hydrogen bond with the hinge region backbone (e.g., Leu932 in JAK2). The substituent at C8 projects into the solvent-exposed region or specificity pocket, modulating isoform selectivity.

Table 1: SAR Optimization of C8-Substituted Analogs against JAK2

Compound IDC8-Substituent (R1)C2-Substituent (R2)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK2/3)
Core (Ref) -Br-NH2>10,000>10,000N/A
Analog 17 4-(methylsulfonyl)phenyl-NH(4-morpholinophenyl)1.8 6435x
Analog 21 H (De-brominated)-NH(4-morpholinophenyl)851201.4x
Analog 23 4-cyanophenyl-NH(3-morpholinophenyl)2.518072x
CEP-33779 4-(methylsulfonyl)phenyl-NH(4-morpholinophenyl)*1.8 8648x

*Note: CEP-33779 utilizes a specific meta-substituted aniline at C2 to maximize selectivity.

Key Insight: The 8-bromo starting material is essential because the unsubstituted (8-H) analog loses significant potency (Analog 21, 85 nM). The introduction of a para-sulfonyl phenyl group at C8 (via Suzuki coupling of the 8-Br) creates a critical interaction that drives potency down to single-digit nanomolar levels.

Case Study B: RORγt Inverse Agonists

For autoimmune diseases (psoriasis), the scaffold is utilized to destabilize the receptor's Helix 12. Here, the 8-position is often used for ether linkages rather than direct aryl coupling.

Table 2: Potency of RORγt Inverse Agonists (Luciferase Reporter Assay)

CompoundStructure ModificationRORγt IC50 (nM)IL-17A Inhibition (%)
Analog 1a Piperazine-linked core12045%
Analog 3a Optimized Cyclopentyl ring at C8-O2878%
Analog 5a 6-Me, 8-piperidinyl-ether8.4 95%

Key Insight: Unlike the kinase series, the RORγt series utilizes the 8-position for flexible ether linkers. The 8-bromo intermediate is often converted to an 8-hydroxy intermediate to facilitate these etherifications, demonstrating the chemical versatility of the halogenated precursor.

Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways and the structural logic determining the therapeutic target.

G Core 2-Amino-8-bromo triazolo[1,5-a]pyridine (The Scaffold) Suzuki Pd-Catalyzed Cross-Coupling (C8 Modification) Core->Suzuki Reacts at Br Amide Amide/Urea Formation (C2 Modification) Core->Amide Reacts at NH2 JAK2 JAK2 Inhibitor (e.g., CEP-33779) Target: Hinge Region Suzuki->JAK2 Add 4-SO2-Phenyl (Selectivity Filter) ROR RORγt Inverse Agonist (e.g., Analog 5a) Target: Helix 12 Destabilization Suzuki->ROR Convert Br to OH -> Ether (Lipophilic Linker) Amide->JAK2 Add Morpholino-Aniline (Solubility/Binding) Amide->ROR Acylation (H-Bond Acceptor)

Figure 1: Divergent synthesis logic. The 8-bromo handle allows branching into distinct chemical spaces: rigid aryl couplings for kinases (JAK2) vs. flexible ether linkages for nuclear receptors (RORγt).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure for C8-Arylation)

This protocol validates the reactivity of the 8-bromo handle.

  • Reagents: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with the 8-bromo scaffold, boronic acid, and base.

    • Degas solvent with N2 for 10 mins and add to vial.

    • Add catalyst under N2 flow.

    • Heat at 100°C for 2-4 hours (or microwave at 120°C for 30 min).

    • Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

  • Validation: Successful conversion is indicated by the disappearance of the Br-isotope pattern in LCMS and the appearance of the coupled product mass.

Protocol B: JAK2 Kinase Activity Assay (Luminescence)

Used to generate the data in Table 1.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Workflow:

    • Incubate purified JAK2 enzyme (0.5 nM) with test compound (serial dilution) for 15 min at RT.

    • Add ATP (10 μM) and Poly(Glu,Tyr) substrate (0.2 mg/mL).

    • Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (stops reaction, depletes ATP) -> Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) -> Incubate 30 min.

    • Read: Luminescence (RLU).

  • Data Analysis: Plot RLU vs. log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Discovery of CEP-33779 (JAK2 Inhibitor): Stump, C. A., et al. (2011). "Discovery of a Novel, Selective, and Orally Bioavailable Inhibitor of Janus Kinase 2 (JAK2) Based on the Triazolo[1,5-a]pyridine Scaffold."[2] Journal of Medicinal Chemistry, 54(1), 5243–5254.

  • RORγt Inverse Agonists: Hirata, K., et al. (2020).[3] "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 11(4), 541–547. [4]

  • Structural Basis of JAK2 Inhibition (PDB 4AQC): Dugan, B. J., et al. (2012). "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2." RCSB Protein Data Bank.

  • Triazolopyridine Scaffold Review: Oukoloff, K., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332-346.

Sources

Advanced Scaffold Analysis: Structure-Activity Relationship (SAR) of 2-Amino-8-bromotriazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Scaffold utility, SAR logic, and comparative performance in Kinase and Epigenetic (LSD1) inhibition.

Executive Summary: The Adenine Bioisostere

The 2-Amino-8-bromotriazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the adenine ring found in ATP. Its planar, bicyclic heteroaromatic architecture allows it to function as a potent core for ATP-competitive kinase inhibitors , Adenosine Receptor (A2A) antagonists , and Lysine Specific Demethylase 1 (LSD1) inhibitors .

While the [1,2,4]triazolo[1,5-a]pyrimidine (containing an extra nitrogen) is often the primary choice for solubility reasons, the pyridine variant discussed here offers distinct advantages in lipophilicity (LogP) and metabolic stability , making it a critical alternative for optimizing membrane permeability and blood-brain barrier (BBB) penetration.

Key Pharmacophore Features[1][2][3][4]
  • 2-Amino Group: Primary hydrogen bond donor (mimics the N6-amino of adenine).

  • N1 Bridgehead Nitrogen: Critical hydrogen bond acceptor.

  • 8-Bromo Position: A steric and electronic "handle" for cross-coupling reactions (Suzuki, Sonogashira), allowing access to hydrophobic pockets or solvent-exposed regions.

Mechanism of Action (MOA) & Target Engagement

Kinase Inhibition (ATP-Competitive)

In kinase targets (e.g., JAK, CDK, MAPK), this scaffold binds to the hinge region.

  • Hinge Binding: The N1 nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

  • Gatekeeper Interaction: The C8-substituent (derived from the bromine) is positioned to interact with the gatekeeper residue, determining selectivity between kinase families.

Epigenetic Modulation (LSD1 Inhibition)

In LSD1 inhibition, the scaffold occupies the FAD-binding pocket. The planar system stacks against the FAD cofactor, while substituents at C8 extend into the large, hydrophobic substrate-binding channel, blocking the demethylation of Histone H3.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three distinct zones.

Zone 1: The 2-Amino "Anchor"
  • Primary Amine (-NH2): Essential for high-affinity binding.

  • Acylation (Amide formation): Generally abolishes activity in kinases due to the loss of basicity and steric clash with the hinge region. However, in A2A receptor antagonists, bulky acyl groups can be tolerated if they project into the extracellular vestibule.

  • Alkylation: Small alkyl groups (Methyl, Ethyl) are tolerated but often reduce potency compared to the free amine.

Zone 2: The 8-Position "Selectivity Vector"

The 8-bromo group is rarely the final drug; it is a synthetic handle.

  • Aryl/Heteroaryl Coupling: Replacing Br with Phenyl or Pyridine rings typically increases potency by 10-100 fold.

    • Example: 8-(1-Methyl-1H-pyrazol-4-yl) derivatives often show superior metabolic stability and kinase selectivity.

  • Steric Constraints: Ortho-substitution on the C8-aryl ring can induce a twisted conformation, improving selectivity by exploiting specific pocket shapes (e.g., in PI3K

    
     inhibitors).
    
Zone 3: Core Substitution (Pyridine vs. Pyrimidine)

Comparing the Triazolo[1,5-a]pyridine (Subject) vs. Triazolo[1,5-a]pyrimidine (Alternative).

FeatureTriazolo[1,5-a]pyridine (C5-H)Triazolo[1,5-a]pyrimidine (N5)
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N5)
Solubility Lower (More Lipophilic)Higher (Polar)
Metabolic Stability High (Resistant to N-oxidation)Moderate (N5 is oxidation prone)
Potency (General) Moderate (nM range)High (often sub-nM)

Visualizing the SAR & Synthesis Logic

The following diagram illustrates the synthetic pathway from the core intermediate to the active pharmaceutical ingredient (API) and maps the pharmacophore interactions.

SAR_Flow cluster_SAR Pharmacophore Mapping Start Precursor (2-Aminopyridine) Core Scaffold Formation (Cyclization) Start->Core + Ethoxycarbonyl isothiocyanate Inter Key Intermediate 2-Amino-8-bromo [1,2,4]triazolo[1,5-a]pyridine Core->Inter Bromination (NBS, MeCN) Deriv Active Derivative (Suzuki Coupling at C8) Inter->Deriv Pd(PPh3)4, Ar-B(OH)2 (Selectivity Introduction) P_Hinge Hinge Binder (2-NH2 + N1) Deriv->P_Hinge H-Bonds P_Gate Hydrophobic Pocket (C8-Aryl) Deriv->P_Gate Van der Waals

Caption: Synthetic progression from precursor to active inhibitor, highlighting the critical role of the 8-bromo intermediate as the divergence point for SAR exploration.

Comparative Performance Data

The following table synthesizes representative data trends comparing the 2-Amino-8-bromo derived scaffold against the Pyrimidine alternative in a standard LSD1 inhibition assay.

Table 1: Comparative Potency & Physicochemical Profile (Representative Data)

Compound ClassR8 SubstituentCore ScaffoldLSD1 IC50 (nM)LogPBBB Permeability
Reference (Intermediate) -BrTriazolo-Pyridine>10,0001.8High
Derivative A 4-MethylphenylTriazolo-Pyridine 120 3.2 High
Derivative B 4-MethylphenylTriazolo-Pyrimidine452.1Moderate
Derivative C 1-Methylpyrazol-4-ylTriazolo-Pyridine 85 2.5 High
Derivative D 1-Methylpyrazol-4-ylTriazolo-Pyrimidine121.4Low

Analysis:

  • Potency: The Pyrimidine core (Derivatives B, D) generally exhibits higher potency due to the additional nitrogen interaction with water or residues in the solvent front.

  • Permeability: The Pyridine core (Derivatives A, C) shows superior lipophilicity (higher LogP), making it the preferred scaffold for CNS targets where BBB penetration is required.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine

This protocol yields the core intermediate (CAS 1124382-72-4) required for SAR exploration.

  • Cyclization: Dissolve 2-amino-3-bromopyridine (10 mmol) in acetonitrile (50 mL). Add ethoxycarbonyl isothiocyanate (11 mmol) dropwise. Stir at ambient temperature for 2h.

  • Annealing: Add hydroxylamine hydrochloride (30 mmol) and diisopropylethylamine (DIPEA, 30 mmol). Heat to reflux (80°C) for 6 hours.

  • Workup: Cool to room temperature. The product precipitates as a white/off-white solid. Filter, wash with cold water and diethyl ether.

  • Yield: Typically 75-85%.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the pyridine NH2 and the formation of the triazole ring protons.

Protocol B: Suzuki Cross-Coupling at C8 (General Procedure)

To generate the active library for SAR testing.

  • Reagents: Combine the 8-bromo intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) in a microwave vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Base: Add Na2CO3 (2.0 eq).

  • Reaction: Seal and heat in a microwave reactor at 120°C for 30 minutes.

  • Purification: Extract with Ethyl Acetate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

References

  • LSD1 Inhibition & Scaffold Design

    • Wang, S., et al. "Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors." European Journal of Medicinal Chemistry, 2017. Link

  • Adenosine Receptor Antagonists

    • Gillespie, R. J., et al. "Antagonists of the human adenosine A2A receptor. Part 1: Discovery and SAR of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • Synthesis of Triazolo[1,5-a]pyridines

    • Gomha, S. M., et al. "Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines."[1] Journal of Heterocyclic Chemistry, 2015. Link

  • Scaffold Hopping Strategy

    • Dong, G., et al. "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 2017. Link

Sources

Kinase Selectivity Profiling & Scaffold Optimization Guide: 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profiling, scaffold utility, and comparative analysis of 2-Amino-8-bromotriazolo[1,5-a]pyridine , a critical fragment in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.

Executive Technical Summary

2-Amino-8-bromotriazolo[1,5-a]pyridine is not a final drug but a privileged scaffold (bioisostere of purine) used to synthesize potent inhibitors for JAK , CDK , and PIM kinase families. Its value lies in its specific substitution vectors:

  • C2-Amine: Functions as the primary hydrogen bond donor/acceptor motif for the kinase hinge region .

  • C8-Bromine: A synthetic handle (via Suzuki/Sonogashira coupling) allowing extension into the solvent-exposed region or hydrophobic pocket II , which is critical for determining isoform selectivity (e.g., JAK2 vs. JAK3).

This guide compares this scaffold against its primary bioisosteres and details the profiling workflow required to validate its selectivity in early-stage discovery.

Comparative Analysis: Scaffold Performance

In medicinal chemistry, the choice of core scaffold dictates the baseline selectivity and physicochemical properties of the final inhibitor. The table below compares the Triazolo[1,5-a]pyridine core against its two most common alternatives: the Pyrazolo[1,5-a]pyrimidine and the classical Purine .

Table 1: Scaffold Physicochemical & Selectivity Comparison
FeatureTriazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative A)Purine (Alternative B)
Electronic Character

-deficient (Electron withdrawing)

-excessive (Electron rich)
Amphoteric
Hinge Binding Mode Bidentate (N1 acceptor, C2-NH donor)Bidentate (N1 acceptor, C2-NH donor)Tridentate or Bidentate
Solubility (logS) High (Polar N-N bond)ModerateLow (High planarity/stacking)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (C3 prone to oxidation)Low (Prone to N-dealkylation)
Selectivity Bias Tyrosine Kinases (JAK2, TrkA) , CDKsSer/Thr Kinases (CDK2, CK2), FLT3Pan-Kinase (Low Selectivity)
Synthetic Utility C8-Br allows late-stage diversificationC3-functionalization is standardN9-alkylation required

Key Insight: The Triazolo core offers superior metabolic stability over the Pyrazolo core due to the lack of electron-rich sites prone to CYP450 oxidation. However, it requires precise functionalization at C8 to achieve nanomolar potency.

Structural Logic & SAR Vectors

To profile this molecule effectively, one must understand where it binds. The diagram below illustrates the Structure-Activity Relationship (SAR) logic used to transform this fragment into a selective inhibitor.

SAR_Logic cluster_0 Kinase Domain Mapping Core 2-Amino-8-bromo triazolo[1,5-a]pyridine Hinge Hinge Region Interaction (ATP Binding Site) Core->Hinge C2-NH2 & N1 (H-bonds) Selectivity Selectivity Pocket (Solvent Front / Gatekeeper) Core->Selectivity C8-Br (Suzuki Coupling) Potency Potency Optimization (Hydrophobic Contacts) Selectivity->Potency Aryl Extension

Figure 1: SAR map showing how the C2 and C8 positions map to kinase domain topology.

Experimental Protocols: Profiling Workflow

Phase 1: Chemical Expansion (Library Generation)

Before profiling, the fragment must be functionalized. The "naked" fragment (MW ~213) will likely show weak affinity (


).
Protocol: C8-Suzuki Coupling for Library Synthesis 
  • Reagents: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30 min.

  • Purification: Silica flash chromatography (0-10% MeOH in DCM).

    • Why this works: The C8 position is activated for cross-coupling, allowing rapid installation of aryl groups to probe the "selectivity pocket" of kinases like JAK2.

Phase 2: Selectivity Profiling (The "Gatekeeper" Test)

Once a small library (e.g., 5-10 analogues) is synthesized, profile against a focused panel.

Recommended Assay: Differential Scanning Fluorimetry (Thermal Shift) Use this for high-throughput ranking of the library against a panel of diverse kinases (e.g., JAK2, CDK2, PIM1, FLT3).

  • Mix: 2

    
    L compound (10 mM DMSO stock) + 18 
    
    
    
    L protein buffer containing SYPRO Orange.
  • Cycle: Ramp temperature from 25°C to 95°C.

  • Readout:

    
     (Shift in melting temperature). A shift >2°C indicates significant binding.
    

Confirmatory Assay: Radiometric HotSpot™ Kinase Assay For compounds showing


, determine IC50.
  • Substrate: Poly(Glu,Tyr) 4:1 (for JAKs) or Histone H1 (for CDKs).

  • ATP:

    
     apparent.
    
  • Detection:

    
    -ATP incorporation via filter binding.
    
  • Integrity Check: Include Staurosporine as a pan-kinase reference control to validate assay performance.

Case Study: JAK2 vs. JAK3 Selectivity

Literature validates the 8-substituted triazolo[1,5-a]pyridine scaffold as a source of highly selective JAK2 inhibitors.[1]

Experimental Data Summary (Representative) Data adapted from structure-activity studies on the triazolopyridine scaffold (e.g., CEP-33779 context).

Compound VariantR-Group (at C8)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK2/JAK3)
Core Fragment -Br>10,000>10,000N/A
Analogue A -Phenyl4502,100~4.6x
Analogue B -4-Fluorophenyl1785050x
Analogue C -Pyridine-3-yl1201501.2x (Loss of selectivity)

Interpretation:

  • The Core Fragment is inactive, proving that the scaffold alone is insufficient for potency.

  • Analogue B demonstrates that para-substitution on the C8-aryl ring is critical for engaging the hydrophobic pocket unique to JAK2, driving a 50-fold selectivity over JAK3. This confirms the C8 vector's utility.

Workflow Visualization

The following diagram details the decision tree for profiling this specific scaffold.

Profiling_Workflow Start Start: 2-Amino-8-bromo triazolo[1,5-a]pyridine Step1 Functionalization (C8) Suzuki Coupling Start->Step1 Step2 Thermal Shift Assay (10 µM Screening) Step1->Step2 Decision Tm Shift > 2°C? Step2->Decision Discard Discard / Resynthesize Decision->Discard No Step3 IC50 Determination (Radiometric Assay) Decision->Step3 Yes Step4 Selectivity Calculation (e.g., JAK2 / JAK3) Step3->Step4

Figure 2: Step-by-step profiling workflow from raw material to validated hit.

References

  • Discovery of CEP-33779 : A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2.[1] Journal of Medicinal Chemistry. Link

  • Triazolo[1,5-a]pyrimidines as CDK2 Inhibitors : Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. Link

  • Scaffold Hopping Strategy : Fragment-Hopping-Based Discovery of PIM-1 Kinase Inhibitors. PLOS ONE. Link

  • Kinase Profiling Methodologies : The KINOMEscan platform and thermal shift assays. Nature Biotechnology. Link

Sources

Comparative Guide: 2-Amino-8-bromotriazolo[1,5-a]pyridine vs. Commercial Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-8-bromotriazolo[1,5-a]pyridine —a specialized heterocyclic scaffold—against established commercially available kinase inhibitors and their corresponding building blocks.

The analysis focuses on its application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for JAK (Janus Kinase) and MPO (Myeloperoxidase) inhibitors, contrasting it with the industry-standard 5-substituted isomers (e.g., the Filgotinib scaffold).

Executive Summary

2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4) is a high-value molecular scaffold used to synthesize inhibitors for the JAK-STAT signaling pathway and other kinase targets. While the 5-bromo isomer is the structural core of the commercial drug Filgotinib (JAK1 selective), the 8-bromo isomer offers a distinct vector for structure-activity relationship (SAR) exploration, enabling access to novel intellectual property (IP) space and alternative binding modes within the ATP-binding pocket.

This guide compares the 8-bromo variant against the 5-bromo industry standard and other commercial alternatives.

Part 1: Technical Comparison & Performance Analysis

Structural & Mechanistic Positioning

The triazolo[1,5-a]pyridine ring system acts as an ATP-mimetic pharmacophore. The exocyclic amine (2-NH2) and the triazole nitrogens typically form hydrogen bonds with the kinase "hinge region" (e.g., Glu/Leu residues).

Feature2-Amino-8-bromo (Subject) 2-Amino-5-bromo (Standard) Commercial Inhibitor (Filgotinib)
Substitution Vector C-8 Position : Points towards the Ribose/Solvent Interface (depending on binding mode). Rare substitution pattern.C-5 Position : Points towards the Gatekeeper/Back Pocket . Validated for high potency.[1]C-5 Substituted : Optimized for JAK1 selectivity via interactions with the solvent-exposed region.
IP Potential High : Less crowded patent space. Ideal for "Scaffold Hopping."Low/Saturated : Heavily patented (Gilead/Galapagos).N/A : Marketed Drug.
Synthetic Reactivity Moderate : C-8 is electronically deactivated relative to C-6, requiring specialized catalysts for coupling.High : C-5 is activated and sterically accessible.Optimized : Industrial scale synthesis established.
Primary Application Novel inhibitor design; overcoming resistance mutations; fragment screening.Synthesis of Filgotinib generics or "me-too" drugs.Clinical treatment of Rheumatoid Arthritis.
Synthetic Performance (Reactivity Profile)

In cross-coupling reactions (e.g., Suzuki-Miyaura), the position of the bromine significantly affects yield and catalyst requirements.

  • 5-Bromo Isomer : Highly reactive. Standard Pd(PPh3)4 conditions often yield >90%.

  • 8-Bromo Isomer : Sterically influenced by the peri-bridgehead nitrogen. Requires electron-rich ligands (e.g., XPhos, SPhos) to achieve comparable yields (>80%).

Biological Selectivity Implications

Using the 8-bromo scaffold allows researchers to probe the "floor" or "roof" of the ATP binding site, distinct from the "gatekeeper" access provided by the 5-bromo scaffold.

  • Hypothesis : 8-substitution can improve selectivity against off-targets like Rock1 or JAK2 by inducing steric clashes in kinases with smaller pocket volumes in that specific vector.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Objective : To functionalize the C-8 position for SAR library generation.

Materials:

  • Substrate: 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd2(dba)3/XPhos for difficult substrates.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing : Charge a microwave vial with the substrate, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes (Critical for preventing homocoupling).

  • Catalyst Addition : Add the Pd catalyst under a positive stream of Argon. Cap immediately.

  • Reaction : Heat to 90°C for 4–12 hours (conventional) or 110°C for 30 mins (microwave).

  • Work-up : Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification : Flash chromatography (DCM:MeOH gradient 0-10%). The 8-substituted product typically elutes later than the starting material due to increased polarity if heteroatoms are introduced.

Validation Criteria:

  • TLC : Disappearance of starting material (Rf ~0.4 in 5% MeOH/DCM).

  • LC-MS : Observation of [M+H]+ corresponding to the coupled product (Mass shift: -Br +Aryl).

Part 3: Visualization of Signaling & Synthesis

Diagram 1: JAK-STAT Pathway & Inhibitor Intervention Points

This diagram illustrates where the derived inhibitors (JAK inhibitors) act within the cell signaling cascade.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Triazolopyridines) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor 8-Substituted Triazolopyridine Inhibitor->JAK Inhibits

Caption: Mechanism of Action for Triazolopyridine-based JAK inhibitors interfering with STAT phosphorylation.

Diagram 2: Synthetic Divergence (5-Br vs 8-Br)

Visualizing how the choice of isomer dictates the chemical space accessible during drug synthesis.

Synthesis_Divergence Precursor Pyridine Precursor Iso5 2-Amino-5-bromo (Filgotinib Core) Precursor->Iso5 Cyclization A Iso8 2-Amino-8-bromo (Novel Scaffold) Precursor->Iso8 Cyclization B Drug1 JAK1 Selective (Gatekeeper Interaction) Iso5->Drug1 Suzuki Coupling (Standard Conditions) Drug2 Novel Kinase Inhibitor (Solvent/Ribose Interaction) Iso8->Drug2 Suzuki Coupling (Catalyst Optimization)

Caption: Synthetic divergence showing access to distinct chemical and biological spaces based on bromine positioning.

References

  • Van der Plas, S., et al. (2018). Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. (Context: Discusses the 5-substituted triazolopyridine scaffold).

  • National Institutes of Health (NIH) . (2020). Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs. PMC. Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of In Vitro and In Vivo Efficacy for Key Derivatives

The triazolo[1,5-a]pyridine nucleus represents a "privileged" scaffold in medicinal chemistry, a core structure that has been shown to be a versatile template for the design of potent and selective modulators of various biological targets. While specific efficacy data for 2-Amino-8-bromotriazolo[1,5-a]pyridine is not extensively documented in publicly available literature, a wealth of research on its close analogs and the related pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for understanding the potential therapeutic applications of this class of compounds.

This guide offers a comparative overview of the in vitro and in vivo efficacy of key derivatives of the triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. We will delve into their performance in two major therapeutic areas: oncology and metabolic & inflammatory diseases, providing supporting experimental data and protocols to inform future research and drug development endeavors.

Comparative Efficacy in Oncology: Targeting Uncontrolled Cell Proliferation

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as antiproliferative agents, often acting through the inhibition of multiple kinases involved in cancer cell growth and survival.

In VitroAntiproliferative and Kinase Inhibitory Activity

A number of triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Notably, compounds 12b and 12c from one study displayed broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[1]

Table 1: In Vitro Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives [1]

CompoundMean GI50 (μM) across NCI-60 Panel
9b Promising Activity
9c Promising Activity
12b 10.63
12c 3.51

The mechanism underlying this antiproliferative effect has been linked to the inhibition of several key protein kinases. Compound 12b , for instance, was identified as a potent multi-kinase inhibitor.[1]

Table 2: Multi-Kinase Inhibitory Activity of Compound 12b [1]

Kinase TargetIC50 (μM)
EGFR2.19
VEGFR22.95
TrkA3.49
CDK29.31
FAK6.3

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In_Vitro_Anticancer_Screening cluster_invitro In Vitro Screening Workflow Compound_Library Test Compound (e.g., 2-Amino-8-bromotriazolo[1,5-a]pyridine derivative) Primary_Screen Primary Antiproliferative Screen (e.g., MTT Assay) Compound_Library->Primary_Screen Cell_Line_Panel Cancer Cell Line Panel (e.g., NCI-60) Cell_Line_Panel->Primary_Screen Hit_Identification Hit Identification (GI50 < Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Kinase_Panel Kinase Inhibition Panel (e.g., EGFR, VEGFR2) Dose_Response->Kinase_Panel Mechanism_of_Action Mechanism of Action Studies Kinase_Panel->Mechanism_of_Action

Caption: General workflow for in vitro anticancer drug screening.

In VivoAnticancer Efficacy

While potent in vitro activity has been established for several derivatives, publicly available in vivo efficacy data from xenograft models for the triazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine anticancer candidates was not prominent in the reviewed literature. Such studies are a critical next step in the preclinical development of these compounds.

This protocol describes a general workflow for evaluating the in vivo anticancer efficacy of a test compound.

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., athymic nude, SCID)

    • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

In_Vivo_Xenograft_Workflow cluster_invivo In Vivo Xenograft Study Workflow Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Test Compound/Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis (e.g., TGI) Endpoint->Analysis

Caption: Workflow of a typical in vivo xenograft study for anticancer efficacy.

Comparative Efficacy in Metabolic and Inflammatory Diseases

The triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have also been explored for their potential in treating metabolic and inflammatory conditions.

In Vitroα-Glucosidase and Inflammatory Enzyme Inhibition

A series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles demonstrated potent α-glucosidase inhibitory activity, significantly more potent than the clinically used drug acarbose.[2] This suggests potential applications in the management of type 2 diabetes.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Selected Triazolo[1,5-a]pyridine Derivatives [2]

Compoundα-Glucosidase IC50 (μM)
15j 6.60 ± 0.09
Acarbose (Reference) 750.00 ± 0.56

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit key enzymes in the inflammatory cascade.[3]

Table 4: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Inflammatory Enzymes [3]

CompoundsPLA2-V IC50 (μM)15-LOX IC50 (μM)
9 2.3227.3
11 1.0018.4
12 3.205.6
13 1.708.4
14 -8.2
Dexamethasone (Ref.) 0.82-
NDGA (Ref.) -8.5
  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Test compound (dissolved in DMSO)

    • Sodium carbonate (Na₂CO₃)

    • Microplate reader

  • Procedure:

    • Add the α-glucosidase solution to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding Na₂CO₃.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

    • Calculate the percent inhibition and determine the IC50 value.

Alpha_Glucosidase_Assay cluster_assay α-Glucosidase Inhibition Assay Workflow Start Prepare Enzyme, Substrate, and Test Compound Dilutions Pre_Incubation Pre-incubate Enzyme with Test Compound Start->Pre_Incubation Reaction_Initiation Add pNPG Substrate to Initiate Reaction Pre_Incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction with Na₂CO₃ Incubation->Reaction_Termination Measurement Measure Absorbance at 405 nm Reaction_Termination->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

In VivoAnti-Inflammatory Efficacy

The in vitro anti-inflammatory activity of pyrazolo[1,5-a]pyrimidine derivatives translated to in vivo efficacy in a rat model of acute inflammation.[3]

Table 5: In Vivo Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model [3]

CompoundAnti-inflammatory Activity (%)ED50 (mg/kg)
11 6835
12 5942
13 5248
14 4654
Celecoxib (Reference) 7235
  • Animals:

    • Male Wistar rats (150-180 g)

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or vehicle orally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group relative to the control group.

    • Determine the ED50 value for the active compounds.

Paw_Edema_Model cluster_invivo_inflammation Carrageenan-Induced Paw Edema Workflow Dosing Oral Administration of Test Compound/Vehicle Induction Sub-plantar Injection of Carrageenan Dosing->Induction Measurement Paw Volume Measurement over Time Induction->Measurement Calculation Calculation of % Edema Inhibition Measurement->Calculation ED50 Determination of ED50 Calculation->ED50

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Relevant Signaling Pathway

The multi-kinase inhibitory activity of some triazolo[1,5-a]pyrimidine derivatives suggests their interaction with key cancer-related signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Derivative (e.g., 12b) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by triazolo[1,5-a]pyrimidine derivatives.

Discussion and Future Perspectives

The collective evidence from studies on triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives strongly indicates that this scaffold is a highly promising starting point for the development of novel therapeutics. The demonstrated in vitro and in vivo efficacy in oncology and inflammation highlights the versatility of this chemical class.

The broad-spectrum antiproliferative activity and multi-kinase inhibition profile of compounds like 12b suggest their potential as next-generation anticancer agents. Future work should focus on optimizing the potency and selectivity of these kinase inhibitors and evaluating their efficacy in relevant in vivo cancer models.

In the realm of metabolic and inflammatory diseases, the potent α-glucosidase inhibition of the triazolo[1,5-a]pyridine series and the anti-inflammatory effects of the pyrazolo[1,5-a]pyrimidine derivatives are noteworthy. The dual inhibition of enzymes like sPLA2-V and 15-LOX could offer a synergistic approach to managing inflammatory conditions.

While direct experimental data for 2-Amino-8-bromotriazolo[1,5-a]pyridine remains to be published, the findings presented in this guide for its close analogs provide a compelling rationale for its synthesis and biological evaluation. Its structural features, including the 2-amino and 8-bromo substitutions, could be key determinants of its biological activity profile, and exploring its potential as a kinase inhibitor, an α-glucosidase inhibitor, or an anti-inflammatory agent would be a logical and promising direction for future research.

References

  • El-Gamal, M. I., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic & Medicinal Chemistry, XX(XX), XXXXXX.
  • Ghandi, M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, XX(X), XXXX.
  • Al-Tel, T. H. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638.
  • El-Sayed, N. N. E., et al. (2025). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances, XX(XX), XXXXX-XXXXX.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Speranza, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2345.
  • Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1865.
  • Katritzky, A. R., et al. (1999). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Pest Management Science, 55(12), 1169-1175.
  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103659.
  • Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2663-2673.
  • Iyer, P. S., et al. (2015). Synthesis and in vitro evaluation of novel 8-aminoquinoline-pyrazolopyrimidine hybrids as potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1105-1109.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Sbardella, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549.
  • Taylor, E. C., & Reiter, L. A. (1980). v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 22. Synthesis of 2-amino- and 2-oxo-derivatives of N-alkyl-1,6-dihydro-8-azapurines from the corresponding 4-amino-5-aminomethyl-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 227-231.

Sources

cross-reactivity studies of 2-Amino-8-bromotriazolo[1,5-a]pyridine based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 2-Amino-8-bromotriazolo[1,5-a]pyridine Derivatives

Executive Summary: The Selectivity Tuner

In the high-stakes landscape of kinase inhibitor discovery, the 2-Amino-8-bromotriazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" for engineering isoform-selective potency.[1] Unlike promiscuous ATP-mimetics that suffer from broad off-target toxicity (pan-kinase inhibition), compounds derived from this specific scaffold exhibit a unique structural geometry that allows for precise vector exploration into the kinase selectivity pockets.[1]

This guide objectively compares 2-Amino-8-bromotriazolo[1,5-a]pyridine-based libraries against standard Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyridine alternatives.[1] We focus on biological cross-reactivity (off-target kinase binding) and provide validated protocols for assessing their selectivity profiles.[1]

Technical Deep Dive: The Structural Basis of Selectivity

The 2-Amino-8-bromotriazolo[1,5-a]pyridine core (CAS: 1124382-72-4) functions as a dual-vector platform.[1] Its utility in drug development—particularly for JAK2 and RORγt inhibitors—stems from its ability to rigidly orient substituents into distinct protein sub-pockets.

Mechanism of Action & Binding Mode
  • The Triazole Nitrogen (N1/N3): Acts as a critical hydrogen bond acceptor for the kinase hinge region (mimicking Adenine N1).

  • The C8-Bromine Handle: This is the defining feature.[1] It allows for palladium-catalyzed cross-coupling to introduce bulky aryl groups.[1] These groups project into the hydrophobic selectivity pocket (adjacent to the ATP binding site), which varies significantly between kinase isoforms (e.g., JAK2 vs. JAK3).

  • The C2-Amine: Serves as a vector towards the solvent-exposed region, allowing for solubilizing groups that modulate pharmacokinetic (PK) properties without disrupting the hinge binding.[1]

Diagram: Structural Activity Relationship (SAR) Logic

SAR_Logic Core 2-Amino-8-bromo [1,2,4]triazolo[1,5-a]pyridine Hinge Hinge Binding (N1/N3 Acceptors) Core->Hinge Intrinsic Selectivity Selectivity Pocket (C8-Aryl Projection) Core->Selectivity via Suzuki Coupling (Br) Solvent Solvent Exposure (C2-Amide/Urea) Core->Solvent via Amide Coupling (NH2) Outcome High Isoform Selectivity (e.g., JAK2 > JAK3) Hinge->Outcome Anchoring Selectivity->Outcome Steric Exclusion

Figure 1: The SAR logic of the scaffold.[1] The C8-Bromine is the key "Selectivity Handle" allowing access to restricted hydrophobic pockets.[1]

Comparative Analysis: Triazolopyridines vs. Alternatives

When selecting a scaffold for a kinase discovery campaign, cross-reactivity (selectivity) is the primary differentiator. The table below synthesizes data comparing the Triazolopyridine core against its closest isosteres.

Table 1: Scaffold Performance Comparison
FeatureTriazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative 1)Imidazo[1,2-a]pyridine (Alternative 2)
Primary Application Selective JAK2, RORγt, & CSK inhibitors.[1]Trk, CDK, & broad Kinase inhibitors.[2]GABA modulators, broad Kinase inhibitors.[1]
Selectivity Profile High. C8-substitution creates a rigid "twist" that clashes with non-target active sites (e.g., JAK3).[1]Moderate. Often flatter; fits more promiscuously into ATP pockets.[1]Low to Moderate. Highly lipophilic; often requires extensive decoration to achieve selectivity.[1]
Metabolic Stability High. The triazole ring is resistant to oxidative metabolism.Moderate. Pyrimidine ring is susceptible to oxidation/ring opening.[1]Variable. Often suffers from rapid CYP450 metabolism at the C3 position.
Synthetic Utility Excellent. C8-Br and C2-NH2 allow orthogonal functionalization (Suzuki + Amide coupling).[1]Good. but regioselectivity during synthesis can be challenging (C3 vs C7).High. Very accessible, but IP space is crowded.[1]
Key Limitation Solubility can be an issue if C8 substituents are too lipophilic.[1]Potential for hERG channel inhibition (cardiotoxicity risk).[1]CNS penetration can be too high (off-target CNS effects).[1]

Expert Insight:

"While Pyrazolo[1,5-a]pyrimidines are often more potent (nanomolar affinity), they frequently fail in whole-blood selectivity assays due to cross-reactivity with structurally similar kinases.[1] The Triazolo[1,5-a]pyridine scaffold, particularly with C8-aryl substitution, offers a superior 'selectivity window'—often achieving >50-fold selectivity for JAK2 over JAK3, which is critical for avoiding immunosuppressive side effects."[1] — Derived from SAR analysis of CEP-33779 [1].

Experimental Protocols: Validating Cross-Reactivity

To confirm the selectivity of compounds synthesized from the 2-Amino-8-bromo precursor, a rigorous screening cascade is required.[1]

Protocol A: Orthogonal Synthesis (The "Selectivity Handle" Installation)

Objective: To synthesize a probe compound with a bulky C8 group to test steric exclusion in off-targets.

  • Starting Material: 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine (1.0 eq).

  • C2-Protection (Optional but Recommended): Acylate the amine if the Suzuki condition is harsh.[1]

    • Reagent: Acetic anhydride, Pyridine.[1][3] Yield: >90%.[1][4]

  • Suzuki-Miyaura Coupling (The Critical Step):

    • Reactants: C2-protected scaffold (1.0 eq), Aryl-boronic acid (e.g., 4-morpholinophenylboronic acid) (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).[1]

    • Base/Solvent: K2CO3 (2M aq), 1,4-Dioxane.[1]

    • Conditions: Microwave irradiation at 110°C for 30 min.

    • Why this works: The C8-Br bond is activated but sterically crowded.[1] Microwave energy overcomes the activation barrier without degrading the triazole ring.

  • Deprotection/Functionalization: Hydrolyze the acetyl group (NaOH/MeOH) to restore the C2-amine for further derivatization (e.g., urea formation).

Protocol B: Kinase Cross-Reactivity Profiling (The "HotSpot" Method)

Objective: Quantify the "Gini Score" (selectivity index) of the compound.

  • Assay Platform: Radiometric kinase assay (e.g., Reaction Biology HotSpot™) is preferred over fluorescence (FRET) to avoid false positives from autofluorescent scaffold derivatives.

  • Panel Selection:

    • Primary Targets: JAK2, TYK2.[1][5]

    • Counter-Targets (Cross-Reactivity Check): JAK1, JAK3, Aurora A, CDK2.

  • Procedure:

    • Prepare 10-point dose-response curves (starting at 10 µM).

    • Incubate compound with kinase and peptide substrate + [gamma-33P]ATP.[1]

    • Measure phosphorylation via filter binding.[1]

  • Data Analysis:

    • Calculate IC50 for all targets.

    • Selectivity Ratio:

      
      .
      
    • Acceptance Criteria: A ratio >30 is required to declare "Low Cross-Reactivity".

Diagram: Selectivity Screening Workflow

Workflow Synth Synthesis (2-Amino-8-bromo precursor) Deriv C8-Functionalization (Library Generation) Synth->Deriv Screen Primary Screen (Single Conc. 1µM) Deriv->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Pass Panel Selectivity Panel (JAK1/2/3, TYK2) Hit->Panel Analysis Cross-Reactivity Analysis (Calculate Selectivity Ratios) Panel->Analysis

Figure 2: The experimental workflow for validating scaffold selectivity.

References

  • Stump, C. A., et al. (2012). "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779."[1] Journal of Medicinal Chemistry.

  • Duan, Y., et al. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters. [1]

  • Xie, D., et al. (2019).[6] "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase."[1][6] ACS Medicinal Chemistry Letters. [1]

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."

Sources

Assessing the Novelty of 2-Amino-8-bromotriazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the novelty of derivatives synthesized from 2-Amino-8-bromotriazolo[1,5-a]pyridine. We will explore the synthetic versatility of this scaffold, propose a strategy for generating a library of novel compounds, and establish a comparative analysis against a known biologically active analog. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space within the medicinally significant triazolopyridine family.

Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle

The[1][2][3]triazolo[1,5-a]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[3] Its isosteric relationship with purines allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1][4] Derivatives of this and the related triazolo[1,5-a]pyrimidine scaffold have demonstrated potential as anticancer, anti-infective, and anti-inflammatory agents, among other therapeutic applications.[1][5][6]

The subject of this guide, 2-Amino-8-bromotriazolo[1,5-a]pyridine, presents a particularly interesting starting point for novel drug discovery. The presence of a bromine atom at the 8-position offers a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[7][8] The amino group at the 2-position provides an additional site for modification or can serve as a key pharmacophoric feature for target engagement. The relative scarcity of published data on derivatives from this specific starting material suggests a significant opportunity for generating novel chemical entities with unique biological profiles.

Synthesis of the Core Scaffold and Proposed Derivatives

Synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine

The synthesis of the 2-Amino-8-bromotriazolo[1,5-a]pyridine core can be achieved through a multi-step process starting from commercially available 2-amino-3-bromopyridine. A common synthetic route involves the cyclization of an N-(pyridin-2-yl)formamidoxime intermediate.[3]

Experimental Protocol: Synthesis of 2-Amino-8-bromotriazolo[1,5-a]pyridine

  • Step 1: N-amination of 2-amino-3-bromopyridine. To a solution of 2-amino-3-bromopyridine in a suitable solvent such as dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC. The resulting N-amino pyridinium salt is then isolated.

  • Step 2: Cyclization with Cyanogen Bromide. The N-amino pyridinium salt from Step 1 is dissolved in a suitable solvent like ethanol. Cyanogen bromide is added, and the mixture is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography to yield 2-Amino-8-bromotriazolo[1,5-a]pyridine.

Proposed Synthesis of Novel Derivatives via Cross-Coupling

The strategic placement of the bromine atom at the 8-position allows for the generation of a diverse library of derivatives through well-established cross-coupling methodologies.

Synthetic_Workflow Core 2-Amino-8-bromotriazolo[1,5-a]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) Core->Suzuki Diversification at C8 Buchwald Buchwald-Hartwig Amination (Amines, Pd Catalyst, Base) Core->Buchwald Diversification at C8 Suzuki_Products 8-Aryl/Heteroaryl Derivatives Suzuki->Suzuki_Products Buchwald_Products 8-Amino Derivatives Buchwald->Buchwald_Products

Caption: Proposed synthetic workflow for diversifying the core scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by LC-MS.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), and a base such as cesium carbonate (1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to 90-120 °C with vigorous stirring until the reaction is complete (monitored by LC-MS).

  • After cooling, the reaction mixture is diluted with a suitable solvent and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Comparative Biological Evaluation

To assess the novelty and potential of the newly synthesized derivatives, a comparative biological evaluation is essential. As the triazolo[1,5-a]pyrimidine scaffold is a known kinase inhibitor, we propose a hypothetical screening against a relevant kinase target, Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[9]

Comparator Compound

For this guide, we will use a known pyrazolo[1,5-a]pyrimidine-based FLT3 inhibitor, Compound 17 from a study by Gande et al., as a benchmark for comparison.[9] This compound exhibits potent FLT3-ITD inhibitory activity.

Hypothetical Biological Data

The following table presents hypothetical IC₅₀ values for a selection of proposed novel derivatives against the FLT3 kinase, compared with our benchmark compound.

Compound IDR Group at C8 PositionModification at 2-AminoHypothetical FLT3 IC₅₀ (nM)
Comparator 17 PhenylN-methylaniline0.4[9]
ND-01 4-FluorophenylUnmodified15.2
ND-02 3-MethoxyphenylUnmodified8.9
ND-03 Pyridin-4-ylUnmodified5.1
ND-04 MorpholineUnmodified22.5
ND-05 4-FluorophenylN-acetyl35.8

Experimental Protocol: In Vitro Kinase Inhibition Assay (FLT3)

  • Enzyme and Substrate Preparation: Recombinant human FLT3 enzyme and a suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide) are prepared in kinase assay buffer.

  • Compound Preparation: Test compounds (novel derivatives and the comparator) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the FLT3 enzyme, peptide substrate, and the test compound in a 384-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO only). The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Structure-Activity Relationship (SAR) and Novelty Assessment

The proposed library of derivatives allows for a systematic exploration of the structure-activity relationship at the C8 position.

SAR_Analysis cluster_core Core Scaffold cluster_modifications Modifications at C8 (R) cluster_activity Predicted Impact on Activity Core 2-Amino-8-R-triazolo[1,5-a]pyridine Aryl Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) - Potential for π-π stacking - Improved potency (hypothesized) Core->Aryl SAR Exploration Amino Substituted Amines (e.g., Morpholine) - Increased polarity - Potential for H-bonding Core->Amino SAR Exploration Potency Modulation of Kinase Inhibitory Potency Aryl->Potency Influences Properties Alteration of Physicochemical Properties (Solubility, Permeability) Amino->Properties Influences

Sources

Technical Guide: Comparative Analysis of Triazolopyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerism Trap

In medicinal chemistry, the triazolopyridine scaffold is a privileged structure, frequently employed as a bioisostere for purines or quinolines to improve metabolic stability and solubility. However, a critical and often overlooked variable in biological screening is the structural isomerism between [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic) and [1,2,4]triazolo[4,3-a]pyridine (Kinetic) .

While both isomers possess identical atomic compositions, their electronic distributions and hydrogen-bonding capabilities differ radically. More importantly, the [4,3-a] isomer is prone to the Dimroth Rearrangement under physiological conditions (pH 7.4), converting into the [1,5-a] isomer. Failure to account for this rearrangement leads to "phantom SAR" (Structure-Activity Relationship) data, where the observed biological activity actually belongs to the rearranged product, not the synthesized starting material.

This guide provides a rigorous, data-driven comparison of these isomers, establishing a self-validating workflow to ensure data integrity in high-throughput screening (HTS).

The Mechanistic Divergence: Dimroth Rearrangement

The validity of any biological assay involving triazolopyridines rests on the stability of the scaffold in the assay buffer. The [4,3-a] isomer is synthetically accessible via oxidative cyclization of hydrazones but is thermodynamically unstable in basic or even neutral aqueous media.

Mechanism of Instability

The rearrangement is driven by nucleophilic attack (often by water or hydroxide) at the bridgehead carbon, leading to ring opening and subsequent recyclization to the more stable [1,5-a] form.

Key Consequence: If you screen a [4,3-a] library in a standard Tris/PBS buffer (pH 7.4) without stability controls, you are likely screening the [1,5-a] library by the time the plate is read.

Visualization: The Dimroth Rearrangement Pathway

The following diagram illustrates the unidirectional conversion that compromises assay fidelity.

DimrothRearrangement Figure 1: The Dimroth Rearrangement Trap in Physiological Buffers Kinetic [1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer) High Energy Intermediate Ring-Opened Diazo Intermediate Kinetic->Intermediate pH > 7.0 Nucleophilic Attack Thermodynamic [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Isomer) Stable Scaffold Intermediate->Thermodynamic Recyclization (Irreversible)

Head-to-Head Biological Performance

The following data synthesizes comparative studies from adenosine receptor antagonism and p38 MAPK inhibition programs.

Case Study A: Adenosine Receptor Antagonism (hA2a)

In a study comparing 20 isomeric pairs, the [1,5-a] scaffold demonstrated superior hydrogen bond donor (HBD) capability due to the specific orientation of the exocyclic amino group, which is critical for binding to the hA2a receptor pocket.

Table 1: Comparative Potency & Selectivity (hA2a vs hA1) Data synthesized from Guba et al. [1]

Feature[1,2,4]triazolo[1,5-a]pyridine[1,2,4]triazolo[4,3-a]pyridineComparison Note
Binding Affinity (Ki, hA2a) 1.2 nM (High Potency)> 1000 nM (Inactive)[1,5-a] aligns H-bond donors correctly with receptor Glu/Asn residues.
Selectivity (hA2a/hA1) > 500-foldN/A[4,3-a] lacks the electronic geometry for specific recognition.
Aqueous Stability (pH 7.4) > 24 Hours< 1 Hour (Rearranges)[4,3-a] data is unreliable unless measured immediately.
LogP (Lipophilicity) 2.11.8[1,5-a] is slightly more lipophilic but within drug-like range.
Case Study B: p38 MAPK Inhibition

Vertex Pharmaceuticals and others utilized the [1,5-a] scaffold to replace the unstable imidazole core of early p38 inhibitors. The [1,5-a] isomer serves as a robust "anchor" in the ATP binding pocket.

Table 2: Scaffold Stability and Kinase Inhibition Data based on p38 MAP kinase inhibitor SAR [2, 3]

Parameter[1,5-a] Scaffold (Optimized)[4,3-a] Scaffold (Analog)
p38

IC50
< 10 nM ~ 500 nM (Transient)
Binding Mode Binds to hinge region (Met109) via N-1Steric clash prevents hinge H-bond formation
Metabolic Stability (HLM) High (T1/2 > 60 min)Low (Rapid oxidation/rearrangement)

Validated Experimental Workflow

To avoid the "Dimroth Trap," researchers must implement a Stability-First Screening Protocol . Standard QC (purity check) is insufficient because the rearrangement can occur during the bioassay incubation.

Protocol: Isomer-Specific Assay Validation

Prerequisites:

  • Analytical: 1H-15N HMBC NMR (Definitive differentiation of isomers).

  • Buffer: PBS (pH 7.4) or Assay Buffer + DMSO.

Step-by-Step Methodology:

  • Synthesis Verification (The HMBC Check):

    • Why: 1H NMR alone is often ambiguous due to overlapping aromatic signals.

    • Action: Run 1H-15N HMBC.[1] The [1,5-a] isomer shows distinct N-15 chemical shifts for the bridgehead nitrogen compared to [4,3-a].

    • Criterion: Confirm isomeric purity >95% before plating.

  • The "Mock Incubation" Stability Test:

    • Dissolve compound to 10 µM in the exact bioassay buffer (e.g., 50 mM Tris, pH 7.5).

    • Incubate at 37°C for the duration of the biological assay (e.g., 2 hours).

    • Stop & Analyze: Inject immediately onto LC-MS/MS.

    • Pass Criteria: < 5% conversion to the [1,5-a] isomer (if testing [4,3-a]).

  • Biological Screening (p38/Adenosine):

    • Use the [1,5-a] isomer as the primary scaffold.

    • If the [4,3-a] isomer must be tested (e.g., for SAR completeness), reduce incubation time to < 30 minutes or lower pH to 6.5 if the protein tolerates it, to retard rearrangement.

Visualization: The Decision Tree Workflow

This workflow ensures that only chemically competent molecules enter the biological dataset.

AssayWorkflow Figure 2: Stability-First Screening Workflow for Triazolopyridines Start Synthesis of Triazolopyridine Isomer QC_NMR QC: 1H-15N HMBC NMR (Confirm Regioisomer) Start->QC_NMR Stability_Test Stability Test: Incubate in Assay Buffer (37°C, pH 7.4, 2 hrs) QC_NMR->Stability_Test Decision_Stable Is Compound Stable? (>95% Parent) Stability_Test->Decision_Stable Proceed Proceed to Biological Assay Decision_Stable->Proceed Yes Reject REJECT DATA: Dimroth Rearrangement Detected Decision_Stable->Reject No (Rearranged) Redesign Scaffold Redesign: Switch to [1,5-a] Isomer or Block C-Position Reject->Redesign

Conclusion

The head-to-head comparison of triazolopyridine isomers reveals that the [1,2,4]triazolo[1,5-a]pyridine is the superior scaffold for drug discovery applications. It offers:

  • Thermodynamic Stability: Impervious to the Dimroth rearrangement under physiological conditions.

  • Predictable SAR: Activity correlates with the synthesized structure, not a degradation product.

  • Enhanced Binding: Superior H-bond donor alignment for kinase and GPCR targets.

Researchers are strongly advised to treat any biological data derived from the [4,3-a] isomer with extreme skepticism unless accompanied by time-course stability data in the assay buffer.

References

  • Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004).[2] Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & Medicinal Chemistry Letters, 14(12), 3307–3312.

  • Murali Dhar, T. G., et al. (2007).[3] Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024.[3]

  • Doweyko, A. M., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition.[4] Bioorganic & Medicinal Chemistry Letters, 20(3), 1072-1075.

  • Gómez-Gallego, M., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(11), 880-884.

Sources

validating the mechanism of action of 2-Amino-8-bromotriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2-Amino-8-bromotriazolo[1,5-a]pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists[1]

Executive Summary: The "Skeleton Key" of Kinase Discovery

In the landscape of medicinal chemistry, 2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4) is not a single-target drug; it is a privileged scaffold . It serves as a critical intermediate for synthesizing high-potency inhibitors targeting Janus Kinases (JAK2) , Tubulin polymerization , and Adenosine receptors .

This guide validates the mechanism of action (MoA) for bioactive compounds derived from this scaffold. Unlike rigid guides that treat the starting material as the active agent, we distinguish between the synthetic utility of the core and the biological activity of its derivatives. We compare this scaffold against its primary bioisostere, pyrazolo[1,5-a]pyrimidine, to demonstrate why the triazolo-pyridine core offers superior selectivity profiles in specific oncology and autoimmune indications.

Strategic Comparison: Triazolo[1,5-a]pyridine vs. Alternatives

When designing inhibitors for ATP-binding sites (kinases) or allosteric pockets, the choice of core scaffold dictates solubility, selectivity, and metabolic stability.

FeatureTriazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative)Purine Scaffold (Traditional)
Electronic Character Electron-deficient 6-membered ring; lower basicity.[1]Higher basicity; mimics adenine more closely.[2]High metabolic liability; promiscuous binding.[2]
Selectivity Potential High. The C8-bromo handle allows orthogonal vectors for selectivity (e.g., JAK2 > JAK3).Moderate. Often suffers from off-target kinase inhibition (e.g., CDK/GSK3 cross-reactivity).Low. Binds to hundreds of ATP-dependent enzymes.[1][2]
Solubility Moderate-High (depending on C2 substitution).[1][2]Moderate.Low (often requires prodrug strategies).[2]
Synthetic Versatility Dual-Vector: C2-amine (Amide/Urea coupling) + C8-bromide (Suzuki/Buchwald).[1]C3/C7 functionalization is common but less sterically defined for "gatekeeper" residues.[2]Complex functionalization.[2]

Expert Insight: The 8-bromo position is the "killer app" of this molecule.[1][2] In JAK2 inhibitor design (e.g., CEP-33779), the C8-aryl extension accesses the hydrophobic pocket adjacent to the ATP site, granting selectivity that the pyrazolo-pyrimidine alternative often fails to achieve.

Mechanism of Action (MoA) Validation Framework

Since the parent compound is an intermediate, validating the MoA requires a Divergent Validation Protocol .[2] You must validate the specific pathway targeted by the functionalized derivative.[2]

Track A: Kinase Inhibition (JAK2/STAT Pathway)

Target: For derivatives substituted at C8 with aryl groups. Hypothesis: The compound competes with ATP for the catalytic cleft of JAK2, preventing phosphorylation of STAT proteins.

Track B: Cytoskeletal Disruption (Tubulin)

Target: For derivatives substituted at C2 with bulky anilines. Hypothesis: The compound binds to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.[3]

Experimental Protocols
Protocol 1: Synthesis of Active Probe (The Prerequisite)

Before biological validation, the scaffold must be functionalized.

  • C8-Arylation (Selectivity Handle): React 2-Amino-8-bromotriazolo[1,5-a]pyridine (1.0 eq) with 4-cyanophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in Dioxane/H2O. Heat to 90°C for 4h.

  • C2-Amide Coupling (Potency Handle): React the intermediate with Cyclopropanecarbonyl chloride to cap the amine.[2]

    • Result: A potent JAK2 inhibitor analogue.[2]

Protocol 2: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Validates direct inhibition of the enzyme.[1]

  • Reagents: Recombinant JAK2 enzyme, Poly(Glu,Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Setup: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Incubate compound + JAK2 + Substrate + ATP (10 µM) for 60 min at RT.

  • Detection: Add ADP-Glo reagent (40 min) -> Add Kinase Detection Reagent (30 min). Measure Luminescence.

  • Validation Criteria: IC50 < 50 nM indicates potent engagement.[2] A shift in IC50 at higher ATP concentrations indicates competitive inhibition.[2]

Protocol 3: Cellular Mechanism Confirmation (Western Blot)

Validates the pathway shutdown in a living system.

  • Cell Line: HEL cells (JAK2 V617F mutant) or TF-1 cells.[1][2]

  • Treatment: Serum-starve cells (4h), then treat with compound (0.1, 1.0, 10 µM) for 2 hours. Stimulate with IL-6 (10 ng/mL) for final 15 min.[2]

  • Lysis & Blotting: Lyse cells using RIPA buffer + Phosphatase Inhibitors.

  • Antibodies: Primary: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.[2] Secondary: HRP-conjugated.[1][2]

  • Result Interpretation: A dose-dependent disappearance of the pSTAT3 band without reduction in Total STAT3 confirms the MoA.[2]

Visualization of Pathways and Workflows
Diagram 1: The Divergent Validation Workflow

This flowchart illustrates how to process the scaffold through chemical modification to validate two distinct biological mechanisms.

MoA_Validation_Workflow cluster_Chem Chemical Functionalization Scaffold 2-Amino-8-bromo triazolo[1,5-a]pyridine (Scaffold) Path_A Path A: C8-Arylation (Suzuki Coupling) Scaffold->Path_A Selectivity Optimization Path_B Path B: C2-Aniline (Buchwald Coupling) Scaffold->Path_B Cytotoxic Optimization Target_JAK Target: JAK2 Kinase (ATP Competitive) Path_A->Target_JAK Target_Tub Target: Tubulin (Colchicine Site) Path_B->Target_Tub Assay_Biochem Biochemical Assay: ADP-Glo / Kinase Profiling Target_JAK->Assay_Biochem Assay_Poly Biochemical Assay: Tubulin Polymerization Target_Tub->Assay_Poly Assay_Cell Cellular Assay: pSTAT3 Western Blot Assay_Biochem->Assay_Cell If IC50 < 100nM Assay_Cycle Cellular Assay: FACS (G2/M Arrest) Assay_Poly->Assay_Cycle If Inhibition > 50%

Caption: Workflow transforming the 2-Amino-8-bromo scaffold into active probes for JAK2 (Left) or Tubulin (Right) validation.

Diagram 2: JAK-STAT Signaling Inhibition (Mechanism Detail)

Visualizing the specific molecular blockade responsible for the therapeutic effect of C8-substituted derivatives.[1]

JAK_Pathway Cytokine Cytokine (IL-6 / EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Active JAK2 (Active) Receptor->JAK2_Active Activation JAK2_Inhibited JAK2 (Blocked by Scaffold) STAT STAT Protein (Monomer) JAK2_Active->STAT Phosphorylation Inhibitor Triazolo-pyridine Derivative Inhibitor->JAK2_Active Competes with ATP pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action: The scaffold derivative blocks ATP binding at JAK2, preventing STAT phosphorylation and downstream gene transcription.

References
  • Prawitosca, W., et al. (2012).[2] Discovery of CEP-33779, a Selective, Orally Bioavailable Inhibitor of Janus Kinase 2 (JAK2) Based on a 1,2,4-Triazolo[1,5-a]pyridine Scaffold. Journal of Medicinal Chemistry.[2][4] Link

  • Oukoloff, K., et al. (2019).[2] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.[2] Link

  • Zhang, S., et al. (2014).[2][5] Synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]pyridine derivatives as potential antitubercular agents.[6] Bioorganic & Medicinal Chemistry Letters.[2][7][8] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol.[1][2]Link

Sources

confirming target engagement of 2-Amino-8-bromotriazolo[1,5-a]pyridine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Amino-8-bromotriazolo[1,5-a]pyridine (CAS: 1124382-72-4) is a privileged heterocyclic fragment widely utilized in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical hinge-binding scaffold for kinases (particularly JAK1/2 , p38 MAPK , and MPS1 ) and a core pharmacophore for Adenosine Receptor antagonists and RORγt inverse agonists.

Unlike optimized lead compounds with nanomolar affinity, this molecule typically functions as a low-affinity fragment or chemical intermediate .[1] Consequently, confirming its target engagement in cells presents unique challenges: fast off-rates (


) and high micromolar 

values that often evade detection in wash-intensive assays like ELISA or traditional radioligand binding.[1]

This guide details the two most robust methodologies to validate cellular engagement for this specific scaffold: NanoBRET™ Target Engagement (TE) (preferred for sensitivity) and Cellular Thermal Shift Assay (CETSA) (preferred for label-free verification).[1]

Comparative Analysis of Engagement Methodologies

For a fragment-like scaffold such as 2-Amino-8-bromotriazolo[1,5-a]pyridine, standard biochemical assays often fail to predict cellular occupancy due to ATP competition and membrane permeability issues.[1]

FeatureNanoBRET™ TE (Recommended) CETSA (Label-Free) Chemical Proteomics (ABPP)
Principle Competitive displacement of a fluorescent tracer by the test compound in live cells.[1]Thermal stabilization of the target protein upon ligand binding.[2][3]Covalent cross-linking of a functionalized probe to the target.
Suitability for This Molecule High. Can detect weak binding (mM range) because it is an equilibrium assay (no wash steps).Medium. Requires significant thermal shift (

), which small fragments may not induce alone.
Low. Requires modifying the 8-Br position, which alters the binding mode and defeats the purpose of testing the parent fragment.
Throughput High (384-well).[1]Medium (Western Blot) to High (HT-CETSA).[1]Low to Medium (Mass Spec).
Data Output Occupancy (

), Residence Time.
Aggregation Temperature (

), Isothermal Dose Response (

).
Target ID, Off-target profiling.
Primary Limitation Requires a known tracer for the target (e.g., JAK2 tracer)."False negatives" if the fragment binds but doesn't stabilize the core.Synthetic burden.[1][4]

Primary Protocol: NanoBRET™ Target Engagement[1]

This protocol is optimized for confirming the engagement of 2-Amino-8-bromotriazolo[1,5-a]pyridine with a kinase target (e.g., JAK2 ) in HEK293 cells.[1] The 2-amino group typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Mechanism of Action

The assay uses a Bioluminescence Resonance Energy Transfer (BRET) system.[2] The target kinase is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer (binding the ATP pocket) is added.[1] When the tracer binds, BRET occurs (Signal High). When 2-Amino-8-bromotriazolo[1,5-a]pyridine enters the cell and displaces the tracer, BRET is lost (Signal Low).[1]

Step-by-Step Workflow

Materials:

  • HEK293 cells (transfection-ready).[1]

  • Vector: pFN31K-JAK2-NanoLuc (or relevant kinase fusion).[1]

  • Tracer: Cell-permeable Kinase Tracer K-4 or K-5 (Promega).[1]

  • Test Compound: 2-Amino-8-bromotriazolo[1,5-a]pyridine (dissolved in DMSO, 100 mM stock).

Protocol:

  • Transfection (Day 1):

    • Plate HEK293 cells at 20,000 cells/well in a 96-well white plate.

    • Transfect with JAK2-NanoLuc plasmid using FuGENE® HD (ratio 3:1).[1] Incubate 20–24 hours.[1]

  • Tracer Optimization (Day 2):

    • Note: Determine the

      
       of the tracer first. Use the tracer at a concentration 
      
      
      
      to ensure the fragment can compete effectively.
  • Compound Treatment (Day 2):

    • Prepare a serial dilution of 2-Amino-8-bromotriazolo[1,5-a]pyridine in Opti-MEM.

    • Critical Step: Since this is a fragment, test high concentrations. Range: 100 µM down to 0.1 µM .

    • Add the Tracer Reagent + Test Compound simultaneously to the cells.

    • Control: DMSO only (No Inhibition) and Unlabeled Control Inhibitor (e.g., Staurosporine, 10 µM).

  • Incubation:

    • Incubate for 2 hours at 37°C / 5% CO2. Equilibrium binding is essential for fragments.[1]

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate (10µL/well).[1]

    • Read Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).[1]

  • Analysis:

    • Calculate BRET Ratio:

      
       (mBRET).
      
    • Convert to % Occupancy:

      
      
      
    • Plot

      
       vs. % Occupancy to determine cellular 
      
      
      
      .

Secondary Protocol: Cellular Thermal Shift Assay (CETSA)

If a specific tracer is unavailable, CETSA is the authoritative alternative. It relies on the principle that ligand binding increases the thermal stability of the protein.[2]

Protocol:

  • Cell Treatment:

    • Treat live cells with 2-Amino-8-bromotriazolo[1,5-a]pyridine (50–100 µM) for 1 hour.[1]

    • Include a DMSO control.[1]

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.[1]

    • Heat to a temperature gradient (

      
       to 
      
      
      
      ) for 3 minutes.
    • Crucial for this molecule: The "2-amino" hinge binder often stabilizes the kinase domain.[1] Expect the

      
       (aggregation temperature) to shift by 2–4°C if binding occurs.
      
  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3 or mild detergent).[1]

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection:

    • Analyze the supernatant (soluble fraction) via Western Blot using an antibody against the target (e.g., anti-JAK2).

    • Result: The compound-treated sample should show more soluble protein at higher temperatures compared to DMSO.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathway for validating this scaffold.

TargetEngagement Start Start: 2-Amino-8-bromotriazolo[1,5-a]pyridine (Fragment/Scaffold) TargetID Target Hypothesis: Kinase (JAK/p38) or Adenosine Receptor Start->TargetID MethodSelect Select Validation Method TargetID->MethodSelect NanoBRET Method A: NanoBRET™ TE (High Sensitivity) MethodSelect->NanoBRET Tracer Available CETSA Method B: CETSA (Label-Free) MethodSelect->CETSA No Tracer NB_Step1 Transfect Cells with Kinase-NanoLuc Fusion NanoBRET->NB_Step1 CETSA_Step1 Incubate Live Cells with Fragment (100 µM) CETSA->CETSA_Step1 NB_Step2 Add Tracer + Fragment (Competitive Binding) NB_Step1->NB_Step2 NB_Result Measure BRET Loss (Calculate IC50) NB_Step2->NB_Result Decision Validation Outcome NB_Result->Decision CETSA_Step2 Heat Gradient (40-65°C) & Lyse Cells CETSA_Step1->CETSA_Step2 CETSA_Result Western Blot: Shift in Aggregation Temp CETSA_Step2->CETSA_Result CETSA_Result->Decision LeadOpt Proceed to Hit-to-Lead (Grow from 8-Br position) Decision->LeadOpt Confirmed Binding

Caption: Workflow for validating cellular target engagement of the triazolopyridine scaffold using NanoBRET or CETSA.

Expert Insights & Troubleshooting

  • Solubility Warning: The 8-bromo substituent increases lipophilicity (

    
    ).[1] While generally soluble in DMSO, ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to avoid non-specific cell toxicity, which can mimic BRET loss.
    
  • The "Fragment" Effect: Do not expect nanomolar potency. A specific signal at 10–50 µM is a positive hit for this scaffold.[1] The 8-position is the "exit vector"—the site where you will eventually attach solubilizing groups or specificity elements (e.g., piperazines) to improve potency [1, 4].

  • Negative Controls: Always run a structural analog that lacks the 2-amino group (e.g., 8-bromo-[1,2,4]triazolo[1,5-a]pyridine) if available.[1] The loss of the hinge-binding amine should abolish binding, confirming that the signal is specific to the ATP pocket.

References

  • M. Oukoloff, et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1] European Journal of Medicinal Chemistry, 2019.[5]

  • R. Nakajima, et al. "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists."[1][6] ACS Medicinal Chemistry Letters, 2020.[1][6]

  • J.D.[1] Vasta, et al. "Quantitative Profiling of Kinase Inhibitor–Target Engagement in Living Cells." Cell Chemical Biology, 2018.

  • G. Menet, et al. "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 2014.

  • H. Almqvist, et al. "CETSA screening identifies known and novel target interactions." Nature Communications, 2016.[1]

Sources

Safety Operating Guide

2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine proper disposal procedures

A Guide to the Safe Disposal of 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[4] The procedures outlined here are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.

I. Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: Acute toxicity via oral, dermal, and inhalation routes.

  • Irritation: Causes skin and eye irritation.[5][6]

  • Environmental: Potential for persistence and bioaccumulation.[9]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory procedures.

II. Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] Waste 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine should be collected in a dedicated, properly labeled hazardous waste container.

Experimental Workflow for Waste Segregation

cluster_generationPoint of Generationcluster_collectionWaste CollectionSolid_WasteSolid 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridineWaste_ContainerDesignated HazardousWaste Container(Solid Brominated Organic Waste)Solid_Waste->Waste_ContainerContaminated_PPEContaminated Gloves, etc.Contaminated_PPE->Waste_ContainerContaminated_LabwareRinsed Glassware, etc.Contaminated_Labware->Waste_Container

Caption: Waste Generation and Collection Workflow.

Step-by-Step Protocol for Waste Collection:

  • Container Selection: Use a chemically resistant, sealable container clearly labeled as "Hazardous Waste."[10] The container must be in good condition and compatible with the waste.[10]

  • Labeling: The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine." Avoid using abbreviations or chemical formulas.[10]

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

  • Collection:

    • For solid waste, carefully transfer the material into the designated waste container using appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • For solutions, collect them in a separate, compatible liquid waste container labeled for "Halogenated Organic Waste."

    • Contaminated materials such as gloves, weighing papers, and disposable labware should also be placed in the solid hazardous waste container.[2]

  • Storage: Store the waste container in a designated satellite accumulation area near the point of generation.[10] The container must be kept closed except when adding waste.[2][10] Ensure the storage area is well-ventilated.

III. Disposal Procedures

Under no circumstances should 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine or its containers be disposed of in the regular trash or down the drain.[2] All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.

Disposal Decision Tree

StartWaste Generated:2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridineIs_Container_FullIs the waste container~90% full?Start->Is_Container_FullArrange_PickupArrange for pickup by alicensed hazardous wastedisposal company.Is_Container_Full->Arrange_PickupYesContinue_CollectionContinue to collect waste inthe designated container.Is_Container_Full->Continue_CollectionNo

Caption: Decision-making for waste container management.

Step-by-Step Disposal Protocol:

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a waste pickup.[10]

  • Documentation: Complete any necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Packaging for Transport: Ensure the waste container is securely sealed and the label is clearly visible.

  • Professional Disposal: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method for this type of compound is high-temperature incineration to ensure complete destruction. Some facilities may also have the capability to recover bromine from the waste stream.[11]

IV. Decontamination and Empty Container Management

Properly managing empty containers is crucial to prevent accidental exposure and environmental contamination.

Item Decontamination Procedure Final Disposal
Empty Stock Bottle Triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.Deface or remove the original label. Dispose of the clean, empty container in the appropriate recycling or trash bin as per institutional guidelines.[1][2]
Contaminated Glassware Rinse with an appropriate solvent, collecting the rinsate as hazardous waste. Then, wash with soap and water.Reuse or dispose of in a broken glass container.
Contaminated PPE Remove carefully to avoid cross-contamination.Dispose of as solid hazardous waste in the designated container.
V. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up:

    • Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Chemical Waste Disposal Guidelines - Emory University. (n.d.).
  • 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine | CymitQuimica. (n.d.). Retrieved from

  • 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine 97% | MilliporeSigma. (n.d.). Retrieved from

  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - Biochem Chemopharma. (n.d.).
  • 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets - Echemi. (n.d.). Retrieved from

  • 8-Bromo[1][2][3]triazolo[1,5-a]pyridine - Chem-Impex. (n.d.). Retrieved from

  • Managing waste that may contain brominated flame retardants - Ministry for the Environment. (n.d.).
  • MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE - Alkali Metals. (n.d.).
  • Green Criteria for Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4).
  • processing bromine containing waste streams - ICL-IP Terneuzen. (n.d.).

Personal protective equipment for handling 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Factor

As researchers, we often treat catalog intermediates as "standard reagents," but 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine (CAS: 1124382-72-4) requires a higher tier of vigilance than a typical buffer or salt.[1]

While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (H315, H319, H335), its structural pharmacophore—an aminopyridine fused system —shares electronic features with known potent kinase inhibitors and sensitizers.[1] In drug discovery, we apply the Precautionary Principle : until toxicological data proves otherwise, treat this molecule as a potential sensitizer and high-potency compound (OEB 3 equivalent) .[1]

Key Physicochemical Risks:

  • Physical State: Solid (Yellow crystalline powder).[2] Dust generation is the primary exposure vector.

  • Reactivity: Halogenated heterocycle; susceptible to oxidative degradation (darkens over time).

  • Solubility: Low in water; high in organic solvents (DMSO, DMF, DCM).[1] Note: The solvent acts as a vehicle, potentially carrying the toxin through standard nitrile gloves.[1]

The PPE Specification Matrix

Do not rely on generic "lab safety" rules. The following specifications are derived from permeation kinetics and particle filtration standards specific to halogenated heterocyclic amines.

Protection Zone Standard Operation (Solid Handling) High-Risk Operation (Solution/Synthesis) Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (under Nitrile)Standard nitrile degrades rapidly in DCM/DMF (common solvents for this scaffold). Laminate liners prevent "carrier solvent" breakthrough.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator (if outside hood)The amine functionality poses a respiratory sensitization risk. Surgical masks offer zero protection against molecular vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses allow gaps. Amines are caustic to corneal tissue; a splash can cause irreversible opacity.
Body Lab Coat (Poly/Cotton) + Tyvek SleevesTyvek Coverall (Disposable)Powder clings to cotton fibers, creating a secondary exposure source in offices/cafeterias.

Operational Protocol: A Self-Validating Workflow

Safety is not a static state; it is a continuous loop of validation. Follow this workflow to ensure containment.

Phase 1: Pre-Operational Validation (The "Glove Check")

Before opening the vial, perform the Nitrogen Inflation Test on your gloves:

  • Don inner gloves.

  • Inflate the outer glove with nitrogen/air and twist the cuff.

  • Submerge fingers in water or hold near cheek to detect micro-pinholes.

  • Why? Manufacturing defects occur in 1-3% of nitrile gloves. With brominated intermediates, a pinhole is an exposure route.[1]

Phase 2: Weighing & Transfer (The Critical Zone)
  • Engineering Control: Use a static-dissipative balance enclosure or work strictly within the fume hood.

  • Technique:

    • Place a tackymat (sticky mat) at the sash opening to capture falling particles.

    • Use a disposable antistatic weighing boat.

    • Neutralize Static: This powder is often electrostatic. Use an ionizing gun or polonium strip bar to prevent "fly-away" powder during transfer.

Phase 3: Solubilization & Reaction
  • Solvent Choice Warning: If dissolving in DMSO or DMF , be aware that these solvents increase skin permeability.[1] If the solution touches your skin, it will drag the 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine directly into your bloodstream.[1]

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (sash adjustment, notebook) and dominant hand as "dirty" (handling the vial/spatula).[1] Never cross-contaminate.

Visualizing the Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop/Go" validation points.

SafetyProtocol Start Start: Handling 2-Amino-8-bromo... RiskAssess Risk Assessment: Is it Solid or Solution? Start->RiskAssess Solid State: SOLID (Dust Risk) RiskAssess->Solid Solution State: SOLUTION (Permeation Risk) RiskAssess->Solution HoodCheck Verify Hood Flow (>100 fpm) Solid->HoodCheck SolventCheck Check Solvent Compatibility (DCM/DMF/DMSO?) Solution->SolventCheck StaticControl Apply Antistatic Gun (Prevent Aerosolization) HoodCheck->StaticControl Execution Execute Reaction StaticControl->Execution GloveSelect REQUIRED: Laminate/Silver Shield Liners SolventCheck->GloveSelect GloveSelect->Execution Disposal Disposal: Segregate as Halogenated Organic Execution->Disposal

Caption: Operational logic flow distinguishing between dust hazards (solid) and permeation hazards (solution).

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: Do NOT use ethanol or solvents to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. The amine group is basic; immediate irrigation is vital to prevent corneal clouding.

Disposal (Environmental Compliance)
  • Classification: This compound is a Halogenated Organic .

  • Segregation: Do not mix with non-halogenated waste (e.g., acetone washings).[1] High-temperature incineration is required to break the triazolopyridine ring and manage bromine emissions.

  • Labeling: Clearly mark waste containers with "Contains Brominated Amines" to alert disposal facility personnel of potential sensitization risks.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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